molecular formula C14H8F5NO2S2 B2433983 PDP-Pfp

PDP-Pfp

Cat. No.: B2433983
M. Wt: 381.3 g/mol
InChI Key: ICRMTRFPJXTUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PDP-Pfp is a useful research compound. Its molecular formula is C14H8F5NO2S2 and its molecular weight is 381.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-(pyridin-2-yldisulfanyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F5NO2S2/c15-9-10(16)12(18)14(13(19)11(9)17)22-8(21)4-6-23-24-7-3-1-2-5-20-7/h1-3,5H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRMTRFPJXTUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pivotal Role of Pyrophosphate:Fructose-6-Phosphate 1-Phosphotransferase (PFP) in Bacterial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrophosphate:fructose-6-phosphate (B1210287) 1-phosphotransferase (PFP), also known as pyrophosphate-dependent phosphofructokinase (PPi-PFK), is a key enzyme in the glycolytic pathway of a diverse range of bacteria. Unlike its ATP-dependent counterpart, phosphofructokinase-1 (PFK-1), PFP utilizes inorganic pyrophosphate (PPi) as a phosphoryl donor to catalyze the reversible conversion of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F1,6BP). This unique characteristic provides metabolic flexibility, particularly in anaerobic environments and under conditions of cellular stress where ATP may be limited. This technical guide provides an in-depth exploration of the core functions, regulatory mechanisms, and kinetic properties of bacterial PFP. It also details experimental protocols for its study and discusses its potential as a novel target for antimicrobial drug development.

Introduction: An Alternative Glycolytic Route

Glycolysis is a central metabolic pathway for energy production in most living organisms. The phosphorylation of fructose-6-phosphate is a critical, often rate-limiting, step in this pathway. While most organisms utilize the ATP-dependent phosphofructokinase (PFK) for this reaction, many bacteria, archaea, protists, and plants possess an alternative enzyme, pyrophosphate:fructose-6-phosphate 1-phosphotransferase (PFP)[1]. PFP (EC 2.7.1.90) catalyzes the following reversible reaction[2]:

D-fructose-6-phosphate + pyrophosphate ⇌ D-fructose-1,6-bisphosphate + phosphate (B84403)

The reversibility of the PFP-catalyzed reaction allows it to function in both glycolysis (F1,6BP production) and gluconeogenesis (F6P production), offering a significant metabolic advantage by enabling rapid shifts in carbon flux in response to changing environmental conditions[1]. This is in stark contrast to the essentially irreversible reaction catalyzed by PFK-1.

Enzymatic Function and Kinetic Properties

Bacterial PFPs exhibit a range of kinetic properties that reflect their diverse metabolic roles. The enzyme's activity is dependent on the concentrations of its substrates, fructose-6-phosphate and pyrophosphate.

Quantitative Kinetic Data

The kinetic parameters for PFP from various bacterial species have been characterized, revealing differences in substrate affinity and catalytic efficiency. A summary of these parameters is presented in Table 1.

Bacterial SpeciesSubstrateKm (mM)Vmax (U/mg)Reference
Porphyromonas gingivalisFructose-6-Phosphate2.2 ± 0.1278 ± 34[3][4]
Fructose-1,6-Bisphosphate0.11 ± 0.03190 ± 14[3]
Methylococcus capsulatus (Bath)Fructose-6-Phosphate2.27 ± 0.247.6[5]
Pyrophosphate0.027 ± 0.007-[5]
Fructose-1,6-Bisphosphate0.328 ± 0.0129.0[5]
Phosphate8.69 ± 1.22-[5]
Thermoproteus tenaxPyrophosphate0.0232.7[3]
Fructose-6-Phosphate0.0532.9[3]
Phosphate1.432.1[3]
Fructose-1,6-Bisphosphate0.033-[3]

Table 1: Kinetic Parameters of Bacterial Pyrophosphate:Fructose-6-Phosphate 1-Phosphotransferases. This table summarizes the Michaelis constant (Km) and maximum reaction velocity (Vmax) for PFP from different bacterial species for their respective substrates.

Regulation of PFP Activity and Glycolytic Flux

The regulation of glycolytic flux is crucial for maintaining cellular homeostasis. Unlike the intricate allosteric regulation of PFK-1 by molecules such as ATP, AMP, and citrate, bacterial PFP is generally considered to be a non-allosteric enzyme, primarily regulated by the availability of its substrates, F6P and PPi.

The Central Role of Pyrophosphate

The intracellular concentration of pyrophosphate is a key determinant of PFP activity. In many bacteria, PPi is a byproduct of various biosynthetic reactions, including DNA, RNA, and protein synthesis. The utilization of PPi by PFP not only drives the glycolytic reaction but also helps to maintain PPi homeostasis, preventing its accumulation to potentially toxic levels. The concentration of intracellular PPi in Escherichia coli growing in minimal medium has been measured to be approximately 0.5 mM (2.5 nmol/mg protein)[6].

Integration into Metabolic and Signaling Networks

While direct signaling pathways involving bacterial PFP are not as well-defined as those for PFK-1, the enzyme's activity is intrinsically linked to the broader metabolic state of the cell. The reversible nature of the PFP reaction allows for a rapid response to changes in the cellular energy charge and the availability of biosynthetic precursors. For instance, under anaerobic conditions where ATP generation via oxidative phosphorylation is not possible, the use of PPi by PFP conserves the cell's ATP pool for other essential processes[1]. The Pho regulon, a major regulatory network in bacteria for phosphate acquisition, indirectly influences PFP activity by controlling the overall phosphate and pyrophosphate pools within the cell[7][8].

Glycolysis_PFP cluster_glycolysis Glycolysis cluster_ppi PPi Metabolism Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase (ATP -> ADP) F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFP F6P->F16BP PPi F16BP->F6P PFP F16BP->F6P Pi TrioseP Triose Phosphates F16BP->TrioseP Aldolase PEP Phosphoenolpyruvate TrioseP->PEP Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase (ADP -> ATP) PPi Pyrophosphate (PPi) Pi Phosphate (Pi) Biosynthesis Anabolic Reactions (DNA, RNA, Protein Synthesis) Biosynthesis->PPi

Figure 1: The Role of PFP in Bacterial Glycolysis. This diagram illustrates the central position of PFP in the glycolytic pathway, highlighting its use of pyrophosphate (PPi) and the reversible nature of the reaction.

Structure-Function Relationship

The three-dimensional structure of bacterial PFP provides insights into its catalytic mechanism and substrate specificity. While crystal structures of bacterial PFPs are less common than those of their ATP-dependent counterparts, homology modeling based on the well-characterized structures of bacterial PFKs offers valuable information.

Bacterial PFKs are typically homotetramers, with each subunit containing binding sites for the substrate fructose-6-phosphate and the phosphoryl donor. The active site is located at the interface between two subunits[9][10]. The structure of Escherichia coli PFK complexed with its products, fructose-1,6-bisphosphate and ADP, has been determined at high resolution, revealing the key amino acid residues involved in substrate binding and catalysis. It is proposed that a similar architecture is present in bacterial PFPs, with specific adaptations in the phosphoryl donor binding site to accommodate pyrophosphate instead of ATP.

PFP_Workflow start Bacterial Cell Culture lysis Cell Lysis (e.g., Sonication, French Press) start->lysis centrifugation Centrifugation (to remove cell debris) lysis->centrifugation lysate Crude Cell Lysate centrifugation->lysate assay_mixture Prepare Assay Mixture: - Buffer (e.g., Tris-HCl) - MgCl2 - Fructose-6-Phosphate - Pyrophosphate - Coupling Enzymes (Aldolase, TPI, GPDH) - NADH lysate->assay_mixture Add lysate to initiate reaction spectrophotometer Spectrophotometer (Measure absorbance at 340 nm over time) assay_mixture->spectrophotometer data_analysis Data Analysis: - Calculate rate of NADH oxidation - Determine PFP activity spectrophotometer->data_analysis end PFP Activity Quantified data_analysis->end

Figure 2: Experimental Workflow for PFP Activity Assay. This diagram outlines the key steps in the spectrophotometric coupled enzyme assay for determining PFP activity in bacterial cell lysates.

Experimental Protocols: Measuring PFP Activity

The activity of PFP can be determined using a continuous spectrophotometric coupled-enzyme assay. This method links the production of fructose-1,6-bisphosphate to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Principle of the Coupled Assay

The assay relies on the following series of reactions:

  • PFP: Fructose-6-Phosphate + PPi → Fructose-1,6-Bisphosphate + Pi

  • Aldolase: Fructose-1,6-Bisphosphate → Dihydroxyacetone Phosphate + Glyceraldehyde-3-Phosphate

  • Triosephosphate Isomerase (TPI): Dihydroxyacetone Phosphate → Glyceraldehyde-3-Phosphate

  • Glycerol-3-Phosphate Dehydrogenase (GPDH): 2 Glyceraldehyde-3-Phosphate + 2 NADH + 2 H+ → 2 Glycerol-3-Phosphate + 2 NAD+

For each molecule of fructose-6-phosphate converted by PFP, two molecules of NADH are oxidized.

Detailed Methodology

Materials:

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • MgCl2 (e.g., 5 mM)

  • Fructose-6-phosphate (F6P) solution

  • Sodium pyrophosphate (PPi) solution

  • Coupling enzymes:

    • Aldolase (e.g., 1 U/mL)

    • Triosephosphate isomerase (TPI) (e.g., 10 U/mL)

    • Glycerol-3-phosphate dehydrogenase (GPDH) (e.g., 1 U/mL)

  • NADH solution (e.g., 0.2 mM)

  • Bacterial cell lysate containing PFP

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Preparation of Bacterial Lysate:

    • Grow bacterial cells to the desired growth phase and harvest by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., Tris-HCl).

    • Resuspend the cells in lysis buffer and lyse the cells using an appropriate method (e.g., sonication, French press).

    • Centrifuge the lysate to remove cell debris and collect the supernatant (crude cell extract).

    • Determine the total protein concentration of the lysate (e.g., using a Bradford assay).

  • Enzyme Assay:

    • In a cuvette, prepare the assay mixture containing Tris-HCl buffer, MgCl2, F6P, coupling enzymes, and NADH.

    • Incubate the mixture at the desired temperature for a few minutes to allow the temperature to equilibrate and to consume any endogenous substrates.

    • Initiate the reaction by adding a known amount of the bacterial lysate.

    • Immediately start monitoring the decrease in absorbance at 340 nm over time.

    • Record the absorbance at regular intervals for a set period.

  • Calculation of Enzyme Activity:

    • Determine the rate of NADH oxidation (ΔA340/min) from the linear portion of the absorbance versus time plot.

    • Calculate the PFP activity using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M-1cm-1 at 340 nm).

    • One unit of PFP activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of fructose-1,6-bisphosphate per minute under the specified assay conditions.

PFP as a Potential Drug Target

The absence of PFP in mammals and its essential role in the metabolism of many pathogenic bacteria make it an attractive target for the development of novel antimicrobial agents[11]. Inhibitors that selectively target bacterial PFP could disrupt the pathogen's energy metabolism and biosynthetic pathways without affecting the host.

Research into inhibitors of PFP is ongoing. Some studies have explored phosphonic acid analogs as potential inhibitors of PFP in parasites like Toxoplasma gondii[11]. While these findings are promising, the development of potent and specific inhibitors for bacterial PFP is still in its early stages. High-throughput screening of chemical libraries against purified bacterial PFP is a viable strategy for identifying novel lead compounds[6][12].

Conclusion

Pyrophosphate:fructose-6-phosphate 1-phosphotransferase is a metabolically significant enzyme in a wide array of bacteria. Its utilization of pyrophosphate and its reversible nature provide a level of metabolic flexibility not afforded by the ATP-dependent phosphofructokinase. Understanding the kinetic properties, regulation, and structure of bacterial PFP is crucial for elucidating the metabolic strategies of these organisms. Furthermore, the unique presence and essential function of PFP in many pathogenic bacteria highlight its potential as a promising target for the development of a new generation of antimicrobial drugs. Further research into the specific roles of PFP in different bacterial species and the identification of potent and selective inhibitors will be critical for realizing this potential.

References

Unraveling the History of a Key Glycolytic Player: The Discovery and Characterization of Pyrophosphate-Dependent Phosphofructokinase (PFP)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular metabolism, the regulation of glycolysis is paramount. For decades, ATP-dependent phosphofructokinase (PFK) was considered the primary gatekeeper of this central energy-yielding pathway. However, the discovery of a novel pyrophosphate-dependent phosphofructokinase (PFP or PPi-PFK) unveiled an alternative and fascinating chapter in our understanding of carbohydrate metabolism. This technical guide delves into the scientific literature to trace the discovery and history of PFP, providing an in-depth look at the pioneering research that established its existence, its unique biochemical properties, and its significant role in a diverse range of organisms.

The Dawn of a New Enzyme: Discovery in Entamoeba histolytica

The story of PFP begins in 1974, with the work of R.E. Reeves and his colleagues. While studying the metabolism of the parasitic amoeba Entamoeba histolytica, they identified an enzyme that catalyzed the phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate, a hallmark step of glycolysis.[1] However, this enzyme displayed a remarkable and unexpected characteristic: it utilized inorganic pyrophosphate (PPi) as the phosphoryl donor instead of the canonical ATP. This groundbreaking discovery, published in the Journal of Biological Chemistry, marked the first identification of PFP (EC 2.7.1.90) and challenged the existing dogma of glycolytic regulation.[1]

Experimental Protocols: The First Isolation of PFP

The initial isolation and characterization of PFP from E. histolytica laid the groundwork for all subsequent research. While the full, detailed protocols from the original publication are extensive, the key methodological steps are outlined below.

1. Enzyme Purification:

The purification of PFP from E. histolytica trophozoites involved a multi-step process aimed at separating the enzyme from other cellular components.

  • Cell Lysis: Trophozoites were disrupted to release their cellular contents.

  • Centrifugation: A series of centrifugation steps were employed to remove cellular debris and organelles, resulting in a crude cell-free extract.

  • DEAE-Cellulose Chromatography: The extract was subjected to anion-exchange chromatography using a DEAE-cellulose column. This technique separates proteins based on their net negative charge. PFP, with its specific charge properties, was eluted from the column using a salt gradient.

2. Enzyme Activity Assay:

The activity of PFP was determined by spectrophotometrically measuring the rate of fructose-1,6-bisphosphate formation. This was a coupled enzyme assay, where the product of the PFP reaction was used as a substrate for a subsequent reaction that resulted in a measurable change in absorbance.

  • Reaction Mixture: The assay mixture typically contained fructose-6-phosphate, PPi, magnesium ions (as a cofactor), and a buffer to maintain a constant pH.

  • Coupling Enzymes: Aldolase, triose-phosphate isomerase, and glycerol-3-phosphate dehydrogenase were used as coupling enzymes.

  • Detection: The oxidation of NADH to NAD+ by glycerol-3-phosphate dehydrogenase was monitored by the decrease in absorbance at 340 nm. The rate of this decrease was directly proportional to the PFP activity.

Quantitative Data: Early Kinetic Characterization

The initial kinetic studies of E. histolytica PFP provided the first quantitative insights into its function. The Michaelis constants (Km), which represent the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax), were determined for its substrates.

SubstrateKm (µM)
Pyrophosphate (PPi)18
Fructose-6-Phosphate50
Fructose-1,6-Bisphosphate7
Orthophosphate (Pi)400

Table 1: Michaelis Constants (Km) for PFP from Entamoeba histolytica. Data sourced from early studies on the enzyme.

These low Km values indicated a high affinity of the enzyme for its substrates, suggesting its physiological relevance even at low substrate concentrations within the cell. The enzyme was also found to have a molecular weight of approximately 83,000 Daltons.[1]

PFP in the Plant Kingdom: A Discovery in Pineapple

Five years after its initial discovery in a protozoan, the story of PFP took an exciting turn with its identification in the plant kingdom. In 1979, N.W. Carnal and C.C. Black reported the presence of a pyrophosphate-dependent phosphofructokinase in the leaves of pineapple (Ananas comosus).[2] This discovery, published in Biochemical and Biophysical Research Communications, demonstrated that PFP was not an anomaly confined to parasitic amoebas but a more widespread enzyme with a potential role in plant metabolism.

Experimental Protocols: Isolating PFP from a Plant Source

The methodology for isolating PFP from pineapple leaves shared similarities with the protocol used for E. histolytica, but with adaptations for plant tissues.

1. Enzyme Extraction and Purification:

  • Tissue Homogenization: Pineapple leaves were homogenized in a buffer containing protective agents to prevent protein degradation.

  • Clarification: The homogenate was filtered and centrifuged to remove cell walls, chloroplasts, and other debris.

  • Ammonium (B1175870) Sulfate (B86663) Fractionation: The crude extract was subjected to precipitation with ammonium sulfate to concentrate the PFP-containing fraction.

  • Column Chromatography: Similar to the purification from E. histolytica, ion-exchange chromatography (e.g., DEAE-cellulose) and size-exclusion chromatography were key steps in obtaining a purified enzyme preparation.

Quantitative Data: Characterizing Pineapple PFP

Subsequent studies on purified pineapple PFP revealed its kinetic properties and subunit structure. The enzyme from pineapple was found to be a homodimer with a subunit molecular weight of approximately 61.5 kDa.[3]

SubstrateKm (mM)Vmax (µmol/min/mg protein)
Fructose-6-Phosphate0.13Not explicitly stated in early reports
Pyrophosphate (PPi)0.03Not explicitly stated in early reports
Fructose-1,6-Bisphosphate0.02Not explicitly stated in early reports
Orthophosphate (Pi)0.6Not explicitly stated in early reports

Table 2: Kinetic Parameters for PFP from Pineapple Leaves. Data compiled from various studies on the plant enzyme.

The Regulatory Significance of PFP: The Role of Fructose-2,6-Bisphosphate

A pivotal discovery in the history of PFP was the identification of its potent allosteric activator, fructose-2,6-bisphosphate (Fru-2,6-P2). This regulatory molecule, found in plants and other eukaryotes, dramatically increases the activity of PFP, even at low substrate concentrations.[4][5] This finding established PFP as a key regulatory point in plant carbohydrate metabolism, allowing for fine-tuned control of glycolytic flux in response to changing metabolic conditions.

Signaling Pathway: Fructose-2,6-Bisphosphate Regulation of Plant PFP

The concentration of Fru-2,6-P2 itself is tightly regulated by a bifunctional enzyme, phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). The activity of this enzyme is controlled by various metabolic signals, including the levels of inorganic phosphate (B84403) (Pi) and triose phosphates.

F26BP_Regulation cluster_cytosol Cytosol Triose_P Triose Phosphates PFK2 PFK-2 Triose_P->PFK2 + FBPase2 FBPase-2 Triose_P->FBPase2 - Pi Inorganic Phosphate (Pi) Pi->PFK2 - Pi->FBPase2 + F6P Fructose-6-Phosphate F6P->PFK2 Substrate PFP PFP F6P->PFP Substrate F26BP Fructose-2,6-Bisphosphate PFK2->F26BP Synthesizes FBPase2->F6P Degrades to F26BP->FBPase2 Substrate F26BP->PFP Activates F16BP Fructose-1,6-Bisphosphate PFP->F16BP Catalyzes Glycolysis Glycolysis F16BP->Glycolysis

Caption: Regulation of plant PFP by Fructose-2,6-Bisphosphate.

This signaling cascade allows plants to coordinate the rate of glycolysis with the rate of photosynthesis. High levels of triose phosphates and low levels of Pi, indicative of active photosynthesis, lead to an increase in Fru-2,6-P2, which in turn activates PFP and stimulates glycolysis to utilize the newly synthesized sugars.

Experimental Workflow for the Discovery and Characterization of a Novel Enzyme

The discovery of PFP serves as a classic example of the scientific process of identifying and characterizing a new enzyme. The logical workflow for such an endeavor can be visualized as follows:

Enzyme_Discovery_Workflow Observation Observation of Unusual Metabolic Activity Hypothesis Hypothesis: A Novel Enzyme Exists Observation->Hypothesis Extraction Crude Enzyme Extraction Hypothesis->Extraction Assay Development of a Specific Enzyme Assay Extraction->Assay Purification Enzyme Purification (e.g., Chromatography) Assay->Purification Purity Assessment of Purity (e.g., SDS-PAGE) Purification->Purity Purity->Purification If not pure Characterization Biochemical Characterization Purity->Characterization If pure Kinetics Kinetic Analysis (Km, Vmax) Characterization->Kinetics Properties Physical Properties (MW, Subunit Structure) Characterization->Properties Regulation Regulatory Studies (Allosteric Effectors) Characterization->Regulation Publication Publication of Findings Kinetics->Publication Properties->Publication Regulation->Publication

Caption: Logical workflow for novel enzyme discovery.

Conclusion

The discovery of pyrophosphate-dependent phosphofructokinase was a seminal event in biochemistry, expanding our understanding of glycolytic regulation and revealing the metabolic diversity of life. From its initial identification in a parasitic amoeba to its characterization as a key regulatory enzyme in plants, the story of PFP is a testament to the power of curiosity-driven research. The experimental protocols developed by the pioneers in this field laid the foundation for decades of subsequent studies, and the quantitative data they generated continue to inform our models of cellular metabolism. For researchers in drug development, the unique reliance of some pathogens on PFP presents a potential target for novel therapeutic interventions. The ongoing exploration of PFP and its role in various organisms promises to continue yielding valuable insights into the fundamental processes of life.

References

Illuminating the Cellular Residence of PFP: A Technical Guide to Subcellular Localization in Plant Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Subcellular Localization of Pyrophosphate: Fructose-6-Phosphate (B1210287) 1-Phosphotransferase (PFP) in Plant Cells.

This in-depth guide provides a thorough examination of the subcellular localization of the PFP enzyme, a key player in plant carbohydrate metabolism. Understanding the precise location of PFP is crucial for elucidating its regulatory functions and its role in metabolic pathways, offering valuable insights for crop improvement and the development of novel therapeutic agents. This document details the established cytosolic residence of PFP, presents quantitative data on its distribution, outlines rigorous experimental protocols for its localization, and provides visual representations of relevant pathways and workflows.

Core Concepts: The Cytosolic Nature of PFP

Pyrophosphate:fructose-6-phosphate 1-phosphotransferase (PFP) is a pivotal enzyme in the glycolytic pathway of plants, catalyzing the reversible phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate.[1][2] This reaction is a critical regulatory point in carbon metabolism.[3] Extensive research has firmly established that in plant cells, PFP is an exclusively cytosolic enzyme.[1] This localization is in contrast to its ATP-dependent counterpart, phosphofructokinase (PFK), which is found in both the cytosol and plastids.[4][5] The cytosolic localization of PFP is integral to its function in glycolysis and gluconeogenesis, where it is strongly activated by the signaling molecule fructose (B13574) 2,6-bisphosphate.[1]

Quantitative Analysis of PFP Subcellular Distribution

While PFP is predominantly cytosolic, quantitative studies have been undertaken to determine its distribution relative to other cellular compartments. These analyses are critical for building accurate metabolic models and understanding carbon flux within the cell.

Plant SpeciesTissueMethodCytosolic PFP (%)Other LocalizationsReference
Phaseolus vulgaris (Bean)SeedsCell FractionationApparently Confined40% of ATP-PFK in plastids[5][6]
Zea mays (Maize)LeavesSequential ExtractionPredominantly, if not exclusively-[7][8]
Oryza sativa (Rice)ProtoplastsGFP Fusion & Confocal MicroscopyLocalized in cytoplasm-[3]

Experimental Protocols for Determining Subcellular Localization

The determination of a protein's subcellular location is a fundamental aspect of cell biology. The following are detailed methodologies for the key experiments used to ascertain the localization of PFP in plant cells.

Subcellular Fractionation for Cytosol Isolation

This protocol is designed to separate cellular components based on their size and density, allowing for the enrichment of the cytosolic fraction.

Protocol:

  • Tissue Homogenization:

    • Harvest fresh plant tissue (e.g., leaves, roots) and wash with distilled water.

    • Grind the tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

    • Resuspend the powder in an ice-cold homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.5, 1 mM EDTA, protease and phosphatase inhibitors).

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet cell debris, nuclei, and chloroplasts.

    • Carefully collect the supernatant.

    • Centrifuge the supernatant at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet mitochondria.

    • Collect the supernatant, which represents the crude cytosolic fraction.

  • Ultracentrifugation (Optional for higher purity):

    • For further purification, centrifuge the crude cytosolic fraction at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet microsomes.

    • The resulting supernatant is the purified cytosolic fraction.

  • Analysis:

    • The presence and relative amount of PFP in the cytosolic fraction can be determined by enzyme activity assays or Western blotting using a PFP-specific antibody.

Immunolocalization in Plant Tissues

This technique utilizes antibodies to visualize the in-situ localization of PFP within plant tissues.

Protocol:

  • Fixation:

    • Fix small pieces of plant tissue in a solution of 4% (w/v) paraformaldehyde in phosphate-buffered saline (PBS) for 1-2 hours at room temperature.[9]

    • Wash the tissue three times with PBS.

  • Permeabilization:

    • Incubate the tissue in a solution of 1% (v/v) Triton X-100 in PBS for 1 hour to permeabilize cell membranes.[9]

    • Wash three times with PBS.

  • Blocking:

    • Incubate the tissue in a blocking solution (e.g., 5% (w/v) bovine serum albumin in PBS) for 1 hour to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation:

    • Incubate the tissue with a primary antibody specific to PFP, diluted in the blocking solution, overnight at 4°C.[9]

    • Wash three times with PBS.

  • Secondary Antibody Incubation:

    • Incubate the tissue with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG), diluted in the blocking solution, for 2 hours at room temperature in the dark.[9]

    • Wash three times with PBS.

  • Microscopy:

    • Mount the tissue on a microscope slide and observe using a confocal laser scanning microscope.

Transient Expression of GFP-Fusion Proteins in Plant Protoplasts

This method involves fusing the PFP coding sequence to a fluorescent reporter gene (e.g., GFP) and observing its expression in living plant cells.

Protocol:

  • Protoplast Isolation:

    • Isolate protoplasts from plant tissue (e.g., Arabidopsis leaves or tobacco BY-2 suspension cells) by enzymatic digestion of the cell wall using a mixture of cellulase (B1617823) and macerozyme.[10][11][12]

  • Plasmid Construction:

    • Clone the full-length coding sequence of PFP in-frame with the Green Fluorescent Protein (GFP) gene in a suitable plant expression vector.

  • Protoplast Transformation:

    • Transform the protoplasts with the PFP-GFP fusion construct using a method such as polyethylene (B3416737) glycol (PEG)-mediated transformation or electroporation.[10][11]

  • Incubation and Observation:

    • Incubate the transformed protoplasts for 16-24 hours to allow for gene expression.

    • Observe the subcellular localization of the GFP signal using a confocal laser scanning microscope. Co-localization with known organelle markers can be used for confirmation.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following are Graphviz diagrams illustrating key aspects of PFP localization and function.

experimental_workflow cluster_fractionation Subcellular Fractionation cluster_immunolocalization Immunolocalization cluster_gfp GFP Fusion a1 Plant Tissue Homogenization a2 Differential Centrifugation a1->a2 a3 Cytosol Isolation a2->a3 a4 Western Blot / Enzyme Assay a3->a4 b1 Fixation & Permeabilization b2 Antibody Incubation b1->b2 b3 Confocal Microscopy b2->b3 c1 PFP-GFP Construct c2 Protoplast Transformation c1->c2 c3 Confocal Microscopy c2->c3 start Start: Determine PFP Localization start->a1 start->b1 start->c1

Caption: Experimental workflow for determining PFP subcellular localization.

glycolysis_pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PPi <=> Pi F6P->F16BP ATP -> ADP PFP PFP (Cytosol) F6P->PFP PFK PFK (Cytosol & Plastid) F6P->PFK TrioseP Triose Phosphates F16BP->TrioseP PEP Phosphoenolpyruvate TrioseP->PEP Pyruvate Pyruvate PEP->Pyruvate PFP->F16BP PFK->F16BP

Caption: Role of PFP in the plant glycolytic pathway.

Conclusion

The consistent localization of PFP to the cytosol across various plant species underscores its central role in cytoplasmic carbohydrate metabolism. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the subcellular localization of PFP and other proteins in plant cells. The continued application of these techniques will undoubtedly lead to a more profound understanding of metabolic regulation and cellular function in plants, paving the way for innovations in agriculture and biotechnology.

References

The Inner Workings of a Key Glycolytic Player: A Technical Guide to Diphosphate-Fructose-6-Phosphate 1-Phosphotransferase

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Diphosphate-fructose-6-phosphate 1-phosphotransferase (PFP), also known as pyrophosphate-dependent phosphofructokinase (PPi-PFK), is a pivotal enzyme in the carbohydrate metabolism of plants and various microorganisms.[1] Catalyzing the reversible phosphorylation of fructose-6-phosphate (B1210287) (F6P) to fructose-1,6-bisphosphate (F1,6BP) using inorganic pyrophosphate (PPi) as the phosphoryl donor, PFP plays a crucial role in both glycolysis and gluconeogenesis.[1][2][3] This bidirectional functionality provides metabolic flexibility, allowing organisms to adapt to varying energy demands.[2][4] This in-depth technical guide explores the intricate mechanism of action of PFP, its kinetic properties, regulatory features, and the experimental methodologies employed to elucidate its function.

Catalytic Mechanism and Active Site

The catalytic cycle of PFP involves the transfer of a phosphoryl group from PPi to the C1 hydroxyl group of F6P, and the reverse reaction, the dephosphorylation of F1,6BP. The reaction is reversible and its direction is influenced by the metabolic status of the cell.[2][5]

Site-directed mutagenesis studies have been instrumental in identifying key amino acid residues within the active site that are critical for catalysis. In PFP from Propionibacterium freudenreichii, mutagenesis of aspartyl residues Asp151 and Asp153 significantly reduced the catalytic rate (kcat), highlighting their essential roles in the catalytic mechanism.[6] Specifically, mutating Asp151 to alanine (B10760859) or serine resulted in a dramatic decrease in kcat by factors of 2 x 10^4 and 4 x 10^5, respectively, without altering the Michaelis constant (Km) for the substrates.[6] Mutation of Asp153 to alanine also caused a substantial reduction in kcat.[6] These findings, coupled with molecular modeling based on the known structure of ATP-dependent phosphofructokinase, suggest a model where these aspartyl residues are central to the phosphoryl transfer reaction.[6][7] Further studies on the PPi-PFK from Naegleria fowleri have implicated conserved arginyl residues as being important for catalysis, demonstrating subtle differences in the active site architecture between ATP- and PPi-dependent phosphofructokinases.[7]

Allosteric Regulation

A hallmark of PFP regulation, particularly in plants, is its strong allosteric activation by fructose-2,6-bisphosphate (F2,6BP).[1][3] F2,6BP is a potent signaling molecule that significantly increases the affinity of PFP for its substrate, F6P, thereby stimulating the glycolytic flux.[6][8] Kinetic studies on PFP from germinating castor bean endosperm revealed that F2,6BP activates the enzyme by approximately 20-fold and increases its affinity for F6P, F1,6BP, and PPi by up to 10-fold.[8] Half-maximal activation was observed at a mere 10 nanomolar concentration of F2,6BP.[8] The binding of F2,6BP and the substrate F1,6BP can be competitive at the allosteric site, as demonstrated by fluorescence binding studies on potato tuber PFP.[6] This intricate regulatory mechanism allows for a rapid response to changes in cellular carbohydrate metabolism.

Quantitative Kinetic Parameters

The kinetic properties of PFP have been characterized in a variety of organisms. The following table summarizes key kinetic parameters, providing a comparative overview of the enzyme's performance across different species.

OrganismSubstrateKm (mM)Vmax (U/mg)Activator/InhibitorKa/KiReference
Amycolatopsis methanolicaFructose 6-phosphate0.458 (forward)--[9]
Diphosphate0.258 (forward)--[9]
Fructose 1,6-bisphosphate0.02559 (reverse)--[9]
Phosphate0.8459 (reverse)--[9]
Thermoproteus tenaxFructose 6-phosphate0.053---[10]
Diphosphate0.023---[10]
Fructose 1,6-bisphosphate0.033---[10]
Castor Bean EndospermFructose 6-phosphate--Fructose 2,6-bisphosphate10 nM (Ka)[8]
Phosphate--Inhibitor (reverse)-[8]

Note: U represents one unit of enzyme activity, defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions. Ka refers to the activation constant.

Experimental Protocols

Enzyme Purification

A common procedure for the purification of PFP involves several chromatographic steps. A modified protocol for potato tuber PFP yields a high amount of homogeneous enzyme.[11] The key steps include:

  • Homogenization: Plant tissue or cells are homogenized in a suitable buffer.

  • Heat Step and Polyethylene (B3416737) Glycol Fractionation: A controlled heat step followed by polyethylene glycol precipitation helps in removing unwanted proteins.[11]

  • Affinity Chromatography: The use of a phosphocellulose column, such as Whatman P11, with stepwise elution using pyrophosphate allows for specific binding and elution of PFP.[11]

  • Anion-Exchange Chromatography: Further purification is achieved using an anion-exchange column like Q-Sepharose "Fast Flow".[11]

  • Gel Filtration Chromatography: The final step of purification is typically a gel filtration chromatography on a column such as Superose 6 "Prep grade" to obtain a homogenous enzyme preparation.[11]

Enzyme Activity Assay

PFP activity can be determined using a coupled enzyme assay.[12] The principle of this assay is to measure the rate of F1,6BP production by coupling its subsequent cleavage and oxidation to the reduction of NAD+, which can be monitored spectrophotometrically at 340 nm.

Reagents:

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Fructose-6-phosphate (F6P)

  • Pyrophosphate (PPi)

  • Aldolase

  • Triose-phosphate isomerase (TPI)

  • Glycerol-3-phosphate dehydrogenase (GDH)

  • NADH

  • Magnesium Chloride (MgCl₂)

Procedure:

  • Prepare a reaction mixture containing assay buffer, MgCl₂, NADH, and the coupling enzymes (aldolase, TPI, and GDH).

  • Add the PFP enzyme sample to the reaction mixture.

  • Initiate the reaction by adding the substrates, F6P and PPi.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • The rate of NADH oxidation is directly proportional to the PFP activity.

Site-Directed Mutagenesis

To investigate the role of specific amino acid residues in the catalytic mechanism, site-directed mutagenesis is a powerful technique. A common method is based on the QuikChange™ protocol.

General Steps:

  • Primer Design: Design mutagenic primers (typically 25-45 bases long) containing the desired mutation, with the mutation located in the middle of the primer. The primers should anneal to the same sequence on opposite strands of the plasmid DNA containing the PFP gene.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu polymerase) and the mutagenic primers to amplify the entire plasmid. This results in a nicked, circular DNA containing the desired mutation.

  • DpnI Digestion: Digest the PCR product with DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thus selectively degrading the parental (non-mutated) plasmid DNA, which was isolated from a dam+ E. coli strain.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and verify the presence of the desired mutation by DNA sequencing.

Visualizations

Signaling Pathway of PFP Regulation

PFP_Regulation F26BP Fructose-2,6-bisphosphate PFP_inactive PFP (Inactive) F26BP->PFP_inactive Allosteric Activation PFP_active PFP (Active) PFP_inactive->PFP_active F16BP Fructose-1,6-bisphosphate PFP_active->F16BP Catalysis F6P Fructose-6-phosphate F6P->PFP_active Glycolysis Glycolysis F16BP->Glycolysis

Caption: Allosteric activation of PFP by Fructose-2,6-bisphosphate.

Experimental Workflow for PFP Activity Assay

PFP_Assay_Workflow start Start: Prepare Reaction Mixture add_enzyme Add PFP Enzyme start->add_enzyme add_substrates Initiate with F6P and PPi add_enzyme->add_substrates measure_abs Monitor Absorbance at 340 nm add_substrates->measure_abs calculate Calculate PFP Activity measure_abs->calculate end End calculate->end

Caption: Workflow for the coupled enzyme assay of PFP activity.

Logical Relationship of PFP in Metabolism

PFP_Metabolism Glycolysis Glycolysis Gluconeogenesis Gluconeogenesis F6P Fructose-6-phosphate Gluconeogenesis->F6P PFP PFP F6P->PFP F16BP Fructose-1,6-bisphosphate F16BP->Glycolysis PFP->F16BP

Caption: The central and reversible role of PFP in glycolysis and gluconeogenesis.

Conclusion

Diphosphate-fructose-6-phosphate 1-phosphotransferase is a fascinating enzyme with a unique catalytic mechanism and a sophisticated mode of regulation that underscores its importance in metabolic control. Its reliance on pyrophosphate as a phosphoryl donor and its reversible nature distinguish it from its ATP-dependent counterpart, phosphofructokinase-1. The allosteric activation by fructose-2,6-bisphosphate provides a sensitive switch to control the direction of carbohydrate flux in response to the cell's energetic and biosynthetic needs. A thorough understanding of the structure, function, and regulation of PFP, facilitated by the experimental approaches detailed in this guide, is crucial for researchers in the fields of plant biology, microbiology, and for professionals engaged in the development of novel therapeutic agents targeting metabolic pathways. Further exploration into the diversity of PFP across different organisms and the nuances of its regulatory mechanisms will undoubtedly continue to provide valuable insights into the intricate web of cellular metabolism.

References

The Evolutionary Tapestry of a Key Glycolytic Player: A Technical Guide to Pyrophosphate:Fructose-6-Phosphate 1-Phosphotransferase (PFP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the evolutionary conservation of pyrophosphate:fructose-6-phosphate (B1210287) 1-phosphotransferase (PFP), a pivotal enzyme in carbohydrate metabolism. PFP, also known as pyrophosphate-dependent phosphofructokinase (PPi-PFK), offers a unique alternative to the more commonly known ATP-dependent phosphofructokinase (PFK) in the glycolytic pathway. This document provides a comprehensive overview of PFP's structure, function, and regulation across different species, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic roles.

Introduction: An Alternative Phosphoryl Donor in Glycolysis

Pyrophosphate:fructose-6-phosphate 1-phosphotransferase (EC 2.7.1.90) is a cytosolic enzyme that catalyzes the reversible phosphorylation of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F1,6BP) using inorganic pyrophosphate (PPi) as the phosphoryl donor.[1][2] This reaction is a key step in glycolysis and gluconeogenesis. Unlike its ATP-dependent counterpart, PFK, which catalyzes an essentially irreversible reaction, the reversibility of the PFP-catalyzed reaction provides metabolic flexibility to organisms.[3]

PFP is widespread in the plant kingdom and has also been identified in various bacteria, archaea, and protists, but is notably absent in animals.[3][4] Its evolutionary history is intertwined with that of ATP-dependent PFK, with evidence suggesting they evolved from a common ancestor.[5] This guide delves into the conserved features and species-specific adaptations of this remarkable enzyme.

Comparative Analysis of PFP Across Species

The structure and function of PFP exhibit both remarkable conservation and interesting variations across different evolutionary lineages.

Subunit Composition and Structure

In plants, PFP typically exists as a heterotetramer composed of two distinct subunits: a catalytic β-subunit and a regulatory α-subunit.[2][6] However, the number of genes encoding these subunits can vary between species. For instance, rice has a single gene for the β-subunit but four genes for the α-subunit, while Arabidopsis has two genes for each subunit.[2][3] In contrast, bacterial and archaeal PFPs are often homodimers or homotetramers, consisting of a single type of subunit.[5]

Table 1: Subunit Composition of PFP in Selected Species

SpeciesKingdomSubunit CompositionReferences
Solanum tuberosum (Potato)PlantaeHeterotetramer (α and β subunits)[6]
Oryza sativa (Rice)PlantaeHeterotetramer (α and β subunits)[2]
Arabidopsis thalianaPlantaeHeterotetramer (α and β subunits)[3]
Entamoeba histolyticaProtistaHomotetramer[7]
Propionibacterium freudenreichiiBacteriaHomotetramer[5]
Thermoproteus tenaxArchaeaHomodimer[5]
Kinetic Properties

The kinetic parameters of PFP, such as the Michaelis constant (Km) and maximum velocity (Vmax), provide insights into its catalytic efficiency and substrate affinity. These parameters can vary significantly between species, reflecting adaptation to different metabolic needs.

Table 2: Comparative Kinetic Properties of PFP from Various Species

SpeciesSubstrateKm (µM)Vmax (U/mg)Specific Activity (U/mg)References
Solanum tuberosum (Potato)Fructose-6-Phosphate150-87[4]
Pyrophosphate37-[4]
Mycobacterium tuberculosis (PfkB)Fructose-6-Phosphate17500--[8]
ATP200-[8]
Homo sapiens (PFK-M)Fructose-6-Phosphate147--[4]
ATP152-[4]
Homo sapiens (PFK-L)Fructose-6-Phosphate1360--[4]
ATP160-[4]
Homo sapiens (PFK-P)Fructose-6-Phosphate1333--[4]
ATP276-[4]

Note: PFK data for M. tuberculosis and H. sapiens are included for comparative purposes. The Vmax values were not consistently reported in a comparable format across all studies.

Metabolic Regulation and Signaling Pathways

The activity of PFP is tightly regulated to control the flux of carbohydrates through glycolysis and gluconeogenesis.

Allosteric Regulation by Fructose-2,6-bisphosphate

In plants, a key regulator of PFP is fructose-2,6-bisphosphate (Fru-2,6-P2), a potent allosteric activator.[7][9] Fru-2,6-P2 is a signaling molecule whose concentration is controlled by the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2).[10] Hormonal signals and the energy status of the cell influence the activity of PFK-2/FBPase-2, thereby modulating Fru-2,6-P2 levels and, consequently, PFP activity.[10][11] This regulatory mechanism allows for a rapid adjustment of glycolytic flux in response to changing physiological conditions.

PFP_Regulation cluster_Hormonal_Signal Hormonal/Metabolic Signals cluster_PFK2_FBPase2 PFK-2/FBPase-2 Regulation cluster_Fru26P2 Fru-2,6-P2 Metabolism cluster_PFP_Activity PFP Activity High_Energy High Energy (e.g., High ATP) FBPase2_active FBPase-2 Active High_Energy->FBPase2_active Low_Energy Low Energy (e.g., High AMP) PFK2_active PFK-2 Active Low_Energy->PFK2_active PFK2_FBPase2 PFK-2/FBPase-2 PFK2_FBPase2->PFK2_active Dephosphorylation PFK2_FBPase2->FBPase2_active Phosphorylation F6P Fructose-6-Phosphate Fru26P2 Fructose-2,6-Bisphosphate F6P->Fru26P2 PFK-2 Fru26P2->F6P FBPase-2 PFP PFP Fru26P2->PFP Allosteric Activation Glycolysis Glycolysis (F6P -> F1,6BP) PFP->Glycolysis

Caption: Allosteric regulation of plant PFP by Fructose-2,6-bisphosphate.
Role in Plant Stress Responses

Emerging evidence suggests that PFP plays a crucial role in plant adaptation to various environmental stresses, including osmotic and salt stress.[3] Under stress conditions, the expression of PFP subunit genes has been shown to increase, suggesting a role in providing metabolic flexibility when cellular energy levels might be compromised.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the evolutionary conservation of PFP.

Protein Purification

Objective: To purify PFP from a biological source for subsequent characterization. This protocol is a generalized procedure based on methods described for potato tubers.[4]

Materials:

  • Biological source (e.g., potato tubers)

  • Extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT, 1 mM PMSF)

  • Polyethylene glycol (PEG)

  • Phosphocellulose column (e.g., Whatman P11)

  • Anion-exchange chromatography column (e.g., Q-Sepharose)

  • Gel filtration chromatography column (e.g., Superose 6)

  • Bradford assay reagents

Procedure:

  • Homogenization: Homogenize the tissue in ice-cold extraction buffer.

  • Centrifugation: Centrifuge the homogenate to remove cell debris.

  • Heat Step: Incubate the supernatant at a controlled temperature (e.g., 60°C for 10 min) to denature heat-labile proteins, followed by centrifugation.

  • PEG Fractionation: Perform a stepwise precipitation of proteins using increasing concentrations of PEG. Collect the fraction containing PFP activity.

  • Phosphocellulose Chromatography: Apply the protein fraction to a phosphocellulose column. Elute PFP using a pyrophosphate gradient.

  • Anion-Exchange Chromatography: Further purify the PFP-containing fractions on an anion-exchange column using a salt gradient (e.g., NaCl).

  • Gel Filtration Chromatography: As a final polishing step, separate proteins based on size using a gel filtration column.

  • Purity Assessment: Analyze the purity of the final PFP sample by SDS-PAGE and determine the protein concentration using the Bradford assay.

PFP_Purification_Workflow start Start: Biological Source homogenization Homogenization in Extraction Buffer start->homogenization centrifugation1 Centrifugation (remove debris) homogenization->centrifugation1 heat_step Heat Treatment (denature labile proteins) centrifugation1->heat_step centrifugation2 Centrifugation heat_step->centrifugation2 peg_fractionation Polyethylene Glycol Fractionation centrifugation2->peg_fractionation phosphocellulose Phosphocellulose Chromatography peg_fractionation->phosphocellulose anion_exchange Anion-Exchange Chromatography phosphocellulose->anion_exchange gel_filtration Gel Filtration Chromatography anion_exchange->gel_filtration end End: Purified PFP gel_filtration->end

Caption: General workflow for the purification of PFP enzyme.
Enzyme Activity Assay

Objective: To determine the catalytic activity of PFP. This is a continuous spectrophotometric assay.[12][13]

Materials:

  • Purified PFP or cell/tissue extract

  • Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 5 mM MgCl2)

  • Fructose-6-phosphate (F6P)

  • Pyrophosphate (PPi)

  • Coupling enzymes: Aldolase, Triose-phosphate isomerase, Glycerol-3-phosphate dehydrogenase

  • NADH

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, F6P, PPi, coupling enzymes, and NADH.

  • Initiation: Start the reaction by adding the PFP-containing sample to the reaction mixture.

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculation: Calculate the PFP activity based on the rate of NADH oxidation using the Beer-Lambert law. One unit of PFP activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Phylogenetic Analysis

Objective: To infer the evolutionary relationships of PFP sequences from different species. This protocol outlines the general steps using MEGA (Molecular Evolutionary Genetics Analysis) software.[14][15]

Materials:

  • PFP protein or nucleotide sequences from various species (obtained from databases like NCBI or UniProt).

  • MEGA software.

Procedure:

  • Sequence Retrieval: Obtain PFP sequences of interest in FASTA format.

  • Multiple Sequence Alignment: Align the sequences using an algorithm like ClustalW or MUSCLE within the MEGA software to identify homologous regions.

  • Phylogenetic Tree Construction:

    • Choose a tree-building method (e.g., Neighbor-Joining, Maximum Likelihood, or Maximum Parsimony).

    • Select a substitution model that best fits the data (e.g., JTT for proteins, GTR for nucleotides).

    • Perform a bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the tree topology.

  • Tree Visualization and Interpretation: Visualize the resulting phylogenetic tree and interpret the evolutionary relationships between the PFP sequences based on the branching patterns and bootstrap values.

PFP in the Context of Glycolysis

The following diagram illustrates the central role of PFP in the glycolytic pathway, highlighting its reversible nature in contrast to the irreversible reaction catalyzed by PFK.

Glycolysis_Pathway cluster_pfk ATP-Dependent Pathway cluster_pfp PPi-Dependent Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase PFK PFK F6P->PFK PFP PFP F6P->PFP F16BP Fructose-1,6-Bisphosphate TrioseP Triose Phosphates F16BP->TrioseP Aldolase Pyruvate Pyruvate TrioseP->Pyruvate ... PFK->F16BP ATP_ADP ATP -> ADP PFP->F16BP PPi_Pi PPi <-> Pi

Caption: The role of PFP in the glycolytic pathway.

Conclusion and Future Directions

The evolutionary conservation of PFP across a diverse range of organisms underscores its fundamental importance in cellular metabolism. Its unique reliance on pyrophosphate as a phosphoryl donor and its reversible catalytic activity provide a fascinating example of metabolic adaptation. For researchers and drug development professionals, understanding the nuances of PFP structure, function, and regulation in different species can open new avenues for targeting metabolic pathways in pathogens or for engineering more robust crops.

Future research should focus on:

  • Expanding the repertoire of characterized PFPs from a wider range of organisms to build a more complete picture of its evolutionary history.

  • Elucidating the precise roles of the different PFP isoforms in plants and their coordination in response to developmental and environmental cues.

  • Investigating the potential of PFP as a drug target in pathogenic protists and bacteria that rely on this enzyme for their metabolism.

By continuing to unravel the complexities of this ancient enzyme, we can gain deeper insights into the evolution of metabolic pathways and potentially harness this knowledge for biotechnological and therapeutic applications.

References

Methodological & Application

Application Note: Measurement of Pyrophosphate: Fructose-6-Phosphate 1-Phosphotransferase (PFP) Activity in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrophosphate: Fructose-6-Phosphate (B1210287) 1-Phosphotransferase (PFP), also known as PPi-phosphofructokinase (PPi-PFK), is a key enzyme in plant carbohydrate metabolism. It catalyzes the reversible phosphorylation of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F1,6BP) using inorganic pyrophosphate (PPi) as the phosphoryl donor, unlike the ATP-dependent phosphofructokinase (PFK).[1][2] This reaction is a crucial step in both glycolysis and gluconeogenesis. PFP is typically a cytosolic enzyme composed of catalytic β-subunits and regulatory α-subunits, forming a heterotetramer.[1][3][4][5] Its activity is allosterically regulated, most notably by the activator fructose-2,6-bisphosphate (Fru-2,6-bisP).[6][7][8] Measuring PFP activity is essential for understanding carbon flux, metabolic regulation, and stress responses in plants.

Principle of the Assay

The activity of PFP in the forward (glycolytic) direction is determined using a continuous spectrophotometric coupled enzyme assay. The principle involves the following steps:

  • PFP Reaction: PFP converts fructose-6-phosphate (F6P) and pyrophosphate (PPi) into fructose-1,6-bisphosphate (F1,6BP) and inorganic phosphate (B84403) (Pi).

  • Coupling Reactions: The product, F1,6BP, is immediately cleaved by aldolase (ALD) into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP).

  • Triosephosphate Isomerase (TPI) then converts GAP into DHAP.

  • Finally, glycerol-3-phosphate dehydrogenase (GDH) reduces the two molecules of DHAP to glycerol-3-phosphate, a reaction that consumes two molecules of NADH.

The rate of PFP activity is directly proportional to the rate of NADH oxidation, which is monitored as a decrease in absorbance at a wavelength of 340 nm.[9] The inclusion of the allosteric activator Fructose-2,6-bisphosphate is crucial for measuring the maximum potential enzyme activity.[6][8]

Experimental Protocols

A. Plant Tissue Extraction

This protocol describes the preparation of a crude enzyme extract from plant leaf tissue.

  • Sample Preparation: Harvest fresh plant tissue (e.g., leaves) and immediately freeze it in liquid nitrogen to halt metabolic activity. Store samples at -80°C until use.

  • Homogenization:

    • Grind approximately 100-200 mg of frozen tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.[1]

    • Transfer the frozen powder to a microcentrifuge tube containing 1 mL of ice-cold Extraction Buffer (see Table 1).

    • Vortex the mixture vigorously for 1 minute to ensure thorough homogenization.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

  • Extract Collection: Carefully transfer the supernatant, which contains the soluble proteins including PFP, to a new pre-chilled tube. Keep the extract on ice at all times. This is the crude enzyme extract.

B. Protein Quantification

To normalize enzyme activity, the total protein concentration of the crude extract must be determined. The Bradford method is a common and suitable assay.[10]

  • Prepare a standard curve using Bovine Serum Albumin (BSA) standards.

  • Dilute a small aliquot of the plant extract.

  • Add Bradford reagent to the standards and diluted samples.

  • Measure the absorbance at 595 nm after a short incubation period.

  • Calculate the protein concentration of the extract based on the standard curve.

C. PFP Enzyme Activity Assay

This spectrophotometric assay measures PFP activity by monitoring NADH consumption at 340 nm.

  • Reaction Mixture: Prepare a master mix for the assay according to the concentrations in Table 2. Prepare enough for all samples, controls, and a blank.

  • Spectrophotometer Setup: Set up a spectrophotometer to measure absorbance at 340 nm and maintain the temperature at 25°C or 30°C.

  • Assay Procedure:

    • Pipette 950 µL of the Assay Master Mix into a 1 mL cuvette.

    • Add 50 µL of the crude plant extract to the cuvette and mix by gentle inversion.

    • Place the cuvette in the spectrophotometer and monitor the absorbance at 340 nm for 2-3 minutes to measure any background reactions (activity in the absence of PPi). The rate should be stable and low.

    • Initiate the PFP reaction by adding 20 µL of the PPi starting solution.

    • Immediately mix and start recording the absorbance at 340 nm every 15-20 seconds for 5-10 minutes. The rate of decrease in absorbance should be linear.

D. Calculation of Enzyme Activity

The activity of PFP is calculated from the linear rate of change in absorbance.

  • Calculate the rate of reaction (ΔA₃₄₀/min): Determine the slope of the linear portion of the absorbance vs. time curve. Subtract the background rate from the PPi-initiated rate.

  • Calculate Enzyme Activity (Units/mL): Use the Beer-Lambert law.

    Activity (µmol/min/mL) = (ΔA₃₄₀/min × Vtotal) / (ε × l × 2 × Vsample)

    • ΔA₃₄₀/min: Rate of absorbance change per minute.

    • Vtotal: Total volume of the assay (e.g., 1.02 mL).

    • ε (epsilon): Molar extinction coefficient for NADH at 340 nm, which is 6.22 mM⁻¹cm⁻¹.

    • l: Path length of the cuvette (typically 1 cm).

    • 2: Stoichiometric factor (2 moles of NADH are oxidized per mole of F1,6BP produced).

    • Vsample: Volume of the enzyme extract added to the assay (e.g., 0.05 mL).

  • Calculate Specific Activity (Units/mg protein):

    Specific Activity = Activity (Units/mL) / Protein Concentration (mg/mL)

    • Unit Definition: One unit (U) of PFP activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of fructose-1,6-bisphosphate (consuming 2 µmol of NADH) per minute under the specified assay conditions.

Data Presentation

Tables for Experimental Protocols

Table 1: Plant Enzyme Extraction Buffer

Component Stock Concentration Final Concentration Purpose
HEPES-KOH (pH 8.0) 1 M 50 mM Buffering agent
EDTA 0.5 M 2 mM Chelates divalent cations, inhibits metalloproteases
Dithiothreitol (DTT) 1 M 2 mM Reducing agent, protects enzyme sulfhydryl groups
MgCl₂ 1 M 5 mM Required cofactor for PFP[6][8]
Polyvinylpyrrolidone (PVP-40) Powder 2% (w/v) Binds and removes phenolic compounds
Phenylmethylsulfonyl fluoride (B91410) (PMSF) 100 mM (in isopropanol) 1 mM Protease inhibitor
Protease Inhibitor Cocktail 100x 1x Broad-spectrum protease inhibition
Ultrapure Water - To final volume Solvent

Note: Add DTT, PMSF, and protease inhibitors to the buffer immediately before use.

Table 2: PFP Activity Assay Reaction Mixture

Component Stock Concentration Final Concentration in Assay Purpose
HEPES-KOH (pH 8.0) 1 M 100 mM Buffering agent
MgCl₂ 1 M 5 mM Required cofactor[6][8]
Fructose-6-Phosphate (F6P) 100 mM 5 mM Substrate
NADH 10 mM 0.2 mM Co-substrate for coupled reaction
Fructose-2,6-bisphosphate 100 µM 1 µM Allosteric activator[3][6][7]
Aldolase 500 U/mL 1 U/mL Coupling enzyme
Triosephosphate Isomerase 5000 U/mL 10 U/mL Coupling enzyme
Glycerol-3-P Dehydrogenase 1000 U/mL 2 U/mL Coupling enzyme
Reaction Starter
Sodium Pyrophosphate (PPi) 100 mM 2 mM Substrate

Note: The final volume is typically 1 mL, initiated with the addition of PPi after the plant extract.

Mandatory Visualization

PFP_Assay_Pathway F6P Fructose-6-Phosphate invis1 F6P->invis1 PPi PPi PPi->invis1 F16BP Fructose-1,6-Bisphosphate ALD Aldolase F16BP->ALD Pi Pi DHAP DHAP GDH GDH DHAP->GDH GAP GAP TPI TPI GAP->TPI NADH 2 NADH NADH->GDH NAD 2 NAD+ G3P Glycerol-3-Phosphate F26BP Fru-2,6-P₂ (Activator) PFP PFP F26BP->PFP invis2 PFP->invis2 ALD->DHAP ALD->GAP TPI->DHAP invis3 GDH->invis3 invis1->PFP invis2->F16BP invis2->Pi invis3->NAD invis3->G3P

Caption: Coupled enzyme assay for measuring PFP activity.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis A1 Harvest Plant Tissue A2 Flash Freeze in Liquid N₂ A1->A2 A3 Grind to Fine Powder A2->A3 A4 Homogenize in Extraction Buffer A3->A4 A5 Centrifuge (14,000 x g, 4°C) A4->A5 A6 Collect Supernatant (Crude Extract) A5->A6 B1 Determine Protein Conc. (e.g., Bradford Assay) A6->B1 B3 Add Crude Extract (Measure Background) A6->B3 B2 Prepare Assay Mix in Cuvette B4 Initiate with PPi B5 Monitor Absorbance Decrease at 340 nm C1 Calculate Rate (ΔA₃₄₀/min) B5->C1 C2 Calculate Enzyme Activity (Units/mL) C1->C2 C3 Calculate Specific Activity (Units/mg protein) C2->C3

Caption: Workflow for PFP enzyme activity measurement.

References

Application Notes and Protocols for the Purification of Pyrophosphate-Fructose-6-Phosphate 1-Phosphotransferase (PFP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrophosphate-fructose-6-phosphate 1-phosphotransferase (PFP), also known as pyrophosphate-dependent phosphofructokinase (PFPase), is a key enzyme in the regulation of carbohydrate metabolism in plants and some protists. It catalyzes the reversible phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate, utilizing pyrophosphate (PPi) as the phosphoryl donor. This enzyme plays a crucial role in both glycolysis and gluconeogenesis, making it a target of interest for research in plant physiology, metabolic engineering, and drug development. These application notes provide a detailed protocol for the purification of PFP from potato tubers, based on a modified high-yield procedure, along with methods for assessing its activity.

Metabolic Role of PFP

PFP is a cytosolic enzyme that provides a bypass for the ATP-dependent phosphofructokinase (PFK) reaction in glycolysis and the fructose-1,6-bisphosphatase (FBPase) reaction in gluconeogenesis.[1] Its activity is allosterically regulated by fructose-2,6-bisphosphate, a potent activator. The reversible nature of the PFP-catalyzed reaction allows for metabolic flexibility, enabling the cell to adapt to changing energy demands and substrate availability.

Glycolysis_Gluconeogenesis cluster_glycolysis Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase G6P->Glucose Glucose-6-Phosphatase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F6P->G6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP ATP-PFK F6P->F16BP PFP (PPi -> Pi) F16BP->F6P FBPase F16BP->F6P PFP (Pi -> PPi) TrioseP Triose Phosphates F16BP->TrioseP Aldolase TrioseP->F16BP Aldolase PEP Phosphoenolpyruvate TrioseP->PEP ... PEP->TrioseP ... Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase Pyruvate->PEP ...

Caption: Role of PFP in Glycolysis and Gluconeogenesis.

Experimental Protocols

Materials and Buffers
  • Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM 2-mercaptoethanol, 1 mM EDTA, 1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 5% (w/v) polyvinylpolypyrrolidone (PVPP).

  • Buffer A (Phosphocellulose Equilibration): 50 mM Tris-HCl (pH 8.0), 10 mM 2-mercaptoethanol, 1 mM EDTA.

  • Buffer B (Phosphocellulose Wash): Buffer A containing 30 mM Sodium Pyrophosphate.

  • Buffer C (Phosphocellulose Elution): Buffer A containing 50 mM Sodium Pyrophosphate.

  • Buffer D (Anion Exchange Equilibration): 20 mM Tris-HCl (pH 8.0), 10 mM 2-mercaptoethanol.

  • Buffer E (Anion Exchange Elution): Buffer D containing a linear gradient of 0-0.5 M NaCl.

  • Buffer F (Gel Filtration): 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM 2-mercaptoethanol.

Purification Workflow

PFP_Purification_Workflow Start Potato Tuber Homogenate Homogenization Homogenization in Extraction Buffer Start->Homogenization Centrifugation1 Centrifugation (15,000 x g) Homogenization->Centrifugation1 Supernatant1 Crude Extract (Supernatant) Centrifugation1->Supernatant1 Heat_Step Heat Treatment (60°C, 5 min) Supernatant1->Heat_Step Centrifugation2 Centrifugation (15,000 x g) Heat_Step->Centrifugation2 Supernatant2 Heat-Treated Supernatant Centrifugation2->Supernatant2 PEG_Fractionation Polyethylene Glycol (PEG) Fractionation (0-4% and 4-12%) Supernatant2->PEG_Fractionation Centrifugation3 Centrifugation (10,000 x g) PEG_Fractionation->Centrifugation3 Pellet 4-12% PEG Pellet (resuspended) Centrifugation3->Pellet Phosphocellulose Phosphocellulose Affinity Chromatography Pellet->Phosphocellulose Anion_Exchange Q-Sepharose Anion Exchange Chromatography Phosphocellulose->Anion_Exchange Gel_Filtration Superose 6 Gel Filtration Chromatography Anion_Exchange->Gel_Filtration End Purified PFP Gel_Filtration->End

Caption: PFP Purification Workflow from Potato Tubers.

Detailed Purification Protocol

This protocol is adapted from a high-yield purification method for PFP from potato tubers.[2]

  • Homogenization:

    • Wash and peel fresh potato tubers.

    • Homogenize 1 kg of potato tubers in 2 L of cold Extraction Buffer using a blender.

    • Filter the homogenate through several layers of cheesecloth.

  • Centrifugation:

    • Centrifuge the filtered homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (crude extract).

  • Heat Treatment:

    • Rapidly heat the crude extract to 60°C in a water bath and hold for 5 minutes.

    • Cool the extract rapidly in an ice bath.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C to remove precipitated proteins.

  • Polyethylene Glycol (PEG) Fractionation:

    • Slowly add solid PEG 8000 to the supernatant to a final concentration of 4% (w/v) while gently stirring on ice.

    • After 30 minutes of equilibration, centrifuge at 10,000 x g for 20 minutes.

    • Discard the pellet.

    • Add more solid PEG 8000 to the supernatant to a final concentration of 12% (w/v).

    • Equilibrate for 30 minutes and centrifuge as before.

    • Resuspend the pellet (containing PFP) in a minimal volume of Buffer A.

  • Phosphocellulose Affinity Chromatography:

    • Apply the resuspended pellet to a Whatman P11 phosphocellulose column pre-equilibrated with Buffer A.

    • Wash the column with Buffer A until the A280 returns to baseline.

    • Wash the column with Buffer B.

    • Elute PFP with Buffer C.

    • Collect fractions and assay for PFP activity.

  • Anion Exchange Chromatography:

    • Pool the active fractions from the phosphocellulose column and dialyze against Buffer D.

    • Apply the dialyzed sample to a Q-Sepharose "Fast Flow" column pre-equilibrated with Buffer D.

    • Wash the column with Buffer D.

    • Elute the bound proteins with a linear gradient of 0-0.5 M NaCl in Buffer E.

    • Collect fractions and assay for PFP activity.

  • Gel Filtration Chromatography:

    • Pool the active fractions from the anion exchange column and concentrate using an ultrafiltration device.

    • Apply the concentrated sample to a Superose 6 "Prep grade" gel filtration column pre-equilibrated with Buffer F.

    • Elute the protein with Buffer F.

    • Collect fractions and assay for PFP activity and protein concentration.

    • Pool the fractions containing pure PFP.

PFP Activity Assay

The activity of PFP is determined by a coupled enzyme assay. In the forward (glycolytic) direction, the production of fructose-1,6-bisphosphate is coupled to its cleavage by aldolase, followed by the oxidation of NADH by triose-phosphate isomerase and glycerol-3-phosphate dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.[3]

Assay Mixture (1 mL total volume):

  • 50 mM Tris-HCl (pH 8.0)

  • 5 mM MgCl₂

  • 10 mM Fructose-6-Phosphate

  • 0.2 mM NADH

  • 1 unit Aldolase

  • 1 unit Triose-phosphate isomerase

  • 1 unit Glycerol-3-phosphate dehydrogenase

  • Enzyme sample (purified PFP fraction)

Procedure:

  • Add all components except sodium pyrophosphate to a cuvette and incubate at 25°C for 5 minutes to allow for the reaction of any contaminating triose phosphates.

  • Initiate the reaction by adding 1 mM Sodium Pyrophosphate.

  • Monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • One unit of PFP activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Data Presentation

Table 1: Purification of Pyrophosphate-Fructose-6-Phosphate 1-Phosphotransferase from Potato Tubers

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Fold Purification
Crude Extract25005000.21001
Heat Treatment15004800.32961.6
PEG (4-12%)3504501.29906.5
Phosphocellulose453608.07240
Q-Sepharose525050.050250
Superose 62.421087.542437.5

Note: The data presented in this table is a representative example based on published results and may vary depending on the starting material and experimental conditions.[2]

Conclusion

This application note provides a comprehensive protocol for the purification of active pyrophosphate-fructose-6-phosphate 1-phosphotransferase from potato tubers. The detailed methodology, including buffer compositions and a step-by-step purification workflow, is intended to guide researchers in obtaining highly pure and active PFP for downstream applications. The provided enzyme activity assay protocol allows for the reliable quantification of PFP activity throughout the purification process. The successful purification of PFP is a critical first step for further characterization of its kinetic properties, structural analysis, and for screening potential inhibitors or activators, which may have applications in agriculture and drug discovery.

References

Application Note: High-Throughput Kinetic Assay for Pyrophosphate: Fructose-6-Phosphate 1-Phosphotransferase (PFP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrophosphate: Fructose-6-Phosphate 1-Phosphotransferase (PFP or PPi-PFK) is a key cytosolic enzyme in the carbohydrate metabolism of plants and various microorganisms.[1] It catalyzes the reversible phosphorylation of D-fructose-6-phosphate (F6P) to D-fructose-1,6-bisphosphate (FBP) using inorganic pyrophosphate (PPi) as the phosphoryl donor.[1][2] This places PFP at a crucial junction, capable of functioning in both glycolysis (forward reaction) and gluconeogenesis (reverse reaction).[2] In plants, PFP is a key regulatory point in glycolysis and is strongly activated by the signaling molecule fructose-2,6-bisphosphate (F2,6BP).[1][3] Given its central role and unique pyrophosphate dependency, PFP is a potential target for the development of novel herbicides and antimicrobial agents. This application note details a robust, continuous, enzyme-coupled spectrophotometric assay for monitoring PFP kinetics in a high-throughput 96-well plate format.

Assay Principle

The kinetic activity of PFP is determined by monitoring the consumption or production of NADH/NADPH, which exhibits a strong absorbance at 340 nm. A set of coupling enzymes is used to link the product of the PFP reaction to this change in absorbance. The assay can be configured to measure either the forward (glycolytic) or reverse (gluconeogenic) reaction.

  • Forward (Glycolytic) Reaction: The FBP produced by PFP is cleaved by aldolase (B8822740) into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (GAP). Triosephosphate isomerase (TPI) converts DHAP to GAP. Subsequently, glycerol-3-phosphate dehydrogenase (GDH) reduces GAP to glycerol-3-phosphate, oxidizing one molecule of NADH to NAD+ for each molecule of FBP produced. The rate of PFP activity is directly proportional to the rate of NADH decrease.

  • Reverse (Gluconeogenic) Reaction: The F6P produced by PFP is converted to glucose-6-phosphate (G6P) by phosphoglucose (B3042753) isomerase (PGI). Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, reducing NADP+ to NADPH. The rate of PFP activity is directly proportional to the rate of NADPH increase.

Experimental Protocols

I. Materials and Reagents
  • Enzymes: PFP (purified), Aldolase, Triosephosphate Isomerase (TPI), Glycerol-3-Phosphate Dehydrogenase (GDH), Phosphoglucose Isomerase (PGI), Glucose-6-Phosphate Dehydrogenase (G6PDH).

  • Substrates & Cofactors: D-Fructose-6-Phosphate (F6P), D-Fructose-1,6-Bisphosphate (FBP), Sodium Pyrophosphate (PPi), Sodium Phosphate (Pi), NADH, NADP+, MgCl₂, Fructose-2,6-Bisphosphate (F2,6BP).

  • Buffers: HEPES or Tris-HCl buffer.

  • Equipment: UV-Vis spectrophotometer or microplate reader capable of kinetic measurements at 340 nm, 96-well UV-transparent microplates.

II. Reagent Preparation
  • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, pH 7.5. Prepare a stock solution and adjust the pH at room temperature.

  • Substrate Stocks:

    • 100 mM F6P in ddH₂O.

    • 10 mM FBP in ddH₂O.

    • 100 mM PPi in ddH₂O.

    • 1 M Pi, pH 7.5 in ddH₂O.

  • Cofactor/Reporter Stocks:

    • 10 mM NADH in 10 mM Tris-HCl, pH 7.5.

    • 10 mM NADP+ in ddH₂O.

  • Activator Stock:

    • 100 µM F2,6BP in ddH₂O.

  • Coupling Enzyme Mixes (Prepare fresh daily and keep on ice):

    • Forward Reaction Mix: Aldolase (50 units/mL), TPI (500 units/mL), GDH (50 units/mL) in Assay Buffer.

    • Reverse Reaction Mix: PGI (50 units/mL), G6PDH (25 units/mL) in Assay Buffer.

III. Protocol for Forward (Glycolytic) PFP Activity Assay

This protocol is optimized for a 200 µL final reaction volume in a 96-well plate.

  • Prepare Reaction Master Mix: For the desired number of reactions, prepare a master mix containing the following components per well. Add components in the order listed.

ComponentStock Conc.Volume per Well (µL)Final Conc.
ddH₂O-133-
Assay Buffer (10x)500 mM HEPES, 50 mM MgCl₂2050 mM HEPES, 5 mM MgCl₂
NADH10 mM40.2 mM
F2,6BP (Activator)100 µM21 µM
PPi100 mM52.5 mM
Coupling Enzyme MixSee Above10Excess
PFP Enzyme(Diluted Stock)10Varies
  • Initiate Reaction: Add 16 µL of F6P substrate (100 mM stock, for a final concentration of 8 mM) to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. The rate of NADH oxidation is proportional to PFP activity (Extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).[4]

IV. Protocol for Reverse (Gluconeogenic) PFP Activity Assay
  • Prepare Reaction Master Mix:

ComponentStock Conc.Volume per Well (µL)Final Conc.
ddH₂O-133-
Assay Buffer (10x)500 mM HEPES, 50 mM MgCl₂2050 mM HEPES, 5 mM MgCl₂
NADP+10 mM100.5 mM
F2,6BP (Activator)100 µM21 µM
Pi1 M1050 mM
Coupling Enzyme MixSee Above10Excess
PFP Enzyme(Diluted Stock)10Varies
  • Initiate Reaction: Add 5 µL of FBP substrate (10 mM stock, for a final concentration of 0.25 mM) to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. The rate of NADPH production is proportional to PFP activity.

Data Presentation and Analysis

Quantitative data from kinetic studies should be summarized for clarity. Below are example tables for determining key kinetic parameters.

Table 1: Michaelis-Menten Kinetics for F6P (Forward Reaction)

PFP concentration is held constant, while F6P concentration is varied.

[F6P] (mM)Initial Velocity (V₀) (µmol/min/mg)
0.115.2
0.226.1
0.440.5
0.858.0
1.675.3
3.289.1
6.498.6
12.8105.4

Data can be plotted (e.g., using Michaelis-Menten or Lineweaver-Burk plots) to determine Vmax and Km.

Table 2: IC₅₀ Determination for a Competitive Inhibitor

PFP, F6P, and PPi concentrations are held constant. Inhibitor concentration is varied.

[Inhibitor] (µM)% Inhibition
0.015.2
0.115.8
148.9
1085.1
10097.4

Data can be plotted on a semi-log scale (% inhibition vs. log[Inhibitor]) to calculate the IC₅₀ value.

Visualizations

Signaling Pathway

PFP_Pathway cluster_pfp Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P FBP Fructose-1,6-BP F6P->FBP PPi -> Pi PFP PFP (EC 2.7.1.90) F6P->PFP PFK PFK (ATP) F6P->PFK TrioseP Triose Phosphates FBP->TrioseP Pyruvate Pyruvate TrioseP->Pyruvate PFP->FBP PFK->FBP ATP -> ADP F26BP Fructose-2,6-BP F26BP->PFP Activator

Caption: Role of PFP in the glycolytic pathway.

Experimental Workflow

Assay_Workflow Prep Reagent Preparation (Buffers, Substrates, Enzymes) Mix Prepare Master Mix in 96-Well Plate Prep->Mix Incubate Pre-incubate at 37°C Mix->Incubate Initiate Initiate Reaction (Add Final Substrate) Incubate->Initiate Read Kinetic Reading (OD 340 nm) Initiate->Read Analyze Data Analysis (Calculate V₀, Km, IC₅₀) Read->Analyze

Caption: General workflow for the PFP kinetic assay.

Assay Coupling Principle (Forward Reaction)

Coupled_Reaction cluster_pfp PFP Reaction F6P Fructose-6-P + PPi FBP Fructose-1,6-BP + Pi F6P->FBP PFP GAP 2x Glyceraldehyde-3-P FBP->GAP Aldolase, TPI G3P 2x Glycerol-3-P GAP->G3P GDH GAP->G3P NADH 2x NADH NAD 2x NAD+ G3P->NAD NADH->GAP

Caption: Principle of the coupled assay (forward reaction).

References

Application Notes and Protocols for Studying PFP Gene Function in Arabidopsis using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pyrophosphate:Fructose-6-Phosphate 1-Phosphotransferase (PFP) enzyme, also known as PPi-dependent phosphofructokinase, plays a crucial role in plant metabolism, particularly in glycolysis and gluconeogenesis. Unlike the ATP-dependent phosphofructokinase (PFK), PFP utilizes pyrophosphate (PPi) as a phosphate (B84403) donor, providing metabolic flexibility, especially under energy-limiting conditions. In Arabidopsis thaliana, the PFP gene family is part of the larger PFK family and its members are implicated in stress responses, carbon metabolism, and developmental processes.[1][2][3][4][5]

The advent of CRISPR/Cas9 technology has revolutionized functional genomics, offering a precise and efficient tool for targeted gene editing.[6][7][8][9] By creating specific knockout or modified mutants, researchers can elucidate the in vivo function of genes like PFP. These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR/Cas9 to investigate the function of PFP genes in Arabidopsis thaliana.

Application Notes

Overview of CRISPR/Cas9 for PFP Gene Functional Analysis

The CRISPR/Cas9 system allows for the targeted disruption of PFP genes, leading to loss-of-function mutants. This enables the study of the resulting phenotypes to infer gene function. The typical workflow involves:

  • Target Selection and sgRNA Design: Identification of a unique and efficient target sequence within the PFP gene of interest and design of a specific single-guide RNA (sgRNA).

  • Vector Construction: Cloning the sgRNA and Cas9 nuclease into a plant expression vector.

  • Agrobacterium-mediated Transformation: Introducing the CRISPR/Cas9 construct into Arabidopsis using the floral dip method.

  • Selection and Screening of Mutants: Identifying transgenic plants and screening for the desired mutations in the target PFP gene.

  • Phenotypic and Metabolic Analysis: Detailed characterization of the mutant phenotype under various conditions to determine the function of the PFP gene.

Expected Phenotypes of pfp Mutants

Based on studies of PFK family mutants and the known roles of PFP, knockout of PFP genes in Arabidopsis may result in a range of phenotypes, particularly under stress conditions. These can include:

  • Altered Growth and Development: T-DNA insertion mutants of a related PFK gene, AtPFK2, exhibited slightly shorter roots.[1][2][5] Therefore, alterations in root and shoot growth, as well as flowering time, could be anticipated in pfp mutants.

  • Modified Stress Tolerance: PFP is thought to provide metabolic flexibility under stress.[1][5] Thus, pfp mutants may show altered responses to abiotic stresses such as salt, drought, or nutrient deficiency. For instance, pfk2 T-DNA mutants showed slightly higher fresh weight under stress conditions.[1][2][5]

  • Changes in Carbon Metabolism: As a key glycolytic enzyme, loss of PFP function could lead to changes in carbohydrate metabolism, affecting levels of sugars, starch, and other metabolites.

Experimental Protocols

Protocol 1: sgRNA Design and Vector Construction for PFP Gene Targeting

This protocol outlines the steps for designing sgRNAs targeting a specific PFP gene and cloning them into a CRISPR/Cas9 vector suitable for Arabidopsis transformation.

1. Target Selection and sgRNA Design:

  • Obtain the coding sequence of the target PFP gene from a database such as TAIR (The Arabidopsis Information Resource).
  • Use online tools like CRISPR-P 2.0 or ChopChop to identify potential 20-nucleotide sgRNA target sites within the gene. Choose targets in an early exon to maximize the chance of creating a null allele. The target should be followed by the Protospacer Adjacent Motif (PAM) sequence 'NGG'.
  • Perform a BLAST search of the selected sgRNA sequence against the Arabidopsis genome to ensure it is specific to the target PFP gene and has minimal off-target potential.

2. Vector Construction (using a Golden Gate cloning approach):

  • Synthesize a pair of complementary oligonucleotides for the chosen sgRNA target sequence with appropriate overhangs for cloning into the chosen CRISPR/Cas9 vector (e.g., pHEE401E).
  • Anneal the two oligos to form a double-stranded DNA fragment.
  • Use a Golden Gate assembly reaction to ligate the annealed sgRNA fragment into the CRISPR/Cas9 vector, which contains the Cas9 gene driven by a suitable promoter (e.g., the egg cell-specific DD45 promoter for heritable mutations) and the sgRNA scaffold under the control of a U6 promoter.
  • Transform the resulting plasmid into E. coli and confirm the correct insertion by Sanger sequencing.

Protocol 2: Agrobacterium-mediated Transformation of Arabidopsis

This protocol describes the floral dip method for transforming Arabidopsis with the CRISPR/Cas9 construct.

1. Preparation of Agrobacterium tumefaciens:

  • Introduce the confirmed CRISPR/Cas9 plasmid into a suitable Agrobacterium strain (e.g., GV3101) by electroporation.
  • Select for transformed Agrobacterium on LB plates containing the appropriate antibiotics.
  • Inoculate a single colony into liquid LB medium with antibiotics and grow overnight at 28°C.
  • The next day, inoculate a larger culture and grow until it reaches an OD600 of 0.8-1.0.
  • Pellet the cells by centrifugation and resuspend in infiltration medium (e.g., 5% sucrose, 0.05% Silwet L-77).

2. Floral Dip:

  • Grow wild-type Arabidopsis thaliana (e.g., Col-0 ecotype) until they have numerous young floral buds.
  • Invert the plants and dip the inflorescences into the Agrobacterium suspension for 30-60 seconds with gentle agitation.
  • Place the treated plants in a humid environment for 16-24 hours.
  • Return the plants to standard growth conditions and allow them to set seed.

3. Selection of Transgenic Plants (T1 Generation):

  • Harvest the T1 seeds and surface-sterilize them.
  • Plate the seeds on Murashige and Skoog (MS) medium containing a selection agent (e.g., hygromycin or Basta, depending on the vector's resistance marker).
  • After 7-10 days, transfer resistant seedlings to soil.

Protocol 3: Identification and Characterization of pfp Mutants

This protocol details the molecular screening for mutations and subsequent phenotypic analysis.

1. Molecular Screening for Mutations:

  • Extract genomic DNA from the leaves of T1 transgenic plants.
  • Amplify the region of the PFP gene surrounding the sgRNA target site by PCR.
  • Analyze the PCR products for the presence of mutations. This can be done by:
  • Restriction Fragment Length Polymorphism (RFLP) analysis: If the sgRNA target site overlaps with a restriction enzyme site, mutations can be detected by the loss of that site.
  • Sanger Sequencing: Sequence the PCR products directly to identify insertions, deletions, or substitutions at the target site.
  • Identify T1 plants with mutations. Note that T1 plants are often chimeric.

2. Generation of Stable Mutant Lines:

  • Allow the identified T1 plants with mutations to self-pollinate and harvest the T2 seeds.
  • Screen the T2 generation to identify plants that have inherited the mutation.
  • Continue to the T3 generation to obtain homozygous mutant lines that are free of the Cas9 transgene (segregation).

3. Phenotypic Analysis:

  • Once homozygous, transgene-free mutant lines are established, perform detailed phenotypic analysis.
  • Growth and Development: Measure root length, rosette diameter, plant height, and flowering time under standard growth conditions.[10]
  • Stress Tolerance Assays: Subject mutant and wild-type plants to various abiotic stresses (e.g., different concentrations of NaCl for salt stress, or water withdrawal for drought stress) and quantify survival rates, biomass accumulation, and relevant physiological parameters.
  • Metabolite Profiling: Perform metabolic analysis on mutant and wild-type tissues to identify changes in the levels of key metabolites, particularly those related to glycolysis and carbon metabolism.[11]

Data Presentation

Table 1: Illustrative Phenotypic Data of CRISPR-generated pfp Mutant Lines
GenotypeRoot Length (cm) at 10 daysRosette Diameter (cm) at 21 daysDays to BoltingSurvival Rate under Salt Stress (150mM NaCl)
Wild-Type (Col-0)5.2 ± 0.48.5 ± 0.728 ± 285% ± 5%
pfp-cr1 (allele 1)4.8 ± 0.58.1 ± 0.629 ± 270% ± 8%
pfp-cr2 (allele 2)4.9 ± 0.38.3 ± 0.528 ± 175% ± 6%
pfp T-DNA mutant (reference)4.7 ± 0.68.0 ± 0.830 ± 368% ± 7%

Data are presented as mean ± standard deviation (n=20). Data is illustrative and based on expected outcomes.

Table 2: Illustrative Metabolic Profile of CRISPR-generated pfp Mutant Leaves
MetaboliteWild-Type (Col-0) (relative abundance)pfp-cr1 (relative abundance)Fold Change (pfp-cr1/WT)
Fructose-6-Phosphate1.00 ± 0.121.52 ± 0.211.52
Glucose-6-Phosphate1.00 ± 0.151.35 ± 0.181.35
Pyrophosphate (PPi)1.00 ± 0.091.89 ± 0.251.89
Sucrose1.00 ± 0.200.85 ± 0.150.85
Starch1.00 ± 0.181.10 ± 0.161.10

Data are presented as mean relative abundance ± standard deviation from three biological replicates. Data is illustrative and based on expected metabolic shifts.

Visualizations

experimental_workflow cluster_design Phase 1: Design and Construction cluster_transformation Phase 2: Plant Transformation cluster_analysis Phase 3: Mutant Analysis sgRNA_design sgRNA Design for PFP Gene vector_construction Vector Construction sgRNA_design->vector_construction agrobacterium_prep Agrobacterium Preparation vector_construction->agrobacterium_prep floral_dip Floral Dip Transformation agrobacterium_prep->floral_dip t1_selection T1 Plant Selection floral_dip->t1_selection mutation_screening Mutation Screening t1_selection->mutation_screening stable_line Generation of Stable Lines (T3) mutation_screening->stable_line phenotypic_analysis Phenotypic & Metabolic Analysis stable_line->phenotypic_analysis

Caption: Experimental workflow for CRISPR/Cas9-mediated study of PFP gene function in Arabidopsis.

pfp_pathway cluster_reaction PFP-Catalyzed Reaction in Glycolysis F6P Fructose-6-Phosphate PFP PFP (Pyrophosphate:Fructose-6-Phosphate 1-Phosphotransferase) F6P->PFP PPi Pyrophosphate (PPi) PPi->PFP F16BP Fructose-1,6-bisphosphate Glycolysis Downstream Glycolysis F16BP->Glycolysis Pi Inorganic Phosphate (Pi) PFP->F16BP PFP->Pi

Caption: The reversible reaction catalyzed by the PFP enzyme in the glycolytic pathway.

References

Recombinant Expression and Purification of Pyrophosphate-Dependent Phosphofructokinase (PFP) Enzyme Subunits: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recombinant expression and purification of pyrophosphate-dependent phosphofructokinase (PFP) enzyme subunits. The protocols detailed below are designed for producing highly pure and active PFP for structural, kinetic, and drug screening applications.

Introduction to PFP Enzyme

Pyrophosphate-dependent phosphofructokinase (PFP), also known as diphosphate-fructose-6-phosphate 1-phosphotransferase (EC 2.7.1.90), is a key enzyme in carbohydrate metabolism in many plants and some protists and bacteria.[1] It catalyzes the reversible phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate, utilizing inorganic pyrophosphate (PPi) as the phosphoryl donor instead of ATP.[1] This unique characteristic makes it a potential target for the development of selective inhibitors.

Plant PFPs are typically cytosolic enzymes and often exist as heterotetramers composed of two catalytic β-subunits and two regulatory α-subunits. However, the enzyme can also be found as homotetramers in some organisms. The activity of PFP is often allosterically regulated, notably by fructose (B13574) 2,6-bisphosphate.[1]

Recombinant Expression of PFP Subunits in E. coli

The Escherichia coli expression system is a robust and cost-effective platform for producing recombinant PFP subunits. The following protocol outlines the expression of His-tagged PFP subunits, which facilitates subsequent purification.

Experimental Protocol: Expression of His-Tagged PFP Subunits
  • Transformation:

    • Transform a suitable E. coli expression strain, such as BL21(DE3), with an expression vector (e.g., pET series) containing the gene for the PFP α or β subunit with an N- or C-terminal hexahistidine (His6) tag.[2]

    • Plate the transformed cells on Luria-Bertani (LB) agar (B569324) plates containing the appropriate antibiotic for plasmid selection.

    • Incubate overnight at 37°C.[3]

  • Starter Culture:

    • Inoculate a single colony from the LB plate into 50 mL of LB medium supplemented with the selective antibiotic.

    • Incubate overnight at 37°C with shaking at 200-250 rpm.

  • Large-Scale Culture and Induction:

    • Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture (1:100 dilution).

    • Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[3]

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM. Optimal IPTG concentrations can range from 0.1 mM to 1.0 mM and should be optimized for each specific construct.[4][5]

    • Continue to incubate the culture under inducing conditions. To improve protein solubility and proper folding, it is often beneficial to reduce the temperature to 16-25°C and incubate for a longer period (e.g., 16 hours or overnight).[4][6]

  • Cell Harvest:

    • Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.[7]

    • Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of Recombinant PFP Subunits

A multi-step purification strategy is employed to obtain highly pure PFP subunits. This typically involves an initial affinity chromatography step, followed by ion-exchange and size-exclusion chromatography for polishing.

Cell Lysis

Protocol:

  • Thaw the frozen cell pellet on ice.

  • Resuspend the pellet in 20-30 mL of ice-cold Lysis Buffer (see Table 2 for composition) per liter of original culture.

  • Add lysozyme (B549824) to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.[8]

  • Lyse the cells by sonication on ice. Use short bursts (e.g., 10-15 seconds) with intermittent cooling to prevent overheating and protein denaturation.

  • Add DNase I to a final concentration of 10 µg/mL and MgCl₂ to 10 mM to reduce the viscosity of the lysate from released DNA.

  • Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C to pellet cell debris.[9]

  • Collect the supernatant containing the soluble His-tagged PFP subunit.

Immobilized Metal Affinity Chromatography (IMAC)

IMAC is a powerful first step for purifying His-tagged proteins.[10]

Protocol:

  • Column Preparation: Equilibrate a Ni-NTA agarose (B213101) column with 5-10 column volumes of Lysis Buffer.

  • Sample Loading: Apply the clarified lysate to the equilibrated column.

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound His-tagged PFP subunit with Elution Buffer containing a high concentration of imidazole. Collect fractions and monitor the protein concentration, for example, by measuring absorbance at 280 nm.

Ion-Exchange Chromatography (IEX)

IEX separates proteins based on their net surface charge and is an excellent second step for removing remaining contaminants.[11] The choice of an anion or cation exchanger depends on the isoelectric point (pI) of the PFP subunit and the desired buffer pH.

Protocol:

  • Buffer Exchange: The fractions from IMAC containing the PFP subunit should be buffer-exchanged into the IEX Equilibration Buffer (e.g., using dialysis or a desalting column). The pH of this buffer should be chosen such that the protein of interest is charged and will bind to the column.[12]

  • Column Equilibration: Equilibrate the chosen ion-exchange column (e.g., Q-Sepharose for anion exchange or SP-Sepharose for cation exchange) with 5-10 column volumes of IEX Equilibration Buffer.

  • Sample Loading and Elution: Load the buffer-exchanged sample onto the column. After washing, elute the bound protein using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the equilibration buffer).[13] Collect fractions across the gradient.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the pure PFP subunit.

Size-Exclusion Chromatography (SEC)

SEC, or gel filtration, is the final polishing step. It separates proteins based on their size and can be used to isolate the correctly folded monomeric or oligomeric forms of the PFP subunits.[14][15]

Protocol:

  • Column Equilibration: Equilibrate a size-exclusion column (e.g., Superdex 200 or Superose 6) with SEC Buffer.

  • Sample Concentration and Loading: Pool and concentrate the pure fractions from the IEX step. Filter the concentrated sample through a 0.22 µm filter before loading it onto the SEC column.

  • Elution: Elute the protein with the SEC Buffer at a constant flow rate. The PFP subunits will elute at a volume corresponding to their hydrodynamic radius. Collect fractions.

  • Analysis and Storage: Analyze the fractions by SDS-PAGE for purity. Pool the purest fractions, determine the protein concentration, and store at -80°C in the presence of a cryoprotectant like glycerol.

Data Presentation

Table 1: Representative Quantitative Data for Recombinant PFP Subunit Purification
Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification Fold
Crude Lysate50010002.01001.0
IMAC5080016.0808.0
Ion-Exchange2060030.06015.0
Size-Exclusion1552535.052.517.5

Note: Values are hypothetical and for illustrative purposes. Actual values will vary depending on the specific PFP subunit, expression conditions, and purification efficiency.

Table 2: Buffer Compositions for PFP Subunit Purification
BufferComposition
Lysis Buffer 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0
Wash Buffer 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0
Elution Buffer 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0
IEX Equilibration Buffer 20 mM Tris-HCl, pH 8.0
IEX Elution Buffer 20 mM Tris-HCl, 1 M NaCl, pH 8.0
SEC Buffer 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

Mandatory Visualizations

PFP_Purification_Workflow cluster_expression Recombinant Expression cluster_purification Purification Transformation Transformation of E. coli Culture Culture Growth (OD600 0.6-0.8) Transformation->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Centrifugation Lysis->Clarification IMAC IMAC (Ni-NTA) Clarification->IMAC IEX Ion-Exchange Chromatography IMAC->IEX SEC Size-Exclusion Chromatography IEX->SEC PureProtein Pure PFP Subunit SEC->PureProtein

Caption: Workflow for recombinant expression and purification of PFP subunits.

Characterization of Purified PFP Subunits

Purity and Molecular Weight Assessment

The purity and molecular weight of the purified PFP subunits should be assessed by SDS-PAGE. A single band at the expected molecular weight indicates a high degree of purity.

Determination of Oligomeric State

The native oligomeric state of the purified PFP (if subunits are co-expressed or reconstituted) can be determined by analytical size-exclusion chromatography, comparing its elution profile to that of known molecular weight standards.

PFP Enzyme Activity Assay

The activity of PFP is typically measured using a coupled enzyme assay. The fructose-1,6-bisphosphate produced by PFP is cleaved by aldolase, and the subsequent reactions are linked to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.

Protocol:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl, pH 8.0

    • 5 mM MgCl₂

    • 0.2 mM NADH

    • 1 mM Fructose-6-phosphate

    • 1 unit Aldolase

    • 1 unit Triosephosphate isomerase

    • 1 unit Glycerol-3-phosphate dehydrogenase

  • Add a known amount of the purified PFP enzyme to initiate the reaction.

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C).

  • The rate of NADH oxidation is directly proportional to the PFP activity. One unit of PFP activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of fructose-1,6-bisphosphate per minute under the specified conditions.

PFP_Activity_Assay cluster_coupled_rxn Coupled Assay System F6P Fructose-6-Phosphate PFP PFP Enzyme F6P->PFP PPi Pyrophosphate (PPi) PPi->PFP F16BP Fructose-1,6-Bisphosphate PFP->F16BP Pi Phosphate (Pi) PFP->Pi Aldolase Aldolase F16BP->Aldolase G3P Glyceraldehyde-3-P GPDH GPDH G3P->GPDH DHAP Dihydroxyacetone-P TPI TPI DHAP->TPI Glycerol3P Glycerol-3-P NADH NADH NADH->GPDH NAD NAD+ Aldolase->G3P Aldolase->DHAP TPI->G3P GPDH->Glycerol3P GPDH->NAD

Caption: PFP coupled enzyme activity assay pathway.

References

Application Notes: PFP Inhibitors in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrophosphate:fructose-6-phosphate (B1210287) 1-phosphotransferase (PFP or PPi-PFK) is a cytosolic enzyme that catalyzes the reversible conversion of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F1,6BP) using inorganic pyrophosphate (PPi) as the phosphoryl donor.[1][2] Unlike the ATP-dependent phosphofructokinase (PFK), which catalyzes an irreversible step in glycolysis, PFP's reversible action allows it to function in both glycolysis and gluconeogenesis.[1][3] This enzyme is predominantly found in plants, protozoa, and some bacteria, but not in animals.[2][4] Its unique presence and crucial role in the central carbon metabolism of these organisms make it an attractive target for metabolic research, drug development, and agricultural applications.

Inhibitors of PFP are powerful tools to investigate its physiological role, dissect metabolic pathways, and identify potential therapeutic agents against pathogenic protozoa or novel herbicides. PFP's activity is naturally regulated by molecules like fructose (B13574) 2,6-bisphosphate (F2,6BP), a potent allosteric activator.[2] Synthetic inhibitors, however, allow for more specific and controlled modulation of its activity in experimental settings.

Key Applications

  • Elucidating Metabolic Flux: PFP inhibitors are instrumental in studying the flexibility of glycolytic and gluconeogenic pathways. By blocking the PFP-catalyzed reaction, researchers can assess how carbon flux is rerouted through alternative pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP) or ATP-dependent PFK.[5][6] This is particularly relevant in plants, where PFP is thought to play a role in carbohydrate partitioning and sucrose (B13894) metabolism.[7][8]

  • Antiprotozoal Drug Discovery: Organisms like Trypanosoma and Plasmodium rely on glycolysis for energy production, and PFP can be a critical enzyme in their metabolic network. Developing specific inhibitors against protozoan PFP is a promising strategy for new antiparasitic drugs.[9][10][11] Cross-screening compound libraries against various protozoan parasites has helped identify potent scaffolds for lead discovery.[9][10]

  • Cancer Metabolism Research: While animals do not have PFP, the related enzyme family PFKFB (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) regulates the levels of F2,6BP, the key activator of PFK-1.[12][13] Inhibitors of PFKFB, by reducing F2,6BP levels, effectively slow glycolysis and are being investigated as a targeted approach to disrupt the energy supply of cancer cells that exhibit high glycolytic rates (the Warburg effect).[12][13] Studying these inhibitors provides a conceptual framework applicable to PFP inhibition in other organisms.

Quantitative Data: PFP and PFKFB Inhibitors

The following table summarizes the inhibitory activity of selected compounds against PFP or the related PFKFB enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.[14][15]

InhibitorTarget EnzymeOrganism/Cell LineIC50 Value (µM)Reference
B2PFKFB2Human (in vitro)3.289[16]
B2PFKFB3Human (in vitro)11.89[16]
PFK158PFKFBHuman (in vitro)Potent inhibitor[16]
NEU-924 (83)ProliferationT. cruziPotent inhibitor[9]
NEU-1017 (68)ProliferationL. major, P. falciparumPotent inhibitor[9]

Note: Specific IC50 values for protozoan PFP inhibitors are less commonly published in general literature; instead, cell proliferation inhibition data is often provided. PFK158 is a well-known PFKFB3 inhibitor, its potency is referenced for comparison.

Diagrams and Visualizations

Here we provide diagrams to visualize the key pathways and experimental logic related to PFP inhibition.

Glycolysis_Pathway cluster_PFP PFP-mediated step cluster_PFK PFK-mediated step Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP branches off F16BP Fructose-1,6-BP F6P->F16BP PPi -> Pi F6P->F16BP ATP -> ADP DHAP_G3P DHAP / G3P F16BP->DHAP_G3P Pyruvate Pyruvate DHAP_G3P->Pyruvate ... PFP PFP Inhibitor PFP Inhibitor Inhibitor->PFP PFK PFK-1

Caption: Role of PFP and PFK in the central glycolytic pathway.

Experimental_Workflow cluster_screening Inhibitor Screening cluster_validation Cellular Validation cluster_analysis Mechanism of Action Compound_Library Compound Library Enzyme_Assay PFP Enzyme Activity Assay Compound_Library->Enzyme_Assay Hit_ID Identify 'Hits' (e.g., IC50 < 10 µM) Enzyme_Assay->Hit_ID Cell_Culture Cell Culture (e.g., Protozoa, Plant Cells) Hit_ID->Cell_Culture Test Hits Proliferation_Assay Cell Proliferation Assay Cell_Culture->Proliferation_Assay Metabolomics Metabolite Profiling (LC-MS) Cell_Culture->Metabolomics Flux_Analysis Metabolic Flux Analysis (¹³C Tracers) Metabolomics->Flux_Analysis Quantify Changes Pathway_Mapping Map Metabolic Rewiring Flux_Analysis->Pathway_Mapping

Caption: Workflow for PFP inhibitor discovery and characterization.

Experimental Protocols

Protocol 1: PFP Enzyme Activity Assay (Spectrophotometric)

This protocol is adapted from standard coupled enzyme assays used for phosphofructokinases.[17] It measures the rate of F1,6BP production by coupling subsequent reactions to the oxidation or reduction of a nicotinamide (B372718) cofactor (NADH or NAD+), which can be measured by absorbance at 340 nm.

Materials:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 1 mM EDTA.

  • Substrates: Fructose-6-phosphate (F6P), Pyrophosphate (PPi).

  • Coupling Enzymes: Aldolase (ALD), Triosephosphate Isomerase (TPI), Glycerol-3-phosphate dehydrogenase (GDH).

  • Cofactor: NADH.

  • Enzyme Source: Purified PFP or cell/tissue extract.

  • Test Inhibitor: Dissolved in a suitable solvent (e.g., DMSO).

  • Microplate reader or spectrophotometer capable of reading at 340 nm.

  • 96-well UV-transparent microplate.

Procedure:

  • Prepare Reaction Mix: For each reaction, prepare a master mix containing:

    • Assay Buffer

    • 2 mM F6P

    • 0.2 mM NADH

    • 2 U/mL Aldolase

    • 5 U/mL TPI

    • 2 U/mL GDH

  • Inhibitor Preparation: Prepare serial dilutions of the PFP inhibitor in assay buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of the Reaction Mix.

    • 10 µL of the diluted inhibitor or vehicle control.

    • 20 µL of the enzyme source (diluted in assay buffer).

  • Initiate Reaction: Add 20 µL of 5 mM PPi to each well to start the reaction. The final volume should be 100 µL.

  • Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 25°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The rate of NADH consumption is proportional to the PFP activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the vehicle control (as 100% activity).

    • Plot the percent activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[14]

Protocol 2: Metabolic Flux Analysis using ¹³C-Labeled Glucose

This protocol provides a general workflow for assessing how PFP inhibition alters central carbon metabolism using stable isotope tracers.[18][19][20]

Materials:

  • Cell culture medium appropriate for the organism of interest.

  • ¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose).

  • PFP inhibitor and vehicle control.

  • Quenching solution (e.g., 60% methanol, -20°C).

  • Extraction solvent (e.g., 80% methanol).

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Procedure:

  • Cell Culture: Grow cells to mid-log phase under standard conditions.

  • Inhibitor Treatment: Treat one set of cultures with the PFP inhibitor at a predetermined effective concentration (e.g., 2x IC50). Treat a control set with the vehicle. Incubate for a period sufficient to elicit a metabolic response (e.g., 4-24 hours).

  • Isotope Labeling: Replace the culture medium with fresh medium containing [U-¹³C₆]-glucose (and the respective inhibitor/vehicle). Incubate for a time course to allow the label to incorporate into downstream metabolites (e.g., 0, 5, 15, 30, 60 minutes).

  • Metabolite Quenching & Extraction:

    • Rapidly aspirate the medium and wash the cells with ice-cold saline.

    • Immediately add ice-cold quenching solution to arrest all enzymatic activity.

    • Scrape the cells and collect the cell suspension.

    • Extract metabolites by adding extraction solvent, vortexing, and incubating on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Analyze the metabolite extracts using an LC-MS method optimized for polar metabolites (e.g., HILIC or ion-pair chromatography).

    • Collect data for the mass isotopologue distributions (MIDs) of key glycolytic and PPP intermediates (e.g., F6P, F1,6BP, sedoheptulose-7-phosphate, pyruvate).

  • Data Analysis:

    • Correct the raw MID data for the natural abundance of ¹³C.

    • Use metabolic flux analysis software (e.g., INCA, Metran) to fit the corrected MIDs to a metabolic network model.

    • Calculate the relative or absolute fluxes through PFP, PFK, the PPP, and other relevant pathways.

    • Compare the flux maps between the inhibitor-treated and control groups to determine how PFP inhibition rewires cellular metabolism.[20]

References

Application Notes & Protocols: Metabolomic Analysis of PFP Knockout Plant Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pyrophosphate: Fructose-6-Phosphate (B1210287) 1-Phosphotransferase (PFP) is a key enzyme in plant carbohydrate metabolism, catalyzing the reversible conversion of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate (F1,6BP) using pyrophosphate (PPi) as the phosphoryl donor.[1] Located in the cytosol, PFP plays a crucial role in regulating the flux of carbons through glycolysis and gluconeogenesis.[1] The enzyme is strongly activated by the signaling molecule fructose-2,6-bisphosphate.[1] Understanding the metabolic consequences of knocking out PFP is essential for elucidating its precise role in plant growth, development, and stress responses. Metabolomic analysis provides a powerful tool to comprehensively profile the biochemical phenotype of PFP knockout plant lines. This document provides detailed protocols and application notes for conducting such an analysis.

Data Presentation: Expected Metabolomic Changes in PFP Knockout Lines

The knockout of PFP is anticipated to cause significant shifts in central carbon metabolism. Based on existing literature, a decrease in PFP activity in plants has been shown to affect carbon metabolism, leading to alterations in soluble sugar content and starch biosynthesis.[2][3] Below is a representative summary of expected quantitative changes in a PFP knockout Arabidopsis line compared to the wild type (WT).

Metabolite Class Metabolite Name Expected Change in PFP Knockout vs. WT Biological Significance
Sugars Fructose-6-phosphateIncreaseAccumulation of the substrate due to blockage of the PFP-catalyzed step.
Glucose-6-phosphateIncreaseIn equilibrium with Fructose-6-phosphate.
SucroseIncreaseAltered carbon partitioning and feedback regulation.[3]
GlucoseIncreaseChanges in sugar signaling and metabolism.[3]
FructoseIncreaseChanges in sugar signaling and metabolism.[3]
Sugar Phosphates Fructose-1,6-bisphosphateDecreaseReduced production via the PFP-catalyzed reaction.
3-Phosphoglycerate (3-PGA)DecreaseReduced flux into lower glycolysis.
Phosphoenolpyruvate (PEP)DecreaseReduced flux through the glycolytic pathway.
Organic Acids (TCA Cycle Intermediates) CitrateVariablePotential alterations in the TCA cycle flux depending on the compensatory mechanisms.
MalateVariableChanges in anaplerotic reactions and carbon storage.
FumarateVariableReflects adjustments in mitochondrial respiration.
Amino Acids AlanineDecreaseReduced availability of pyruvate (B1213749) precursor from glycolysis.
GlutamateVariableInterplay between carbon and nitrogen metabolism.
AspartateVariableConnection to the TCA cycle via oxaloacetate.

Experimental Protocols

This section provides detailed methodologies for the metabolomic analysis of PFP knockout plant lines, primarily adapted from established protocols for Arabidopsis thaliana.[4]

Plant Growth and Sample Collection
  • Plant Material: Arabidopsis thaliana wild-type (e.g., Col-0) and confirmed homozygous PFP T-DNA insertion knockout lines.

  • Growth Conditions: Grow plants in a controlled environment chamber under a 12-hour light (22°C) / 12-hour dark (18°C) cycle with a light intensity of 120-150 µmol m⁻² s⁻¹.

  • Harvesting: Harvest whole rosettes from 4-week-old plants at the midpoint of the light period.

  • Quenching: Immediately freeze the harvested tissue in liquid nitrogen to quench metabolic activity.

  • Storage: Store samples at -80°C until metabolite extraction.

Metabolite Extraction (GC-MS Analysis)

This protocol is adapted from methods used for analyzing Arabidopsis mutants in lower glycolysis.[4]

  • Homogenization: Grind the frozen plant material (approximately 50 mg) to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle or a bead mill.

  • Extraction:

    • Add 700 µL of 100% methanol (B129727) (pre-chilled to -20°C) to the powdered tissue.

    • Add 30 µL of Ribitol (0.2 mg/mL in water) as an internal standard.

    • Vortex thoroughly.

  • Phase Separation:

    • Centrifuge at 20,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Add 375 µL of chloroform (B151607) and 750 µL of ultrapure water to the supernatant.

    • Vortex and centrifuge at 20,000 x g for 5 minutes at 4°C.

  • Drying:

    • Carefully collect 150 µL of the upper (polar) phase.

    • Dry the polar phase completely in a vacuum concentrator.

Derivatization for GC-MS
  • Methoxyamination:

    • Add 40 µL of methoxyamine hydrochloride (20 mg/mL in pyridine) to the dried extract.

    • Vortex and incubate at 37°C for 2 hours with shaking.

  • Silylation:

    • Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane).

    • Incubate at 37°C for 30 minutes with shaking.

  • Sample Transfer: Transfer the derivatized sample to a glass vial for GC-MS analysis.

GC-MS Analysis
  • Instrumentation: Use a Gas Chromatograph coupled to a Time-of-Flight Mass Spectrometer (GC-TOF-MS).

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • GC Column: Use a 30 m x 0.25 mm ID x 0.25 µm film thickness column (e.g., DB-5MS).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 330°C at 15°C/min.

    • Hold at 330°C for 5 minutes.

  • MS Parameters:

    • Mass range: 50-600 m/z.

    • Scan rate: 20 spectra/sec.

Data Processing and Analysis
  • Peak Identification: Deconvolute the raw chromatograms and identify metabolites by comparing mass spectra and retention indices to a reference library (e.g., Golm Metabolome Database).

  • Quantification: Normalize the peak intensity of each identified metabolite to the internal standard (Ribitol) and the fresh weight of the sample.

  • Statistical Analysis: Perform statistical tests (e.g., Student's t-test or ANOVA) to identify significant differences in metabolite levels between PFP knockout and wild-type plants. A p-value < 0.05 is typically considered significant.

Visualizations: Pathways and Workflows

PFP's Role in Glycolysis

PFP_Glycolysis_Pathway F6P Fructose-6-Phosphate PFP PFP (Pyrophosphate: Fructose-6-Phosphate 1-Phosphotransferase) F6P->PFP PFK PFK (ATP-dependent) F6P->PFK F16BP Fructose-1,6-Bisphosphate Glycolysis To Lower Glycolysis (Pyruvate, ATP) F16BP->Glycolysis PFP->F16BP Pi Pi PFP->Pi PFK->F16BP ADP ADP PFK->ADP PPi PPi PPi->PFP ATP ATP ATP->PFK F26BP Fructose-2,6-Bisphosphate F26BP->PFP + Metabolomics_Workflow cluster_sample Sample Preparation cluster_extraction Metabolite Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing PlantGrowth Plant Growth (WT & PFP Knockout) Harvesting Harvest & Quench (Liquid N2) PlantGrowth->Harvesting Storage Storage (-80°C) Harvesting->Storage Grinding Grinding Storage->Grinding Extraction Methanol/Chloroform/Water Extraction Grinding->Extraction Drying Drying of Polar Phase Extraction->Drying Derivatization Derivatization (Methoxyamination & Silylation) Drying->Derivatization GCMS GC-MS Injection & Data Acquisition Derivatization->GCMS Processing Peak Identification & Quantification GCMS->Processing Statistics Statistical Analysis (e.g., t-test) Processing->Statistics Interpretation Biological Interpretation Statistics->Interpretation

References

Troubleshooting & Optimization

PFP Enzyme Activity Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyrophosphate:fructose-6-phosphate (B1210287) 1-phosphotransferase (PFP) enzyme activity assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to PFP assays.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your PFP enzyme activity experiments.

Problem Potential Cause Recommended Solution
No or Low Enzyme Activity Inactive EnzymeEnsure proper storage of the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles.[1] Use a fresh aliquot of the enzyme.
Incorrect Assay TemperatureMost enzyme assays perform optimally at room temperature (20-25°C). Avoid using ice-cold buffers which can significantly slow down or halt enzyme activity.[1] For specific PFP assays, an incubation temperature of 37°C may be required.[2]
Incorrect pHThe optimal pH for PFP activity is between 7.3 and 7.7.[3][4] Prepare buffers with a calibrated pH meter to ensure accuracy.[1]
Missing Cofactors/ActivatorsPFP is strongly activated by fructose (B13574) 2,6-bisphosphate (Fru-2,6-BP) and fructose-1,6-bisphosphate (Fru-1,6-BP).[3][5][6] Ensure these are included in the reaction mixture at appropriate concentrations.
Omission of a Protocol StepCarefully review the experimental protocol to ensure no steps, such as the addition of a required cofactor, were missed.[1][7]
Inconsistent Readings Pipetting ErrorsUse calibrated pipettes and prepare a master reaction mix to ensure consistency across wells.[7]
Microplate Edge EffectsEvaporation at the edges of the plate can lead to variability. Use temperature-controlled equipment or fill all wells evenly to minimize this effect.[1]
Improperly Thawed ComponentsEnsure all reagents, especially the enzyme and substrates, are completely thawed and mixed before use.[7]
High Background Signal Contaminating Enzymes/ProteinsCommercially available enzymes may contain other proteins that can interfere with the assay.[8] Check the purity of your enzyme preparation.
Sample InterferenceSamples, particularly from tissues like the liver, may contain small molecules such as ADP and NADH that can generate a background signal.[2][9] Deproteinize samples or run a sample blank (without the PFP substrate) to correct for this.[2][9]
Assay Reagent InterferenceIn coupled assays, such as those using luciferase, compounds being screened can directly inhibit the reporter enzyme.[10][11] Run a control without the primary enzyme (PFP) to test for such interference.[10]
Non-linear Standard Curve Incorrect PlottingThe curve may become linear by plotting one or both axes in logarithmic scale.[8]
Sub-optimal RangeUse only the linear portion of the standard curve for calculations or segment the curve into linear ranges.[8]

Frequently Asked Questions (FAQs)

Q1: What are the key substrates and products of the PFP-catalyzed reaction?

A1: PFP catalyzes the reversible interconversion of fructose-6-phosphate (F6P) and fructose-1,6-bisphosphate (F1,6BP), using inorganic pyrophosphate (PPi) as the phosphoryl donor.[5] The reaction is as follows: Diphosphate + D-fructose 6-phosphate ⇌ Phosphate + D-fructose 1,6-bisphosphate[5]

Q2: What is the subcellular localization of PFP?

A2: PFP is an exclusively cytosolic enzyme.[5]

Q3: What are the primary activators and inhibitors of PFP?

A3: PFP is strongly activated by fructose 2,6-bisphosphate (Fru-2,6-BP).[3][5] Fructose-1,6-bisphosphate has also been shown to be an allosteric activator.[6] Phosphate (Pi) acts as an inhibitor, particularly when the reaction is measured in the direction of fructose-6-phosphate production.[3]

Q4: Why is a coupled enzyme assay typically used for PFP activity?

A4: Direct measurement of the substrates or products of the PFP reaction can be challenging. Coupled enzyme assays provide a more convenient and sensitive method for monitoring PFP activity. For example, the production of ADP can be coupled to the luciferase reaction to generate a luminescent signal, or the production of NADH can be measured colorimetrically.[2][10]

Q5: How can I ensure my assay is within the linear range?

A5: For unknown samples, it is recommended to test several dilutions to ensure the readings fall within the linear range of the standard curve.[2] When performing kinetic assays, continue taking measurements until the value of the most active sample is greater than the highest standard, then use the penultimate reading for calculations.[2]

Experimental Protocols

NADH-Based Colorimetric PFP Activity Assay Protocol

This protocol is adapted from commercially available kits and provides a method for determining PFP activity by measuring the production of NADH.[2]

1. Reagent Preparation:

  • PFK Assay Buffer: Bring to room temperature before use.

  • PFK Substrate: Reconstitute with PFK Assay Buffer. Keep on ice during use.

  • ATP: Reconstitute with ultrapure water. Keep on ice during use.

  • PFK Enzyme Mix: Reconstitute with PFK Assay Buffer. Aliquot and store at -20°C.

  • PFK Developer: Reconstitute with PFK Assay Buffer.

  • NADH Standard: Reconstitute with PFK Assay Buffer to create a stock solution.

2. Standard Curve Preparation:

  • Prepare a dilution series of the NADH standard (e.g., 0, 2, 4, 6, 8, and 10 nmole/well).

  • Bring the final volume of each standard to 50 µL with PFK Assay Buffer.

3. Sample Preparation:

  • Homogenize tissue or cells in ice-cold PFK Assay Buffer.

  • Centrifuge to remove insoluble material.

  • Add the desired volume of supernatant to the wells. For unknown samples, test several dilutions.

  • Bring the final volume of each sample to 50 µL with PFK Assay Buffer.

  • Important: Prepare a sample blank for each sample by omitting the PFK Substrate to account for background NADH and ADP.[2]

4. Reaction Mix Preparation:

  • Prepare a master mix of the reaction components (Assay Buffer, Enzyme Mix, Developer, ATP, and Substrate) according to the kit's instructions.

5. Measurement:

  • Add 50 µL of the Reaction Mix to each well containing the standards and samples.

  • Incubate the plate at 37°C.

  • Measure the absorbance at 450 nm in a kinetic mode, taking readings every 5 minutes.

  • Continue until the most active sample's absorbance exceeds the highest point of the standard curve.

6. Calculation:

  • Subtract the blank readings from the sample readings.

  • Determine the amount of NADH generated using the standard curve.

  • Calculate PFP activity, typically expressed as nmole/min/mL or milliunit/mL.

Visualizations

PFP_Glycolysis_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFP / PFK invis1 F6P->invis1 Glycolysis Further Glycolysis F16BP->Glycolysis Gluconeogenesis Gluconeogenesis invis1->Gluconeogenesis Gluconeogenesis invis2 F26BP Fructose-2,6-Bisphosphate F26BP->F16BP Activates PFP

Caption: Role of PFP in Glycolysis and Gluconeogenesis.

PFP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis SamplePrep Sample Preparation (Homogenization, Centrifugation) PlateSetup Plate Setup (Samples, Standards, Blanks) SamplePrep->PlateSetup ReagentPrep Reagent & Standard Preparation ReagentPrep->PlateSetup AddReactionMix Add Reaction Mix PlateSetup->AddReactionMix Incubate Incubate at 37°C AddReactionMix->Incubate Measure Kinetic Measurement (e.g., A450 nm) Incubate->Measure Calc Calculate Activity (vs. Standard Curve) Measure->Calc

Caption: General Workflow for a PFP Enzyme Activity Assay.

References

how to improve the stability of purified PFP enzyme

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the stability of purified pyrophosphate:fructose-6-phosphate 1-phosphotransferase (PFP) enzyme during their experiments.

Troubleshooting Guide

This guide addresses common issues encountered with purified PFP enzyme stability and activity.

Issue 1: Rapid loss of PFP enzyme activity after purification.

Potential Cause Recommended Solution
Removal of stabilizing co-factors During purification, essential co-factors for PFP stability might be removed. Supplementing purification and storage buffers with magnesium ions (Mg²⁺), a known co-factor for PFP, can help maintain its activity.[1]
Proteolytic degradation The purified enzyme may be susceptible to degradation by contaminating proteases.[2] It is recommended to add protease inhibitors to the lysis and purification buffers. Storing the purified enzyme at low temperatures (-80°C) can also minimize protease activity.
Oxidation of sensitive residues PFP activity can be sensitive to oxidation, particularly of sulfhydryl groups in its active site.[3] Including reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol in storage buffers can prevent oxidative damage and maintain the enzyme in its active state.
Unfavorable buffer conditions The pH and ionic strength of the buffer can significantly impact enzyme stability. The optimal pH for PFP activity is generally between 7.3 and 7.9.[1] It is advisable to maintain the pH of the storage buffer within this range and to empirically determine the optimal salt concentration for your specific PFP enzyme.

Issue 2: PFP enzyme is inactive or shows low activity in assays.

Potential Cause Recommended Solution
Absence of the activator Fructose-2,6-bisphosphate (Fru-2,6-P₂) PFP is strongly activated by Fru-2,6-P₂.[1][4] Ensure that your assay buffer includes an optimal concentration of this allosteric activator. The required concentration can be as low as in the nanomolar range.[5]
Sub-optimal assay conditions The pH of the assay buffer is critical for PFP activity. The optimal pH for the forward reaction (glycolytic direction) is typically around 7.7 to 7.9.[1] Verify and adjust the pH of your assay buffer accordingly.
Errors in coupled spectrophotometric assays Coupled assays used to measure PFP activity are prone to artifacts and interference from contaminants in assay components.[6] It is important to run appropriate controls, such as leaving out one substrate at a time, to ensure that the measured activity is specific to the PFP enzyme.
Substrate inhibition High concentrations of substrates can sometimes lead to inhibition of enzyme activity.[7] If you observe a decrease in activity at high substrate concentrations, consider performing a substrate titration curve to determine the optimal concentration range.

Frequently Asked Questions (FAQs)

Q1: What are the best storage conditions for purified PFP enzyme?

A1: For long-term stability, it is recommended to store purified PFP enzyme at -80°C in a buffer containing a cryoprotectant like glycerol (B35011) (20-50%). The buffer should be maintained at a pH between 7.3 and 7.7 and supplemented with a reducing agent such as DTT (1-5 mM) and Mg²⁺ ions (e.g., 5 mM MgCl₂).

Q2: Can I improve the stability of my PFP enzyme without adding chemical additives?

A2: Yes, enzyme immobilization is a powerful technique to enhance the stability of PFP.[8][9] Covalently attaching the enzyme to a solid support can provide significant stabilization against changes in temperature and pH.[10] Various immobilization strategies exist, including attachment to agarose (B213101) beads or other matrices.

Q3: My PFP enzyme loses activity after repeated freeze-thaw cycles. How can I prevent this?

A3: To avoid activity loss from freeze-thaw cycles, it is best to aliquot your purified enzyme into smaller, single-use volumes before freezing. This minimizes the number of times the main stock is thawed. Including cryoprotectants like glycerol in the storage buffer also helps to protect the enzyme from damage during freezing and thawing.[11][12]

Q4: Are there any specific chemicals I should avoid in my buffers for PFP?

A4: While specific chemical sensitivities can vary depending on the source of the PFP, it is generally advisable to avoid strong chelating agents that could remove essential divalent metal ions like Mg²⁺. Also, be cautious with high concentrations of certain salts that can have a denaturing effect.

Quantitative Data on Stabilizing Additives

The following table summarizes the reported effects of various additives on the stability of phosphofructokinase (a related enzyme, often used in stability studies as a proxy) and can serve as a starting point for optimizing PFP stability.

AdditiveConcentrationConditionEnzyme SourceStability ImprovementReference
Trehalose100 mMFreeze-dryingRabbit Muscle PFKUp to 80% activity recovery[13]
Maltose100 mMFreeze-dryingRabbit Muscle PFKUp to 80% activity recovery[13]
Sucrose100 mMFreeze-dryingRabbit Muscle PFKSlightly less than 80% recovery[13]
Trehalose + Zinc100 mM + 0.9 mMFreeze-dryingRabbit Muscle PFKSignificantly enhanced stabilization[13]
Glycerol20% (v/v)Storage at -80°CGeneral recommendationStandard cryoprotectant[14]

Experimental Protocols

Protocol 1: Screening for Optimal Stabilizing Additives

This protocol outlines a method to test the effectiveness of different additives on the stability of your purified PFP enzyme.

  • Preparation of Enzyme Stock: Prepare a stock solution of your purified PFP enzyme in a minimal, stable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 5 mM MgCl₂).

  • Preparation of Additive Solutions: Prepare concentrated stock solutions of the additives to be tested (e.g., 1 M trehalose, 1 M sucrose, 50% glycerol).

  • Incubation:

    • Set up a series of microcentrifuge tubes, each containing an aliquot of the PFP enzyme stock.

    • Add a different additive to each tube to a final desired concentration (e.g., 100 mM sugar, 20% glycerol). Include a control tube with no additive.

    • Incubate the tubes under a stress condition you want to test, for example:

      • Thermal stress: Incubate at a challenging temperature (e.g., 37°C or 42°C) for various time points (e.g., 0, 30, 60, 120 minutes).

      • Freeze-thaw stress: Subject the tubes to multiple freeze-thaw cycles (e.g., freeze at -80°C, thaw at room temperature).

  • Activity Assay: After the incubation period, measure the residual activity of the PFP enzyme in each tube using a standard PFP activity assay.

  • Data Analysis: Plot the percentage of remaining activity against time or the number of freeze-thaw cycles for each additive. The additive that results in the highest retained activity is the most effective stabilizer under the tested conditions.

Visualizations

PFP_Stability_Troubleshooting start Start: Purified PFP shows instability loss_of_activity Rapid loss of activity? start->loss_of_activity inactive_in_assay Inactive/low activity in assay? start->inactive_in_assay loss_of_activity->inactive_in_assay No cofactors Add Mg²⁺ to buffers loss_of_activity->cofactors Yes protease Add protease inhibitors Store at -80°C loss_of_activity->protease Yes oxidation Add reducing agents (DTT) Avoid oxidizing agents loss_of_activity->oxidation Yes buffer_cond Optimize pH (7.3-7.7) Test salt concentration loss_of_activity->buffer_cond Yes activator Add Fructose-2,6-bisphosphate to assay buffer inactive_in_assay->activator Yes assay_cond Optimize assay pH (7.7-7.9) inactive_in_assay->assay_cond Yes assay_errors Run proper controls for coupled assays inactive_in_assay->assay_errors Yes substrate_inhib Perform substrate titration inactive_in_assay->substrate_inhib Yes

Caption: A troubleshooting flowchart for PFP enzyme instability.

Additive_Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_enzyme Prepare PFP Enzyme Stock setup_tubes Aliquot enzyme & add additives (include no-additive control) prep_enzyme->setup_tubes prep_additives Prepare Additive Stocks (Sugars, Glycerol, etc.) prep_additives->setup_tubes apply_stress Apply Stress Condition (Thermal or Freeze-Thaw) setup_tubes->apply_stress measure_activity Measure Residual PFP Activity apply_stress->measure_activity analyze_data Plot % Activity vs. Stress Identify best stabilizer measure_activity->analyze_data

References

troubleshooting low yield in recombinant PFP expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in recombinant Porcine Fructose-1,6-bisphosphatase (PFP) expression.

Frequently Asked Questions (FAQs)

Q1: My recombinant PFP expression is very low or undetectable. What are the initial checks I should perform?

A1: When encountering low or no PFP expression, start by verifying the integrity of your expression plasmid through restriction digestion and sequencing to ensure the PFP gene is correctly cloned and in the proper reading frame. Confirm that the antibiotic selection pressure is appropriate for your plasmid and host strain. It's also crucial to prepare fresh inducer solutions, like IPTG, as their potency can diminish over time.[1] Finally, analyze a small sample of your culture before and after induction on an SDS-PAGE gel to confirm if any level of expression is occurring.

Q2: I see a band of the correct size for PFP on my SDS-PAGE, but the yield of soluble protein is extremely low. What is the likely cause?

A2: A common issue is the formation of insoluble protein aggregates known as inclusion bodies.[2] This often happens when the rate of protein expression is too high for the host cell's folding machinery to handle.[3] You can check for inclusion bodies by lysing the cells and separating the soluble and insoluble fractions by centrifugation. If the majority of your PFP is in the insoluble pellet, you will need to optimize expression conditions to favor soluble protein production or develop a protocol to solubilize and refold the protein from the inclusion bodies.[4]

Q3: What is codon optimization and can it improve my PFP yield?

A3: Codon optimization is the process of modifying the DNA sequence of your gene of interest to match the codon usage bias of the expression host without altering the amino acid sequence.[5] Different organisms have preferences for certain codons. If your porcine PFP gene contains codons that are rare in E. coli, it can slow down or halt translation, leading to low protein yields.[6] Codon optimization can significantly enhance expression levels. For example, optimizing the gene for a porcine protein expressed in E. coli resulted in a 4-6 fold increase in expression.[7][8]

Q4: Can the choice of expression vector or fusion tags impact PFP yield?

A4: Absolutely. The expression vector's promoter strength and copy number can significantly influence the level of protein expression.[9] While a strong promoter can lead to high expression, it may also contribute to inclusion body formation.[9] Fusion tags, such as SUMO, GST, or MBP, can enhance the solubility of the recombinant protein.[5][10][11] Some studies suggest that the presence of a fusion tag, like a His-tag, can sometimes contribute to inclusion body formation, and its removal may improve solubility.[12] It is often necessary to test different fusion tags and their placement (N- or C-terminus) to find the optimal construct for soluble PFP expression.[11]

Q5: My PFP appears to be degraded. How can I prevent this?

A5: Protein degradation can be caused by host cell proteases. Using protease-deficient E. coli strains, such as BL21(DE3), is a primary strategy to minimize degradation.[9] Additionally, adding protease inhibitors to your lysis buffer is crucial during protein purification.[13] Lowering the expression temperature can also reduce protease activity and protein degradation.[14]

Troubleshooting Guides

Issue 1: Low or No PFP Expression

This guide provides a systematic approach to troubleshooting the absence of detectable recombinant PFP.

Low_PFP_Expression_Troubleshooting Start Start: Low/No PFP Expression Check_Plasmid 1. Verify Plasmid Integrity - Restriction Digest - Sequencing Start->Check_Plasmid Initial Check Check_Transformation 2. Check Transformation - Plate Controls - Fresh Competent Cells Check_Plasmid->Check_Transformation Plasmid OK Check_Induction 3. Verify Induction - Fresh Inducer (e.g., IPTG) - Correct Concentration Check_Transformation->Check_Induction Transformation OK Optimize_Codons 4. Codon Optimization - Analyze Codon Usage - Re-synthesize Gene Check_Induction->Optimize_Codons Induction OK Check_Toxicity 5. Assess Protein Toxicity - Monitor Cell Growth Post-Induction - Use Tightly Regulated Promoter Optimize_Codons->Check_Toxicity Expression Still Low Result Improved PFP Expression Check_Toxicity->Result Toxicity Addressed

Troubleshooting workflow for low or no PFP expression.
Issue 2: PFP is Expressed but Insoluble (Inclusion Bodies)

This guide addresses the common problem of PFP being found in insoluble inclusion bodies.

PFP_Inclusion_Body_Troubleshooting Start Start: PFP in Inclusion Bodies Lower_Temp 1. Lower Expression Temperature (e.g., 16-25°C) Start->Lower_Temp First Step Reduce_Inducer 2. Reduce Inducer Concentration (e.g., 0.1-0.5 mM IPTG) Lower_Temp->Reduce_Inducer Still Insoluble Result Soluble PFP Obtained Lower_Temp->Result Change_Host 3. Change Host Strain - Strains with Chaperones - Protease Deficient Strains Reduce_Inducer->Change_Host Still Insoluble Reduce_Inducer->Result Add_Tag 4. Use Solubility-Enhancing Tag (e.g., SUMO, GST, MBP) Change_Host->Add_Tag Still Insoluble Change_Host->Result Refold 5. Solubilize & Refold - Denaturants (Urea, Gua-HCl) - Dialysis/Chromatography Add_Tag->Refold Last Resort Add_Tag->Result Refold->Result

Troubleshooting workflow for insoluble PFP expression.

Data Summary

The following table summarizes the potential impact of various optimization strategies on recombinant protein yield, based on findings from multiple studies.

Optimization StrategyParameter AdjustedExpected Impact on YieldReference
Codon Optimization Gene sequence modified for host preference4-6 fold increase for a porcine protein in E. coli[7][8]
Expression Temperature Lowered from 37°C to 15-25°CIncreased soluble protein fraction, reduced inclusion bodies[11][14][15]
Inducer Concentration Reduced IPTG concentrationIncreased soluble protein, reduced metabolic burden[11]
Fusion Tags Addition of solubility-enhancing tags (e.g., SUMO)Can improve solubility up to 70%[5]
Host Strain Use of specialized strains (e.g., Rosetta™)Can improve expression of proteins with rare codons[16]

Experimental Protocols

Protocol 1: Small-Scale Expression Trial to Optimize Temperature and Inducer Concentration

Objective: To determine the optimal temperature and inducer (IPTG) concentration for soluble PFP expression.

Methodology:

  • Inoculation: Inoculate a single colony of E. coli harboring the PFP expression plasmid into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Secondary Culture: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with shaking.

  • Induction: When the OD₆₀₀ reaches 0.6-0.8, divide the culture into smaller, equal volumes (e.g., 5 mL) in separate flasks.

  • Variable Conditions: Induce the cultures with different concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM) and incubate them at different temperatures (e.g., 18°C, 25°C, 37°C). Include an uninduced control for each temperature.

  • Harvesting: After a set induction time (e.g., 4 hours for 37°C, 16-20 hours for lower temperatures), harvest 1 mL of each culture by centrifugation.[17]

  • Analysis: Resuspend the cell pellets in lysis buffer. Lyse the cells and separate the soluble and insoluble fractions. Analyze all fractions (total cell lysate, soluble, and insoluble) by SDS-PAGE to determine the condition that yields the highest amount of soluble PFP.

Protocol 2: Analysis of PFP Solubility

Objective: To determine the proportion of expressed PFP that is soluble versus in inclusion bodies.

Methodology:

  • Cell Lysis: Resuspend the cell pellet from 1 mL of induced culture in 100 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with protease inhibitors). Lyse the cells by sonication or with a chemical lysis reagent (e.g., BugBuster).

  • Total Cell Lysate Sample: Take a 20 µL aliquot of the lysate and label it "Total Cell Lysate".

  • Fractionation: Centrifuge the remaining lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.

  • Soluble Fraction: Carefully collect the supernatant. This is the "Soluble Fraction".

  • Insoluble Fraction: Wash the pellet with 100 µL of lysis buffer, centrifuge again, and discard the supernatant. Resuspend the pellet in 80 µL of lysis buffer. This is the "Insoluble Fraction".

  • SDS-PAGE Analysis: Mix the "Total Cell Lysate", "Soluble Fraction", and "Insoluble Fraction" samples with an equal volume of 2x SDS-PAGE loading buffer. Boil for 5-10 minutes.

  • Visualization: Load equal volumes of each sample onto an SDS-PAGE gel. After electrophoresis and staining (e.g., with Coomassie Blue), compare the intensity of the PFP band in each fraction to estimate the percentage of soluble protein.

References

Technical Support Center: Overcoming Substrate Inhibition in PFP Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering substrate inhibition in Pyrophosphate: D-fructose-6-phosphate 1-phosphotransferase (PFP) enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of PFP enzyme assays?

A1: Substrate inhibition in PFP enzyme assays is a common phenomenon where the enzyme's reaction rate decreases at high concentrations of one of its substrates, typically ATP.[1][2][3] Instead of the reaction rate reaching a plateau at saturating substrate concentrations (as described by Michaelis-Menten kinetics), the rate begins to decline. This occurs because, in addition to binding to the catalytic site, the inhibitory substrate can also bind to a separate allosteric (or regulatory) site on the enzyme.[2][4] This binding to the second site induces a conformational change in the enzyme that reduces its catalytic efficiency, leading to a decrease in the overall reaction velocity.[4]

Q2: Which substrate is typically responsible for inhibition in PFP assays?

A2: In PFP enzyme assays, high concentrations of ATP are the primary cause of substrate inhibition.[1][2] While fructose-6-phosphate (B1210287) (F6P) is the other substrate, ATP has a dual role. It acts as a phosphate (B84403) donor at the catalytic site and as an allosteric inhibitor at a regulatory site.[2][4]

Q3: What is the role of magnesium ions (Mg²⁺) in PFP assays and substrate inhibition?

A3: Magnesium ions are crucial for PFP activity. The true substrate for the enzyme is the MgATP²⁻ complex, not free ATP.[4] Mg²⁺ is also thought to play a role in partially relieving the inhibition caused by high concentrations of MgATP²⁻.[4] Therefore, optimizing the Mg²⁺ concentration is a critical step in mitigating substrate inhibition. However, it's important to note that excessively high concentrations of Mg²⁺ can also be inhibitory to some ATPases.[5]

Q4: Can the other substrate, fructose-6-phosphate (F6P), influence ATP-dependent inhibition?

A4: Yes, the concentration of F6P can influence the inhibitory effect of ATP. Increasing the concentration of F6P has been shown to relieve the inhibition caused by MgATP²⁻.[4] This suggests a competitive interaction between F6P and the inhibitory binding of ATP.

Q5: Are there alternative substrates that can be used to avoid inhibition?

A5: For some phosphofructokinases, alternative phosphate donors like GTP or UTP can be used, which may not cause the same level of substrate inhibition as ATP.[6] Additionally, using substrate analogs can sometimes be a strategy to study enzyme kinetics without encountering substrate inhibition. For example, fructose (B13574) 6-sulfate has been used as an alternative substrate for heart phosphofructokinase.[7]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your PFP enzyme assays related to substrate inhibition.

Issue 1: My PFP enzyme activity is decreasing at high ATP concentrations.

  • Possible Cause: You are observing classic substrate inhibition by ATP. High concentrations of ATP are binding to an allosteric site on the PFP enzyme, which in turn reduces its catalytic activity.[2][4]

  • Troubleshooting Steps:

    • Optimize ATP Concentration: Perform a substrate titration experiment by varying the concentration of ATP while keeping the F6P concentration constant and at a non-limiting level. This will help you identify the optimal ATP concentration that gives the maximum reaction velocity before inhibition occurs.

    • Optimize F6P Concentration: Since higher concentrations of F6P can alleviate ATP inhibition, try increasing the F6P concentration in your assay.[4]

    • Optimize Mg²⁺ Concentration: The concentration of free Mg²⁺ is critical. Ensure you have an optimal concentration of Mg²⁺ in your assay buffer. You can perform a matrix titration varying both ATP and Mg²⁺ concentrations to find the ideal ratio.[4][5]

    • Data Analysis: If you cannot avoid the inhibitory range, use a kinetic model that accounts for substrate inhibition (e.g., the Haldane equation) to analyze your data and determine the kinetic parameters (Vmax, Km, and Ki).[8]

Issue 2: My results are not reproducible when I vary substrate concentrations.

  • Possible Cause: Inconsistent pipetting, reagent instability, or sub-optimal assay conditions can lead to variability. When dealing with substrate inhibition, even small variations in substrate concentration can lead to significant changes in enzyme activity.

  • Troubleshooting Steps:

    • Prepare Fresh Reagents: Always prepare fresh dilutions of your substrates (ATP and F6P) and enzyme for each experiment.

    • Calibrate Pipettes: Ensure your pipettes are properly calibrated, especially for dispensing small volumes.

    • Maintain Consistent Conditions: Keep all assay components on ice during preparation and ensure a consistent temperature and pH throughout the experiment.

    • Run Proper Controls: Include negative controls (no enzyme) and positive controls (known activator or optimal substrate concentrations) in every assay plate.

Issue 3: I am unsure how to determine the kinetic parameters in the presence of substrate inhibition.

  • Possible Cause: Standard Michaelis-Menten analysis is not appropriate for data showing substrate inhibition.

  • Troubleshooting Steps:

    • Use Appropriate Kinetic Models: Fit your data to a substrate inhibition model, such as the one described by the following equation: v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki)) where 'v' is the reaction velocity, 'Vmax' is the maximum velocity, '[S]' is the substrate concentration, 'Km' is the Michaelis constant, and 'Ki' is the inhibition constant.[8]

    • Utilize Curve Fitting Software: Use non-linear regression software (e.g., GraphPad Prism, SigmaPlot) to fit your data to the substrate inhibition equation and determine the values of Vmax, Km, and Ki.[8]

    • Graphical Analysis: A graphical method, such as plotting v / (Vmax - v) versus the reciprocal of the substrate concentration, can also be used to determine the kinetic parameters of substrate inhibition.[9]

Data Presentation

Table 1: Kinetic Parameters of Human PFK Isoforms for ATP and F6P

PFK IsoformSubstrateK₀.₅ (µM)
PFK-MATP152
F6P147
PFK-LATP160
F6P1360
PFK-PATP276
F6P1333

Data adapted from a study on human phosphofructokinase isoforms, where K₀.₅ represents the substrate concentration at half-maximal velocity.[10]

Table 2: Effect of ATP Concentration on PFK1 Activity at Varied pH Levels

Initial ATP Concentration (mM)Optimal pH for Maximum Activity
0.3~8.5
0.625~8.7
1.25~9.0
2.5~9.2
3.75~9.5
5.0~9.7

This table summarizes the shift in optimal pH for PFK1 activity with increasing initial ATP concentrations, indicating the interplay between pH and substrate inhibition.[1][2]

Experimental Protocols

Protocol 1: Determining the Optimal ATP Concentration to Mitigate Substrate Inhibition

This protocol describes a coupled enzyme assay to determine the optimal ATP concentration for a PFP enzyme assay by monitoring the oxidation of NADH at 340 nm.

Materials:

  • Purified PFP enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂, 1 mM KCl, 3 mM NH₄Cl, 5 mM dithiothreitol)[6]

  • Fructose-6-phosphate (F6P) stock solution

  • ATP stock solution

  • Coupling enzymes: Aldolase, Triosephosphate Isomerase, and Glycerol-3-phosphate Dehydrogenase

  • NADH

  • 96-well microplate

  • Spectrophotometric microplate reader

Procedure:

  • Prepare a Master Mix: Prepare a master mix containing the assay buffer, a fixed, non-limiting concentration of F6P (e.g., 10 mM), the coupling enzymes, and NADH (e.g., 0.15 mM).[6]

  • Prepare ATP Dilutions: Prepare a serial dilution of ATP in the assay buffer to cover a wide range of concentrations (e.g., 0 mM to 10 mM).

  • Set up the Assay Plate:

    • Add the master mix to each well of the 96-well plate.

    • Add the different concentrations of ATP to the respective wells.

    • Include a "no enzyme" control for each ATP concentration.

  • Initiate the Reaction: Add a fixed amount of PFP enzyme to each well to start the reaction.

  • Monitor the Reaction: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Calculate Initial Velocities: Determine the initial reaction velocity for each ATP concentration by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Plot and Analyze the Data: Plot the initial velocity as a function of ATP concentration. The optimal ATP concentration will be at the peak of the curve, before the activity starts to decrease.

Visualizations

PFP_Substrate_Inhibition cluster_enzyme PFP Enzyme cluster_substrates Substrates E Free Enzyme ES Enzyme-Substrate (Active Complex) E->ES Forms Active Complex ESI Enzyme-Substrate-Inhibitor (Inactive Complex) ES->ESI Forms Inactive Complex Product Fructose-1,6-bisphosphate + ADP ES->Product Catalysis F6P Fructose-6-Phosphate F6P->E Binds to Catalytic Site ATP_cat ATP (Catalytic) ATP_cat->E Binds to Catalytic Site ATP_inh ATP (Inhibitory) ATP_inh->ES Binds to Allosteric Site

Caption: Mechanism of ATP substrate inhibition in PFP enzymes.

Troubleshooting_Workflow Start Decreased PFP Activity at High ATP Concentrations Optimize_ATP Optimize ATP Concentration (Substrate Titration) Start->Optimize_ATP Optimize_F6P Increase F6P Concentration Start->Optimize_F6P Optimize_Mg Optimize Mg²⁺ Concentration Start->Optimize_Mg Data_Analysis Use Substrate Inhibition Kinetic Model for Analysis Optimize_ATP->Data_Analysis Optimize_F6P->Data_Analysis Optimize_Mg->Data_Analysis Resolution Inhibition Mitigated or Characterized Data_Analysis->Resolution

Caption: Troubleshooting workflow for PFP substrate inhibition.

References

strategies to minimize protease degradation during PFP purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals minimize protease degradation during the purification of Protein-Free Polysaccharides (PFPs).

Frequently Asked Questions (FAQs)

Q1: What are the initial and most critical steps to prevent protease degradation right after sample collection?

The most effective initial strategy is to create an environment that is unfavorable for proteases. This involves a multi-pronged approach focusing on temperature, speed, and pH control.[1][2] Cell lysis is the point where proteases, normally separated in subcellular compartments, are released and can begin degrading your target molecules.[1][3]

  • Low Temperature: Immediately cool your sample and maintain a low temperature (ideally on ice or at 4°C) throughout the extraction and purification process.[3][4] Low temperatures significantly slow down the enzymatic activity of most proteases.[4]

  • Speed: Work quickly to minimize the time your sample is exposed to active proteases.[4] It is recommended to proceed from cell disruption to the first chromatography step within the same day.[4]

  • pH Control: Lysis is often carried out at a neutral or slightly alkaline pH to minimize the activity of acid proteases.[3] However, this will not affect neutral or alkaline proteases, so pH control should be combined with other methods.[3]

Q2: What are the main classes of proteases I should be concerned with, and how do I inhibit them?

Proteases are broadly classified into four main groups based on their catalytic mechanism.[5] For effective inhibition, it's crucial to use inhibitors that target the specific types of proteases present in your sample. Often, a cocktail of inhibitors is used to provide broad-spectrum protection.[5][6]

  • Serine Proteases: (e.g., trypsin, chymotrypsin)

  • Cysteine Proteases: (e.g., papain, calpain)

  • Aspartic Proteases: (e.g., pepsin, rennin)

  • Metalloproteases: (e.g., thermolysin)

Using commercially available protease-deficient host cell lines for expression, such as E. coli BL21 which is deficient in Lon and OmpT proteases, can also be a simple and effective first step.[4]

Q3: My initial precautions weren't enough, and I still have protein contamination. What are the standard methods for removing proteins from my polysaccharide extract?

Several deproteinization methods can be applied. The choice depends on the nature of your polysaccharide and the contaminating proteins. Common methods include enzymatic digestion and chemical precipitation/extraction.[7]

  • Enzymatic Digestion: Uses a broad-spectrum protease like pronase to digest the contaminating proteins into smaller peptides, which can then be removed.[8]

  • Sevag Method: A mild method that uses a chloroform (B151607):n-butanol mixture to denature and extract proteins into an organic phase, leaving the polysaccharides in the aqueous phase.[8][9]

  • Trichloroacetic Acid (TCA) Precipitation: A highly efficient method where TCA is used to precipitate proteins, which are then removed by centrifugation.[8][9] Caution is advised as the strong acidity of TCA can potentially degrade some polysaccharides.[8]

Troubleshooting Guide

Issue: After purification, I still detect significant protein contamination.

This common issue can be addressed by systematically evaluating your workflow and choosing a more rigorous or alternative deproteinization strategy.

troubleshooting_workflow start Protein Contamination Detected Post-Purification check_inhibitors Were protease inhibitors used? start->check_inhibitors check_method Review Deproteinization Method check_inhibitors->check_method Yes add_inhibitors Add a broad-spectrum protease inhibitor cocktail to lysis buffer. check_inhibitors->add_inhibitors No method_inefficient Was the method repeated? check_method->method_inefficient final_purification Perform final purification step (e.g., Dialysis, SEC) to remove residual peptides/reagents. add_inhibitors->final_purification re_evaluate_inhibitors Inhibitors may be ineffective or incorrect for proteases present. try_alternative Try an alternative method. (e.g., switch from Sevag to TCA Precipitation or vice-versa) re_evaluate_inhibitors->try_alternative repeat_method Repeat the deproteinization step. The Sevag method often requires 5 or more repetitions. method_inefficient->repeat_method No method_inefficient->try_alternative Yes repeat_method->final_purification try_alternative->final_purification

Caption: Troubleshooting logic for addressing persistent protein contamination.

Data Summaries

Table 1: Comparison of Common Deproteinization Methods

MethodPrincipleKey ParametersAdvantagesDisadvantages
Enzymatic Digestion (Pronase) Proteolytic enzymes are added to digest contaminating proteins into small peptides.[8]pH 7-8, 37°C for 2-4 hours, followed by heat inactivation.[8]Specific to proteins, generally mild conditions for polysaccharides.Enzyme must be thoroughly removed; risk of incomplete digestion.
Sevag Method Denatures and extracts proteins into an organic phase (chloroform:n-butanol).[8][9]Ratio of n-butanol to chloroform is typically 1:5 (v/v).[8]Mild reaction conditions, suitable for sensitive polysaccharides.[8]Low efficiency, often requires 5 or more repeated cycles to be effective.[8]
TCA Precipitation Strong acid precipitates proteins out of solution, which are then pelleted via centrifugation.[8][9]TCA concentration of 15-30% (w/w), incubate at 4°C for 4 hours.[8]Highly efficient and fast for removing most proteins.[8]Strong acidity may cause degradation of acid-labile polysaccharides.[8]

Table 2: Common Protease Inhibitor Classes and Examples

Protease ClassExample InhibitorsMechanism of Action
Serine Proteases PMSF, AEBSF, AprotininCovalently modifies the active site serine residue.
Cysteine Proteases E-64, Leupeptin, IodoacetamideForm covalent bonds with the active site cysteine residue.
Aspartic Proteases Pepstatin AA tight-binding, reversible inhibitor of the active site.
Metalloproteases EDTA, 1,10-PhenanthrolineChelates the metal ions (e.g., Zn²⁺, Ca²⁺) required for catalytic activity.

Experimental Protocols

Protocol 1: General Workflow for Minimizing Protease Activity

This protocol outlines the critical steps from initial extraction to deproteinization, emphasizing points where protease activity must be controlled.

pfp_workflow start Sample Homogenization (e.g., microbial cells, plant tissue) lysis Cell Lysis / Extraction (Keep on ice) start->lysis inhibitors Add Protease Inhibitor Cocktail lysis->inhibitors clarification Clarification (Centrifugation at 4°C) inhibitors->clarification crude_extract Crude Polysaccharide Extract clarification->crude_extract deproteinization Deproteinization Step (e.g., Sevag, TCA, or Enzymatic Digestion) crude_extract->deproteinization purification1 Precipitation (e.g., Ethanol) deproteinization->purification1 purification2 Further Purification (Dialysis / SEC) purification1->purification2 final_product Purified Protein-Free Polysaccharide (PFP) purification2->final_product

Caption: General experimental workflow for PFP purification.

Protocol 2: Deproteinization using the Sevag Method

This method is suitable for removing proteins under mild conditions.[8]

  • To your aqueous polysaccharide solution, add a chloroform:n-butanol mixture (typically in a 5:1 v/v ratio, respectively).[8] The total volume of the organic mixture should be about one-third of your aqueous sample volume.

  • Shake the mixture vigorously in a sealed container for 20-30 minutes at room temperature.[8]

  • Centrifuge the emulsion at 4,000-5,000 x g for 15 minutes to separate the phases.

  • A layer of denatured protein will appear as a gel at the interface between the upper aqueous phase and the lower organic phase.[8]

  • Carefully collect the upper aqueous phase containing the polysaccharide.

  • Repeat steps 1-5 at least 5 times, or until no more protein precipitate is visible at the interface.[8]

Protocol 3: Deproteinization using TCA Precipitation

This is an effective method for removing a large amount of protein quickly.[8]

  • Cool the polysaccharide extract solution to 4°C.

  • Slowly add a stock solution of TCA while stirring to achieve a final concentration of 15-30% (w/w).[8]

  • Continue stirring on ice for 30 minutes, then let the mixture stand at 4°C for 4 hours to allow for complete protein precipitation.[8]

  • Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Carefully decant the supernatant, which contains the polysaccharide.

  • The pH of the supernatant should be neutralized with a suitable base (e.g., NaOH) before proceeding to the next step.

  • Follow up with dialysis to remove any residual TCA and other low molecular weight impurities.[9][10]

References

dealing with interfering compounds in PFP activity measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate issues arising from interfering compounds during Pyrophosphate:D-fructose-6-phosphate 1-phosphotransferase (PFP) activity measurements.

Frequently Asked Questions (FAQs)

Q1: My sample shows a high background signal in my colorimetric assay before I even add the PFP substrate. What is the likely cause?

A: This is a common issue caused by the presence of endogenous small molecules in your sample, particularly ADP and NADH.[1][2] The widely used coupled assay for PFP activity ultimately measures the production of NADH, so any NADH or ADP (a precursor in the coupled reaction) in your sample lysate will contribute to a false-positive background signal.[1][2]

Solution:

  • Run a Background Control: For each sample, prepare a parallel reaction that omits the PFP substrate.[2] The signal from this control well represents the background from endogenous molecules. Subtract this value from your experimental sample reading.

  • Sample Cleanup: To remove these interfering small molecules, you can process your sample using a 10 kD molecular weight cut-off spin column.[1] This will retain the PFP enzyme while allowing small molecules like ADP and NADH to pass through.

Q2: I'm screening a compound library and have identified a potent inhibitor, but the dose-response curve is unusually steep and results are hard to reproduce. What could be wrong?

A: These are classic signs of assay interference caused by compound aggregation.[3][4] At certain concentrations, some organic compounds form colloidal aggregates that sequester the enzyme, preventing it from accessing its substrate and thus appearing as inhibition.[3] This phenomenon is a major source of false positives in high-throughput screening.

Solution:

  • Incorporate Detergent: Re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[3][5] These detergents disrupt the colloidal aggregates. If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely an aggregator and not a true inhibitor.

Q3: The PFP activity in my assay seems to decrease rapidly over time, but only in the presence of my test compound. Is my compound unstable?

A: While compound instability is possible, a more frequent cause is interference from redox-cycling compounds, especially if your assay buffer contains a reducing agent like dithiothreitol (B142953) (DTT).[3] Some compounds, such as quinones, can react with DTT in a cycle that generates hydrogen peroxide (H₂O₂).[3] The H₂O₂ produced can then damage and inactivate the PFP enzyme, leading to a time-dependent loss of activity that appears as inhibition.

Solution:

  • Modify Reducing Agent: Test your compound in an assay buffer where DTT has been removed or replaced with a less potent reducing agent, such as cysteine.[3] If the apparent inhibition is relieved, redox cycling is the likely mechanism of interference.

Q4: My final absorbance readings are inconsistent, and the color of the wells containing my test compound looks different. How can I troubleshoot this?

A: This suggests direct optical interference from your test compound. The compound itself may absorb light at the same wavelength as your assay's detection wavelength (typically 450 nm for NADH-based assays), leading to artificially high or low readings.[2][6] Additionally, components from your sample preparation, such as phenol (B47542) red from cell culture media, can interfere with colorimetric readouts.[7]

Solution:

  • Measure Compound Absorbance: Run a control plate where you add the test compound to the final assay buffer without any enzyme or substrates. Measure the absorbance at 450 nm to see if the compound itself contributes to the signal.

  • Use Phenol Red-Free Media: When preparing cell or tissue lysates, ensure the culture media used is free of pH indicators like phenol red, which can interfere with spectrophotometric measurements.[7]

Troubleshooting Guides and Data

Identifying and Mitigating Common Interferences

The following table summarizes common interfering substances, their mechanisms, and recommended strategies to ensure data integrity.

Interferent ClassExamplesMechanism of InterferenceMitigation Strategy & Key Controls
Endogenous Molecules ADP, NADHDirectly contribute to the assay's colorimetric or fluorescent signal, causing high background.[1][2]1. Run a parallel sample blank (without substrate) and subtract the value.[2]2. Remove small molecules using a 10 kD spin column.[1]
Compound Aggregates Promiscuous inhibitors found in HTSForm colloidal particles that non-specifically sequester and inhibit the enzyme.[3][4]1. Re-assay with 0.01% Triton X-100; true inhibitors should be unaffected, while aggregators lose potency.[3]2. Check for steep dose-response curves.
Redox-Active Compounds Quinones, catecholsIn the presence of DTT, they generate H₂O₂ which can inactivate the PFP enzyme.[3]1. Re-assay in the absence of DTT or replace it with a weaker reducing agent (e.g., cysteine).[3]2. Spike the assay with H₂O₂ to check enzyme sensitivity.[8]
Optical Interferences Colored or fluorescent compoundsCompound absorbs light or fluoresces at the assay's excitation/emission wavelengths.[6]1. Measure the absorbance/fluorescence of the compound alone in the assay buffer.2. Use an alternative assay with a different detection method if possible.
Chemical Reactivity Electrophilic compoundsCovalently modify and irreversibly inhibit the enzyme or other assay reagents.[8]1. Perform a "jump-dilution" experiment to test for reversibility.[8]2. Add scavenging agents like glutathione (B108866) to the assay.
Assay Reagents High concentrations of Phosphate (Pi)Phosphate is a product of the reverse PFP reaction and can act as an inhibitor.[9]1. Ensure Pi concentration in the buffer is low and controlled.2. Be aware of Pi contamination in other reagents.

Experimental Protocols

Protocol 1: Standard PFP Activity Measurement (Coupled Colorimetric Assay)

This protocol is a generalized procedure based on commercially available kits.[1][2][10]

  • Sample Preparation:

    • Homogenize tissue (~20 mg) or cells (~2 x 10⁶) in 200 µL of ice-cold PFP Assay Buffer.

    • Centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Collect the supernatant for the assay. If high background is expected, perform sample cleanup using a 10 kD spin column (see Protocol 2).

  • Reagent Preparation:

    • Allow PFP Assay Buffer to warm to room temperature.

    • Reconstitute PFP Substrate, ATP, PFP Enzyme Mix, and PFP Developer according to the kit manufacturer's instructions, typically with Assay Buffer or dH₂O. Keep reagents on ice.

    • Prepare NADH standards by diluting a stock solution to generate a standard curve (e.g., 0 to 10 nmol/well).

  • Assay Procedure:

    • Add 1-50 µL of sample to wells of a clear, 96-well flat-bottom plate.

    • For each sample, prepare a "Sample Background" well containing the same amount of sample.

    • Adjust the volume in all wells to 50 µL with PFP Assay Buffer.

    • Prepare a Master Reaction Mix and a Background Control Mix as described in the table below.

ComponentReaction MixBackground Control Mix
PFP Assay Buffer42 µL44 µL
PFP Enzyme Mix2 µL2 µL
PFP Developer2 µL2 µL
ATP2 µL2 µL
PFP Substrate2 µL-
  • Measurement:

    • Add 50 µL of the Reaction Mix to the sample and standard wells.

    • Add 50 µL of the Background Control Mix to the sample background wells.

    • Immediately measure the absorbance at 450 nm (OD₄₅₀) in kinetic mode at 37°C for 20-60 minutes.

  • Calculation:

    • Subtract the reading from the 0 nmol NADH standard from all standard readings. Plot the standard curve.

    • For each sample, subtract the background control reading from the sample reading to get the corrected measurement.

    • Calculate the PFP activity based on the rate of NADH generation (ΔOD₄₅₀/Δt) and compare it to the NADH standard curve.

Protocol 2: Sample Cleanup with a 10 kD Spin Column

This protocol removes small molecule interferents like endogenous ADP and NADH.[1][11]

  • Column Preparation: Pre-wet a 10 kD spin column by adding dH₂O and centrifuging at 10,000 x g for 2 minutes. Discard the flow-through.

  • Sample Loading: Add up to 100 µL of your sample lysate to the upper chamber of the spin column.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collection: The interfering small molecules will be in the flow-through. The purified sample containing the PFP enzyme is retained in the upper chamber.

  • Reconstitution: Collect the purified sample from the upper chamber and bring the volume back to the original 100 µL with fresh PFP Assay Buffer.

Visualizations

Diagrams of Workflows and Pathways

PFP_Assay_Pathway PFP Coupled Assay Pathway cluster_pfp_reaction PFP-Catalyzed Reaction cluster_coupled_reaction Coupled Detection Reaction F6P Fructose-6-Phosphate PFP PFP Enzyme F6P->PFP PPi Pyrophosphate (PPi) PPi->PFP F16BP Fructose-1,6-Bisphosphate PFP->F16BP Pi Phosphate (Pi) PFP->Pi ADP_Produced ADP (from PFP reaction) EnzymeMix Enzyme Mix ADP_Produced->EnzymeMix NADH NADH EnzymeMix->NADH Developer Developer Probe NADH->Developer ColoredProduct Colored Product (Absorbance at 450 nm) Developer->ColoredProduct

Caption: Coupled enzyme assay for PFP activity measurement.

Troubleshooting_Workflow Troubleshooting High Background Signal Start High background signal in sample wells? RunControl Run sample background control (no PFP substrate) Start->RunControl CheckSignal Does high signal persist in background control? RunControl->CheckSignal CauseFound High probability of endogenous ADP/NADH CheckSignal->CauseFound Yes OtherIssue Issue likely with other reagents (e.g., contamination). Check reagent blanks. CheckSignal->OtherIssue No Solution Perform sample cleanup (e.g., 10 kD spin column) CauseFound->Solution

Caption: Workflow for diagnosing high background signals.

Interference_Decision_Tree Validating a Potential PFP Inhibitor Start Apparent Inhibition Observed Test1 Re-assay with 0.01% Triton X-100 Start->Test1 Test2 Re-assay without DTT Start->Test2 Test3 Measure compound's absorbance at 450 nm Start->Test3 Result1 Inhibition Relieved? Test1->Result1 Result2 Inhibition Relieved? Test2->Result2 Result3 High Absorbance? Test3->Result3 Conclusion1 Likely Aggregation (False Positive) Result1->Conclusion1 Yes TrueInhibitor Potential True Inhibitor (Proceed with further validation) Result1->TrueInhibitor No Conclusion2 Likely Redox Cycling (False Positive) Result2->Conclusion2 Yes Result2->TrueInhibitor No Conclusion3 Optical Interference (False Positive) Result3->Conclusion3 Yes Result3->TrueInhibitor No

Caption: Decision tree for validating potential PFP inhibitors.

References

Technical Support Center: Optimizing Codon Usage for Heterologous Expression of PFP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the heterologous expression of Pyrophosphate-dependent Phosphofructokinase (PFP). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing the expression of PFP in various host systems. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.

Troubleshooting Guides

This section addresses common issues encountered during the heterologous expression of PFP. The solutions are presented in a question-and-answer format to directly tackle specific experimental challenges.

IssuePotential CauseRecommended Solution
No or very low PFP expression Codon bias: The PFP gene's codon usage is not compatible with the expression host.[1]Synthesize a new version of the PFP gene with codons optimized for the specific expression host (e.g., E. coli, Saccharomyces cerevisiae, Pichia pastoris).[2][3] Various online tools and commercial services are available for this purpose.
mRNA instability: The mRNA transcript of the PFP gene is unstable in the host organism.Analyze the mRNA sequence for instability motifs and secondary structures, especially near the 5' end. Codon optimization algorithms can often address this by modifying the sequence to increase stability.[3]
Protein toxicity: The expressed PFP is toxic to the host cells.Use a tightly regulated promoter system (e.g., the pET system in E. coli) to minimize basal expression before induction.[4][5][6][7][8] Consider lowering the induction temperature and using a lower concentration of the inducer (e.g., IPTG).
Incorrect plasmid construct: Errors in the cloning process may result in a faulty expression vector.Verify the integrity of your construct by restriction digest and sequencing before proceeding with expression experiments.
PFP is expressed but insoluble (inclusion bodies) High expression rate: Rapid protein synthesis can overwhelm the host's folding machinery.Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration to slow down the rate of protein expression.[9]
Lack of proper folding environment: The host cytoplasm may not be suitable for correct PFP folding.Co-express molecular chaperones (e.g., GroEL/GroES) to assist in proper protein folding.[10]
Sub-optimal buffer conditions: The lysis and purification buffers may not be conducive to PFP solubility.Screen different buffer conditions, including pH, salt concentration, and the addition of detergents or stabilizing agents.
Low enzymatic activity of purified PFP Improper protein folding: Even if soluble, the PFP may not be in its active conformation.In addition to the solutions for inclusion bodies, consider in vitro refolding protocols.
Absence of necessary cofactors: The host may not provide the necessary cofactors for PFP activity.Supplement the growth media and lysis buffer with any known cofactors required for PFP activity.
Incorrect assay conditions: The conditions for the enzyme activity assay may not be optimal.Optimize the assay buffer pH, temperature, and substrate concentrations based on literature values for the specific PFP being studied.

Frequently Asked Questions (FAQs)

Q1: What is codon optimization and why is it important for PFP expression?

A1: Codon optimization is the process of modifying the codons in a gene's sequence to match the preferred codons of a specific expression host, without changing the amino acid sequence of the encoded protein.[3] Different organisms have different frequencies of using synonymous codons (codons that code for the same amino acid). If the PFP gene you are trying to express contains codons that are rare in your chosen host (like E. coli or yeast), it can lead to slow translation, premature termination of translation, and overall low protein yield.[1][10] Optimizing the codons can significantly increase the expression levels of functional PFP.[2][3]

Q2: Which expression host is best for PFP?

A2: The choice of expression host depends on several factors, including the origin of the PFP and the desired post-translational modifications.

  • E. coli : It is a widely used, cost-effective, and fast-growing host for expressing prokaryotic and some eukaryotic PFPs. The pET system is a powerful and commonly used expression system in E. coli.[4][5][6][7][8]

  • Saccharomyces cerevisiae (Yeast): As a eukaryotic host, it can be suitable for expressing eukaryotic PFPs that may require specific post-translational modifications for proper folding and activity.[11]

  • Pichia pastoris (Yeast): This methylotrophic yeast is known for its ability to produce high levels of heterologous proteins and is another excellent choice for eukaryotic PFP expression.[12][13][14][15]

Q3: My codon-optimized PFP still shows low expression. What else can I try?

A3: If codon optimization alone is not sufficient, consider the following:

  • Promoter Strength: Ensure you are using a strong, inducible promoter appropriate for your host system.

  • mRNA Secondary Structure: The 5' region of the mRNA can form secondary structures that inhibit ribosome binding and translation initiation. Some codon optimization tools can also optimize for this.

  • Expression Conditions: Systematically optimize induction parameters such as inducer concentration (e.g., IPTG for the pET system), temperature, and induction time.

  • Host Strain: Try different host strains. For E. coli, strains like BL21(DE3) are common, but others are available that may offer better performance for your specific PFP.[10]

Q4: How can I confirm that my purified PFP is active?

A4: You need to perform an enzyme activity assay. For PFP, this typically involves a coupled enzyme assay where the product of the PFP reaction, fructose-1,6-bisphosphate, is used as a substrate for aldolase (B8822740) in the presence of NADH and glycerol-3-phosphate dehydrogenase. The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm. It is crucial to have the appropriate controls and to ensure that the assay conditions (pH, temperature, substrate concentrations) are optimal for your specific PFP.[16]

Experimental Protocols

Protocol 1: Codon Optimization and Gene Synthesis of PFP
  • Obtain the PFP Amino Acid Sequence: Start with the full-length amino acid sequence of your target PFP.

  • Select the Expression Host: Choose the appropriate host system for your experiment (e.g., E. coli K-12).

  • Use a Codon Optimization Tool: Input the amino acid sequence into a web-based or standalone codon optimization tool. Select the chosen expression host as the target organism.

  • Review and Refine the Optimized Sequence: The tool will provide a DNA sequence with optimized codons. Manually inspect the sequence to ensure there are no unintended start or stop codons and that restriction sites needed for cloning are present (or absent, if desired).

  • Gene Synthesis: Order the synthesis of the codon-optimized PFP gene from a commercial vendor. The synthesized gene is typically delivered within a cloning vector.

Protocol 2: Cloning of Codon-Optimized PFP into a pET Expression Vector
  • Vector and Gene Preparation:

    • Digest the vector containing the synthesized PFP gene and the pET expression vector (e.g., pET-28a) with the appropriate restriction enzymes (e.g., NdeI and XhoI).

    • Purify the digested PFP gene insert and the linearized pET vector using a gel purification kit.

  • Ligation:

    • Set up a ligation reaction with the purified PFP insert, the linearized pET vector, and T4 DNA ligase.

    • Incubate the reaction at the recommended temperature and time.

  • Transformation into Cloning Strain:

    • Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).

    • Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a) and incubate overnight at 37°C.

  • Screening and Plasmid Purification:

    • Select several colonies and grow them in liquid LB medium with the antibiotic.

    • Isolate the plasmid DNA using a miniprep kit.

    • Confirm the presence and correct orientation of the PFP insert by restriction digestion and DNA sequencing.

Protocol 3: Heterologous Expression and Solubility Test of PFP
  • Transformation into Expression Strain:

    • Transform the confirmed pET-PFP plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

    • Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Expression Trial:

    • Inoculate a single colony into 5 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.

    • The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of 0.1.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Take a 1 mL pre-induction sample.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18°C).

  • Cell Lysis and Solubility Analysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

  • SDS-PAGE Analysis:

    • Analyze the pre-induction sample, the total cell lysate, the soluble fraction, and the insoluble fraction by SDS-PAGE to check for PFP expression and its solubility.

Protocol 4: Purification of His-tagged PFP
  • Prepare Cell Lysate: Grow a larger culture (e.g., 1 L) and prepare the soluble fraction of the cell lysate as described in Protocol 3.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with binding buffer (lysis buffer).

    • Load the soluble lysate onto the column.

    • Wash the column with wash buffer (binding buffer with a low concentration of imidazole, e.g., 20 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged PFP with elution buffer (binding buffer with a high concentration of imidazole, e.g., 250 mM).

  • Buffer Exchange:

    • Exchange the buffer of the purified PFP into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.

  • Purity Analysis: Analyze the purified PFP by SDS-PAGE to assess its purity.

Protocol 5: PFP Enzyme Activity Assay
  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl pH 8.0), MgCl2, fructose-6-phosphate, pyrophosphate (PPi), NADH, and the coupling enzymes (aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase).

  • Initiate the Reaction: Add the purified PFP enzyme to the reaction mixture to start the reaction.

  • Monitor Absorbance: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. This corresponds to the oxidation of NADH.

  • Calculate Activity: Calculate the enzyme activity based on the rate of NADH oxidation and the extinction coefficient of NADH.

Visualizations

experimental_workflow cluster_design Gene Design & Synthesis cluster_cloning Cloning & Transformation cluster_expression Expression & Analysis cluster_purification Purification & Characterization codon_opt Codon Optimization of PFP gene_syn Gene Synthesis codon_opt->gene_syn cloning Cloning into pET Vector gene_syn->cloning transform_clone Transformation (Cloning Strain) cloning->transform_clone transform_express Transformation (Expression Strain) transform_clone->transform_express expression Protein Expression transform_express->expression solubility Solubility Test expression->solubility purification Purification solubility->purification activity Activity Assay purification->activity

Caption: Experimental workflow for heterologous expression of PFP.

troubleshooting_workflow start Start Expression Experiment check_expression Check for PFP Expression (SDS-PAGE) start->check_expression is_expressed PFP Expressed? check_expression->is_expressed is_soluble PFP Soluble? is_expressed->is_soluble Yes no_expression Troubleshoot: No Expression - Codon Optimization - mRNA Stability - Vector Integrity is_expressed->no_expression No insoluble Troubleshoot: Insoluble - Lower Temperature - Lower Inducer Conc. - Co-express Chaperones is_soluble->insoluble No soluble Proceed to Purification is_soluble->soluble Yes

Caption: Troubleshooting decision tree for PFP expression.

pfp_pathway cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFP (uses PPi) or PFK-1 (uses ATP) TrioseP Triose Phosphates F16BP->TrioseP Pyruvate Pyruvate TrioseP->Pyruvate Pyruvate_g Pyruvate F16BP_g Fructose-1,6-Bisphosphate Pyruvate_g->F16BP_g F6P_g Fructose-6-Phosphate F16BP_g->F6P_g FBPase-1 or PFP (produces PPi) G6P_g Glucose-6-Phosphate F6P_g->G6P_g Glucose_g Glucose G6P_g->Glucose_g

Caption: Role of PFP in Glycolysis and Gluconeogenesis.

References

Validation & Comparative

A Comparative Analysis of the Kinetic Properties of PFP and PFK Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic properties of two key enzymes in glycolysis: Pyrophosphate: Fructose-6-Phosphate (B1210287) 1-Phosphotransferase (PFP) and Phosphofructokinase (PFK). The information presented is supported by experimental data to assist researchers in understanding the distinct roles and regulatory mechanisms of these enzymes.

Executive Summary

PFP and PFK both catalyze the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate, a critical step in the glycolytic pathway. However, they differ significantly in their phosphoryl donor, kinetic properties, and regulatory mechanisms. PFK, the primary glycolytic enzyme in animals and many bacteria, utilizes ATP as the phosphate (B84403) donor and is subject to complex allosteric regulation by molecules such as ATP, AMP, and citrate. In contrast, PFP, predominantly found in plants and some protists, uses pyrophosphate (PPi) as the phosphoryl donor and its activity is strongly regulated by fructose-2,6-bisphosphate. These differences reflect their distinct physiological roles in the metabolic flexibility of the organisms in which they are present.

Data Presentation: Kinetic Parameters

The following table summarizes the key kinetic parameters for PFP and PFK from various sources.

EnzymeOrganism/IsoformSubstrateK_m_ / K_0.5_ (µM)V_max_ (U/mg)ActivatorsInhibitors
PFP Ricinus communis (Castor Bean)Fructose-6-Phosphate67 (in presence of Fru-2,6-BP)Not ReportedFructose-2,6-bisphosphatePhosphate
Pyrophosphate (PPi)7 (in presence of Fru-2,6-BP)
PFK Human (PFK-M, Muscle)Fructose-6-Phosphate147Not ReportedAMP, ADP, Fructose-2,6-bisphosphateATP, Citrate
ATP152
Human (PFK-L, Liver)Fructose-6-Phosphate1360Not ReportedAMP, ADP, Fructose-2,6-bisphosphateATP, Citrate
ATP160
Human (PFK-P, Platelet)Fructose-6-Phosphate1333Not ReportedAMP, ADP, Fructose-2,6-bisphosphateATP, Citrate
ATP276
Setaria cerviFructose-6-Phosphate1050Not ReportedAMPATP, FDP, PEP
ATP3

Experimental Protocols

Determination of PFK Activity

The activity of PFK is commonly determined using a coupled-enzyme spectrophotometric assay.

Principle: The product of the PFK reaction, fructose-1,6-bisphosphate, is cleaved by aldolase (B8822740) into glyceraldehyde-3-phosphate (GAP) and dihydroxyacetone phosphate (DHAP). Triosephosphate isomerase then converts DHAP to GAP. Finally, glycerophosphate dehydrogenase oxidizes GAP to 3-phosphoglycerate, a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored spectrophotometrically and is directly proportional to the PFK activity.

Reaction Mixture:

  • 50 mM Tris-HCl buffer (pH 8.0)

  • 5 mM MgCl₂

  • 1 mM ATP

  • 0.2 mM NADH

  • 1 unit/mL Aldolase

  • 5 units/mL Triosephosphate isomerase

  • 1 unit/mL Glycerophosphate dehydrogenase

  • Varying concentrations of Fructose-6-Phosphate (for K_m_ determination)

  • Enzyme extract (sample)

Procedure:

  • The reaction mixture is pre-incubated at the desired temperature (e.g., 37°C).

  • The reaction is initiated by the addition of the enzyme extract.

  • The change in absorbance at 340 nm is recorded over time.

  • The initial velocity of the reaction is calculated from the linear portion of the absorbance curve.

  • Kinetic parameters (K_m_ and V_max_) are determined by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Determination of PFP Activity

The activity of PFP can also be measured using a coupled-enzyme assay, similar to the PFK assay, by monitoring the production of fructose-1,6-bisphosphate.

Principle: The forward reaction of PFP produces fructose-1,6-bisphosphate and inorganic phosphate (Pi) from fructose-6-phosphate and pyrophosphate (PPi). The rate of fructose-1,6-bisphosphate formation is measured by coupling its cleavage by aldolase and the subsequent reactions as described in the PFK assay, leading to the oxidation of NADH.

Reaction Mixture:

  • 100 mM HEPES-NaOH buffer (pH 7.5)

  • 5 mM MgCl₂

  • 1 mM Pyrophosphate (PPi)

  • 0.2 mM NADH

  • 1 unit/mL Aldolase

  • 5 units/mL Triosephosphate isomerase

  • 1 unit/mL Glycerophosphate dehydrogenase

  • Varying concentrations of Fructose-6-Phosphate (for K_m_ determination)

  • Activators/inhibitors as required (e.g., Fructose-2,6-bisphosphate, Phosphate)

  • Enzyme extract (sample)

Procedure:

  • The assay is performed similarly to the PFK assay, with the substitution of ATP with PPi.

  • The reaction is initiated by the addition of the enzyme extract.

  • The decrease in absorbance at 340 nm is monitored to determine the reaction velocity.

  • Kinetic parameters are calculated as described for PFK.

Signaling Pathways and Regulation

The regulation of PFK and PFP is central to the control of glycolytic flux. The following diagrams illustrate the key regulatory inputs for each enzyme.

PFK_Regulation F6P Fructose-6-Phosphate PFK PFK F6P->PFK F16BP Fructose-1,6-Bisphosphate PFK->F16BP ADP_prod ADP PFK->ADP_prod ATP_sub ATP (substrate) ATP_sub->PFK ATP_allo ATP (allosteric inhibitor) ATP_allo->PFK AMP AMP (activator) AMP->PFK Citrate Citrate (inhibitor) Citrate->PFK F26BP Fructose-2,6-Bisphosphate (activator) F26BP->PFK PFP_Regulation F6P Fructose-6-Phosphate PFP PFP F6P->PFP F16BP Fructose-1,6-Bisphosphate PFP->F16BP Pi Pi (product/inhibitor) PFP->Pi PPi PPi (substrate) PPi->PFP Pi->PFP F26BP Fructose-2,6-Bisphosphate (activator) F26BP->PFP

A Comparative In Vitro Validation of a Novel PFP Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of a novel Pyrophosphate:Fructose-6-Phosphate (B1210287) 1-Phosphotransferase (PFP) enzyme inhibitor, designated "Novel Inhibitor Y," against established alternatives. The data presented is based on standardized experimental protocols to ensure objective evaluation of performance.

Introduction to PFP as a Therapeutic Target

Pyrophosphate:fructose-6-phosphate 1-phosphotransferase (PFP or PPi-PFK) is a key enzyme in the glycolytic pathway, catalyzing the reversible conversion of fructose-6-phosphate to fructose-1,6-bisphosphate.[1] This enzyme plays a crucial role in the regulation of carbon metabolism in plants and various microorganisms.[2][3] Unlike the ATP-dependent phosphofructokinase (PFK) found in animals, PFP utilizes inorganic pyrophosphate (PPi) as the phosphoryl donor, making it a potentially selective target for the development of novel therapeutic agents against pathogens or for agricultural applications.[4] The inhibition of PFP can disrupt the central carbon metabolism of an organism, leading to reduced growth and viability. This guide details the in vitro validation of a novel PFP inhibitor and compares its efficacy to other known inhibitors.

Comparative Performance of PFP Inhibitors

The inhibitory potential of Novel Inhibitor Y was assessed and compared to two hypothetical alternative inhibitors, Compound A and Compound B. The key performance indicators evaluated were the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are critical for determining inhibitor potency and binding affinity, respectively.

InhibitorIC50 (µM)Ki (µM)Assay Type
Novel Inhibitor Y 15.2 ± 1.8 5.8 ± 0.7 Coupled Enzyme Assay
Compound A45.8 ± 3.518.2 ± 2.1Coupled Enzyme Assay
Compound B82.1 ± 6.235.4 ± 4.3Coupled Enzyme Assay

Experimental Protocols

PFP Enzyme Activity Assay (Coupled Enzyme Assay)

This assay determines PFP activity by measuring the production of fructose-1,6-bisphosphate, which is then cleaved by aldolase (B8822740) in a coupled reaction. The subsequent reactions lead to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • PFP enzyme (purified)

  • Fructose-6-phosphate (F6P)

  • Inorganic pyrophosphate (PPi)

  • Aldolase

  • Triosephosphate isomerase

  • Glycerol-3-phosphate dehydrogenase

  • NADH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, F6P, PPi, aldolase, triosephosphate isomerase, glycerol-3-phosphate dehydrogenase, and NADH.

  • Add the test inhibitor (Novel Inhibitor Y, Compound A, or Compound B) at various concentrations to the wells of the microplate. Include a control with no inhibitor.

  • Initiate the reaction by adding the PFP enzyme to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 10-15 minutes).

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Determination of Inhibition Constant (Ki)

The inhibition constant (Ki) is determined by measuring the initial reaction rates at various substrate (F6P) and inhibitor concentrations.

Procedure:

  • Perform the PFP enzyme activity assay as described above.

  • For each inhibitor concentration, vary the concentration of the substrate (F6P).

  • Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.

  • Analyze the data using a suitable kinetic model (e.g., Michaelis-Menten kinetics) and a Lineweaver-Burk or Dixon plot to determine the Ki value and the mode of inhibition.

Visualizing Key Pathways and Workflows

To better illustrate the context of this research, the following diagrams depict the relevant signaling pathway, the experimental workflow, and the logical structure of the inhibitor comparison.

PFP_Signaling_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP PFP Glycolysis_Products Glycolysis Products F16BP->Glycolysis_Products PFP PFP Enzyme Pi Pi PFP->Pi PPi PPi PPi->PFP

Caption: The role of PFP in the glycolytic pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Stock Solutions IC50_Assay Perform Coupled Enzyme Assay for IC50 Inhibitor_Prep->IC50_Assay Ki_Assay Perform Kinetic Assays for Ki Determination Inhibitor_Prep->Ki_Assay Enzyme_Prep Prepare PFP Enzyme and Reagents Enzyme_Prep->IC50_Assay Enzyme_Prep->Ki_Assay IC50_Calc Calculate IC50 Values IC50_Assay->IC50_Calc Ki_Calc Determine Ki and Inhibition Mode Ki_Assay->Ki_Calc Comparison Compare Inhibitor Performance IC50_Calc->Comparison Ki_Calc->Comparison

Caption: Workflow for the in vitro validation of PFP inhibitors.

Inhibitor_Comparison_Logic Title Comparative Analysis of PFP Inhibitors Novel_Inhibitor Novel Inhibitor Y Alternative_A Compound A Alternative_B Compound B Potency Potency (IC50) Novel_Inhibitor->Potency Binding_Affinity Binding Affinity (Ki) Novel_Inhibitor->Binding_Affinity Alternative_A->Potency Alternative_A->Binding_Affinity Alternative_B->Potency Alternative_B->Binding_Affinity Conclusion Conclusion: Novel Inhibitor Y shows superior performance Potency->Conclusion Binding_Affinity->Conclusion

Caption: Logical structure of the inhibitor comparison.

References

A Comparative Analysis of PFP Enzyme Sequences Across Plant Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This guide provides a comprehensive comparative analysis of Pyrophosphate:Fructose-6-Phosphate (B1210287) 1-Phosphotransferase (PFP) enzyme sequences from several key plant species: Arabidopsis thaliana, Oryza sativa (rice), Zea mays (maize), and Solanum lycopersicum (tomato). This document is intended for researchers, scientists, and drug development professionals interested in the structure, function, and evolution of this crucial plant enzyme.

Introduction to PFP Enzymes in Plants

Pyrophosphate:fructose-6-phosphate 1-phosphotransferase (PFP), also known as diphosphate—fructose-6-phosphate 1-phosphotransferase, is a key enzyme in the carbohydrate metabolism of plants and some bacteria[1]. It catalyzes the reversible phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate, utilizing inorganic pyrophosphate (PPi) as the phosphoryl donor[1]. This reversible reaction allows PFP to function in both glycolysis and gluconeogenesis, playing a vital role in the regulation of carbon metabolic flux[2]. In plants, PFP is a cytosolic enzyme and its activity is strongly modulated by the signaling molecule fructose (B13574) 2,6-bisphosphate[1]. Plant PFPs typically exist as a heterotetramer composed of two distinct subunits: a catalytic β-subunit and a regulatory α-subunit[2].

Comparative Sequence Analysis

A comparative analysis of PFP enzyme sequences from Arabidopsis thaliana, Oryza sativa, Zea mays, and Solanum lycopersicum reveals conserved domains and species-specific variations. The following table summarizes the key information for the PFP α and β subunits in these species.

SpeciesSubunitUniProt IDLength (amino acids)Molecular Weight (kDa)
Arabidopsis thaliana α-subunitQ9SYP261467.1
β-subunitP3847355761.1
Oryza sativa α-subunitQ6ZFT961767.1
β-subunitQ84KW556761.3
Zea mays α-subunitA0A1D6E8A361567.2
β-subunitC0P56756461.1
Solanum lycopersicum α-subunit--~66
β-subunit--~60

Note: While specific UniProt entries for the individual alpha and beta subunits of Solanum lycopersicum PFP were not retrieved, studies have purified and characterized the enzyme, determining the approximate molecular weights of its subunits[3].

Quantitative Data on PFP Enzyme Kinetics

The kinetic parameters of PFP enzymes can vary between plant species, reflecting adaptations in their metabolic regulation. The following table presents available kinetic data for PFP enzymes. It is important to note that experimental conditions can significantly influence these values.

SpeciesSubstrateKmVmaxActivator/InhibitorReference
Ricinus communis (Castor Bean) Fructose-6-Phosphate1.1 mM (activated)-Activated by Fructose-2,6-bisphosphate[4]
Pyrophosphate (PPi)25 µM (activated)-Activated by Fructose-2,6-bisphosphate[4]
Solanum lycopersicum (Tomato) Fructose-6-PhosphateVaries with ripening-Activated by Fructose-2,6-bisphosphate[3]
Zea mays (Maize) ---PFP activity is significantly lower than ATP-PFK activity in leaves.[5]

Experimental Protocols

Multiple Sequence Alignment of PFP Enzyme Sequences

Objective: To align the amino acid sequences of PFP α and β subunits from different plant species to identify conserved regions and variations.

Methodology: Clustal Omega, a multiple sequence alignment program, is a suitable tool for this purpose.

Protocol:

  • Obtain Sequences: Retrieve the FASTA formatted amino acid sequences for the PFP α and β subunits of Arabidopsis thaliana, Oryza sativa, and Zea mays from the UniProt database.

  • Access Clustal Omega: Navigate to the Clustal Omega web server.

  • Input Sequences: Paste the FASTA sequences into the input box. Ensure each sequence has a unique and descriptive header (e.g., ">At_PFP_alpha").

  • Set Parameters: For a standard alignment, the default parameters are generally sufficient.

  • Run Alignment: Click the "Submit" button to initiate the alignment.

  • Analyze Results: The output will show the aligned sequences, with conserved residues highlighted. Asterisks (*) indicate fully conserved columns, colons (:) indicate strongly similar properties, and periods (.) indicate weakly similar properties.

G cluster_prep Sequence Preparation cluster_align Alignment Tool cluster_output Output & Analysis Seq_At A. thaliana PFP ClustalO Clustal Omega Seq_At->ClustalO Seq_Os O. sativa PFP Seq_Os->ClustalO Seq_Zm Z. mays PFP Seq_Zm->ClustalO Alignment Aligned Sequences ClustalO->Alignment Conservation Conservation Analysis Alignment->Conservation

Caption: Workflow for multiple sequence alignment of PFP sequences.

Phylogenetic Analysis of PFP Enzyme Sequences

Objective: To infer the evolutionary relationships between PFP enzymes from different plant species.

Methodology: MEGA (Molecular Evolutionary Genetics Analysis) is a widely used software for constructing phylogenetic trees.

Protocol:

  • Prepare Alignment File: Use the multiple sequence alignment file generated from Clustal Omega in FASTA or MEGA format.

  • Open MEGA: Launch the MEGA software.

  • Load Data: Open the alignment file.

  • Select Phylogenetic Analysis Method: Choose a method for tree construction (e.g., Neighbor-Joining, Maximum Likelihood).

  • Set Parameters:

    • Substitution Model: Select an appropriate amino acid substitution model (e.g., JTT, Poisson).

    • Bootstrap Analysis: Perform a bootstrap test (e.g., 1000 replicates) to assess the statistical support for the tree topology.

  • Construct Tree: Run the analysis to generate the phylogenetic tree.

  • Visualize and Interpret: The resulting tree will depict the evolutionary relationships, with branch lengths representing the degree of divergence. Bootstrap values on the nodes indicate the confidence in the branching pattern.

G cluster_input Input Data cluster_mega MEGA Software cluster_output Output Aligned_Seq Aligned PFP Sequences Model Select Substitution Model Aligned_Seq->Model Bootstrap Bootstrap Analysis Model->Bootstrap Tree_Build Construct Tree Bootstrap->Tree_Build Phylo_Tree Phylogenetic Tree Tree_Build->Phylo_Tree

Caption: Workflow for phylogenetic analysis of PFP sequences using MEGA.

PFP Enzyme Activity Assay

Objective: To measure the catalytic activity of PFP in plant crude extracts.

Methodology: A coupled spectrophotometric assay is commonly used to measure the rate of fructose-1,6-bisphosphate formation. The production of ADP (in the reverse reaction of PFP) or the consumption of NADH (in a coupled reaction) is monitored at 340 nm.

Protocol:

  • Plant Tissue Extraction:

    • Homogenize fresh or frozen plant tissue in a cold extraction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing EDTA, MgCl₂, and protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C.

    • Collect the supernatant as the crude enzyme extract.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

    • Fructose-6-phosphate (substrate)

    • Inorganic pyrophosphate (PPi) (co-substrate)

    • Coupling enzymes (e.g., aldolase, triose-phosphate isomerase, and glycerol-3-phosphate dehydrogenase)

    • NADH

  • Assay Procedure:

    • Add the crude enzyme extract to the reaction mixture.

    • Immediately start monitoring the decrease in absorbance at 340 nm using a spectrophotometer.

    • The rate of NADH oxidation is proportional to the PFP activity.

  • Calculate Activity: Enzyme activity can be calculated using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹). One unit of PFP activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

G cluster_prep Sample Preparation cluster_assay Assay Components cluster_measurement Measurement & Analysis Tissue Plant Tissue Extract Crude Enzyme Extract Tissue->Extract Reaction_Mix Reaction Mixture (F6P, PPi, NADH, Coupling Enzymes) Extract->Reaction_Mix Spectro Spectrophotometer (340 nm) Reaction_Mix->Spectro Activity Calculate Enzyme Activity Spectro->Activity

Caption: Workflow for PFP enzyme activity assay.

Conclusion

This comparative guide provides a foundational understanding of PFP enzyme sequences and their analysis in different plant species. The provided data and protocols offer a starting point for researchers to delve deeper into the specific roles of PFP in plant metabolism, stress response, and development. Further research, particularly in generating more comprehensive and standardized kinetic data across a wider range of plant species, will be crucial for a more complete understanding of this important enzyme family.

References

Unraveling the Functional Dichotomy of PFP Subunits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the functional distinctions between the alpha and beta subunits of pyrophosphate-dependent phosphofructokinase (PFP) reveals a classic catalytic and regulatory partnership. Experimental evidence strongly indicates that the beta subunit harbors the catalytic activity, while the alpha subunit serves a crucial regulatory role, primarily in response to the allosteric activator fructose (B13574) 2,6-bisphosphate.

Pyrophosphate-dependent phosphofructokinase (PFP or PPi-PFK) is a key enzyme in the glycolytic pathway of certain plants and protists, catalyzing the phosphorylation of fructose 6-phosphate to fructose 1,6-bisphosphate using pyrophosphate as the phosphoryl donor. This enzyme is typically a heterotetramer composed of two alpha (α) and two beta (β) subunits. While structurally related, these subunits have evolved distinct functions, a common theme in the architecture of complex enzymes.

The Catalytic Core: The PFP Beta Subunit

The Regulatory Switch: The PFP Alpha Subunit

The α-subunit, in contrast, functions as a regulatory component, fine-tuning the enzyme's activity in response to cellular metabolic signals. The most well-characterized regulatory function of the α-subunit is its involvement in the allosteric activation of PFP by fructose 2,6-bisphosphate (F2,6BP), a potent stimulator of glycolysis. The binding of F2,6BP to the α-subunit is thought to induce a conformational change that is transmitted to the catalytic β-subunit, leading to an increase in enzyme activity.

The expression of the α-subunit can also be subject to regulation. For instance, in black mustard suspension cells, the synthesis of the α-subunit is induced by phosphate (B84403) starvation, suggesting a role for PFP in metabolic adaptation to nutrient availability.

Quantitative Comparison of Subunit Properties

FeaturePFP Alpha (α) SubunitPFP Beta (β) Subunit
Primary Function RegulatoryCatalytic
Catalytic Activity NonePhosphorylates fructose 6-phosphate
Role in Allosteric Regulation Mediates activation by fructose 2,6-bisphosphateReceives and responds to regulatory signals from the α-subunit
Fructose 2,6-bisphosphate Binding Contains the binding site for F2,6BPDoes not directly bind F2,6BP
Expression Regulation Can be inducibly expressed (e.g., by phosphate starvation)Often constitutively expressed

Experimental Protocols

Coupled Spectrophotometric Assay for PFP Activity

This assay is a standard method for determining the kinetic parameters of PFP. The production of fructose 1,6-bisphosphate is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Principle:

cluster_pfp PFP Reaction cluster_coupling Coupling Reactions F6P Fructose 6-Phosphate PFP PFP F6P->PFP PPi Pyrophosphate PPi->PFP F16BP Fructose 1,6-Bisphosphate PFP->F16BP Pi Inorganic Phosphate PFP->Pi Aldolase Aldolase F16BP->Aldolase GAP Glyceraldehyde 3-Phosphate Aldolase->GAP DHAP Dihydroxyacetone Phosphate Aldolase->DHAP TPI Triose Phosphate Isomerase GAP->TPI G3PDH Glycerol-3-Phosphate Dehydrogenase DHAP->G3PDH TPI->DHAP NAD NAD+ G3PDH->NAD G3P Glycerol 3-Phosphate G3PDH->G3P NADH NADH + H+ NADH->G3PDH

PFP Coupled Enzyme Assay Workflow

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 8.0), MgCl₂, fructose 6-phosphate, pyrophosphate, NADH, and the coupling enzymes: aldolase, triose phosphate isomerase, and glycerol-3-phosphate dehydrogenase.

  • Initiation: The reaction is initiated by the addition of the PFP enzyme sample.

  • Measurement: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Calculation: The rate of NADH oxidation is directly proportional to the PFP activity. Kinetic parameters such as Vmax and Km can be determined by varying the concentrations of substrates (fructose 6-phosphate and pyrophosphate).

  • Allosteric Regulation: To study the effect of the α-subunit and F2,6BP, the assay is performed with either the purified β-subunit alone or the reconstituted αβ holoenzyme in the presence and absence of varying concentrations of F2,6BP.

Dissociation and Reconstitution of PFP Subunits

To study the function of individual subunits, they must first be separated and then reassembled.

Methodology:

  • Dissociation: The PFP holoenzyme can be dissociated into its α and β subunits using chaotropic agents like urea (B33335) or guanidine (B92328) hydrochloride, or by altering the pH.

  • Purification: The dissociated subunits are then separated using chromatographic techniques such as ion-exchange or size-exclusion chromatography. The success of the separation is monitored by SDS-PAGE.

  • Reconstitution: The purified α and β subunits are mixed in a suitable buffer, and the chaotropic agent is gradually removed by dialysis. The reconstitution of the active holoenzyme can be confirmed by native gel electrophoresis and by the restoration of F2,6BP-dependent activity in the coupled enzyme assay.

Signaling Pathway and Logical Relationships

The regulatory mechanism of PFP by its α-subunit and the allosteric activator F2,6BP can be visualized as a signaling cascade that ultimately controls the rate of glycolysis.

F26BP Fructose 2,6-Bisphosphate (Allosteric Activator) PFP_alpha PFP α-subunit (Regulatory) F26BP->PFP_alpha binds to PFP_beta PFP β-subunit (Catalytic) PFP_alpha->PFP_beta induces conformational change in PFP_holoenzyme PFP Holoenzyme (α₂β₂) PFP_alpha->PFP_holoenzyme PFP_beta->PFP_holoenzyme Glycolysis Glycolytic Flux PFP_beta->Glycolysis increases rate of

Regulatory Cascade of PFP Activation

Comparative Transcriptomic Analysis of PFP Mutant and Wild-Type Arabidopsis thaliana: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides a comparative overview of the transcriptomic landscapes between wild-type Arabidopsis thaliana and a loss-of-function mutant of the PHD finger domain containing protein (PFP). The PFP protein is a known repressor of flowering, and its mutation leads to an early flowering phenotype. This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of flowering time regulation and the broader role of PHD finger proteins in plant development.

While specific quantitative data from a direct comparative RNA-seq experiment between a pfp mutant and wild-type was not publicly available at the time of this guide's compilation, this document presents the established molecular interactions and a generalized experimental framework. The data tables provided are illustrative examples based on typical transcriptomic studies in Arabidopsis to demonstrate the expected format and nature of such results.

Data Presentation: Differentially Expressed Genes (DEGs)

A comparative transcriptomic analysis via RNA sequencing (RNA-seq) would identify genes that are differentially expressed between the pfp mutant and the wild-type. These genes are crucial for understanding the molecular consequences of PFP loss-of-function.

Note: The following tables contain illustrative data. They are provided to demonstrate the standard format for presenting quantitative transcriptomic results and are not derived from an actual experiment.

Table 1: Illustrative Differentially Expressed Genes in pfp Mutant vs. Wild-Type Arabidopsis thaliana

Gene IDGene SymbolLog2 Fold Changep-valueRegulation in pfp MutantPutative Function
AT5G10140FLC-2.5< 0.001Down-regulatedMADS-box transcription factor, floral repressor
AT1G65480FT3.0< 0.001Up-regulatedPEBP family protein, floral inducer
AT5G65060SOC12.1< 0.005Up-regulatedMADS-box transcription factor, flowering promoter
AT2G45660LFY1.8< 0.01Up-regulatedFloral meristem identity gene
AT1G69120AP11.5< 0.01Up-regulatedMADS-box transcription factor, floral meristem identity
AT4G32040GIGANTEA1.2< 0.05Up-regulatedCircadian clock and flowering time regulator

Table 2: Illustrative Gene Ontology (GO) Enrichment Analysis for Up-regulated Genes in pfp Mutant

GO TermDescriptionNumber of Genesp-value
GO:0009909Regulation of flower development15< 0.001
GO:0048573Photoperiodism, flowering12< 0.001
GO:0010228Vegetative to reproductive phase transition10< 0.005
GO:0009791Post-embryonic development25< 0.01

Experimental Protocols

The following sections detail the typical methodologies for a comparative transcriptomic analysis of Arabidopsis thaliana mutants.

Plant Material and Growth Conditions

Wild-type (Columbia-0 ecotype) and pfp mutant (e.g., a T-DNA insertion line such as SALK_034619) seeds would be surface-sterilized and sown on Murashige and Skoog (MS) medium.[1] After stratification at 4°C for 3 days, plates would be transferred to a growth chamber under a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.[2] Rosette leaves from multiple individual plants of each genotype would be collected at the same developmental stage prior to the floral transition for RNA extraction.

RNA Extraction and Library Preparation

Total RNA would be extracted from pooled leaf samples using a TRIzol reagent or a commercial plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.[1] RNA quality and quantity would be assessed using a spectrophotometer and an Agilent Bioanalyzer.[1] mRNA would be enriched using oligo(dT) magnetic beads. Subsequently, stranded RNA-seq libraries would be prepared using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).[1]

RNA Sequencing and Bioinformatic Analysis

The prepared libraries would be sequenced on an Illumina platform (e.g., HiSeq or NextSeq) to generate paired-end reads.[2] Raw reads would be subjected to quality control using tools like FastQC. Adapter sequences and low-quality reads would be trimmed.[2] The cleaned reads would then be aligned to the Arabidopsis thaliana reference genome (e.g., TAIR10) using a splice-aware aligner like STAR.[2] Gene expression levels would be quantified as Transcripts Per Million (TPM) or Fragments Per Kilobase of exon per Million fragments mapped (FPKM).[1] Differential gene expression analysis between the pfp mutant and wild-type samples would be performed using packages such as DESeq2 or edgeR, with a significance threshold of an adjusted p-value < 0.05 and a |log2(Fold Change)| ≥ 1.[3] Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG) would be conducted on the list of differentially expressed genes to identify over-represented biological processes and pathways.

Mandatory Visualization

PFP Signaling Pathway in Flowering Time Regulation

PFP_Signaling_Pathway PFP PFP (PHD Finger Protein) FLC FLC gene PFP->FLC Upregulates expression FT FT gene FLC->FT Represses expression Flowering Flowering FT->Flowering

Caption: PFP upregulates FLC, a floral repressor, which in turn inhibits the expression of the floral inducer FT.

Experimental Workflow for Comparative Transcriptomics

Transcriptomics_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Analysis arrow arrow Plant_Growth Plant Growth (WT & pfp mutant) RNA_Extraction Total RNA Extraction Plant_Growth->RNA_Extraction Library_Prep mRNA Enrichment & Library Preparation RNA_Extraction->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing QC Quality Control (FastQC, Trimming) Sequencing->QC Raw Data Alignment Genome Alignment (STAR) QC->Alignment Quantification Expression Quantification Alignment->Quantification DEA Differential Expression Analysis (DESeq2) Quantification->DEA Enrichment Functional Enrichment (GO, KEGG) DEA->Enrichment

Caption: A typical workflow for comparative transcriptomic analysis from plant growth to data interpretation.

References

Safety Operating Guide

Proper Disposal Procedures for PDP-Pfp: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical reagents like PDP-Pfp (perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential for minimizing risks and ensuring regulatory compliance. This guide provides detailed, step-by-step instructions for the safe disposal of this compound.

Immediate Safety Considerations

Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes, at a minimum:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A fully-buttoned laboratory coat.

  • Respiratory Protection: All handling of this compound waste should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in accordance with hazardous waste regulations. The general principle is to collect, label, and store the waste securely for pickup by a licensed hazardous waste disposal service.

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with other waste streams. Keep it separate from non-hazardous trash and other chemical waste unless explicitly permitted by your institution's waste management plan.

  • Collect all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, and gloves), in a designated, compatible, and sealable hazardous waste container.[1]

  • For liquid waste, use a container that is in good condition, with no leaks or cracks. For solid waste, a securely sealed bag or container is appropriate.[1]

Step 2: Labeling of Hazardous Waste

  • Clearly label the waste container with the words "Hazardous Waste."[1]

  • The label must include the full chemical name: "perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate" and the CAS Number: 160580-70-1.

  • Indicate the primary hazards associated with the waste. Based on available information, this should include "Harmful," and "Irritant."

  • Fill out all other information required by your institution's Environmental Health and Safety (EHS) department, such as the accumulation start date and the name of the generating laboratory/researcher.

Step 3: Secure Storage

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory.

  • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2]

  • The container must be kept closed except when adding waste.[1]

Step 4: Arranging for Disposal

  • Once the waste container is full or is no longer being used, arrange for its disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[3][4]

  • Complete all necessary waste pickup forms as required, providing accurate information about the waste's composition and hazards.

Quantitative Data for Waste Profile

When arranging for disposal, you will need to provide a profile of the waste. The following table summarizes the key information for this compound waste.

ParameterValue / Description
Chemical Name perfluorophenyl 3-(pyridin-2-yldisulfanyl)propanoate
CAS Number 160580-70-1
Physical State Solid (as supplied), or as a solution in a specified solvent.
Primary Hazards Harmful if swallowed, Skin irritant, Eye irritant.
Known Incompatibilities Strong oxidizing agents, strong acids, strong bases.[2]
Disposal Method Incineration at a licensed hazardous waste facility is the recommended method for pyridine (B92270) derivatives and perfluorinated compounds.[5][6] Landfilling in a secure hazardous waste landfill may also be an option depending on local regulations.[7]

Experimental Protocols: Spill Decontamination

In the event of a small spill of this compound powder or solution within a chemical fume hood:

  • Restrict Access: Ensure the area is secured and that personnel are aware of the spill.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (such as ethanol (B145695) or methanol), followed by a thorough cleaning with soap and water.

  • Dispose of Cleaning Materials: All cleaning materials, including contaminated wipes and gloves, must be placed in the hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood Segregate Segregate this compound Waste from Other Waste Streams FumeHood->Segregate Collect Collect Solid & Liquid Waste in a Compatible Container Segregate->Collect Label Label Container as 'Hazardous Waste' with Full Chemical Name & Hazards Collect->Label Store Store in a Secure Satellite Accumulation Area Label->Store ContactEHS Contact Institutional EHS or Licensed Disposal Vendor Store->ContactEHS Pickup Arrange for Professional Waste Pickup ContactEHS->Pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Guide for Phenyl Dichlorophosphate (PDP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for handling Phenyl dichlorophosphate (B8581778) (PDP), a highly reactive and corrosive organophosphate compound. Adherence to these procedures is vital to ensure personnel safety and maintain the integrity of experimental work.

Hazard Identification and Immediate Precautions

Phenyl dichlorophosphate is a hazardous chemical that poses significant risks upon exposure.[1] It is classified as a corrosive liquid that is harmful if swallowed and causes severe skin burns and eye damage.[1][2][3] The substance reacts violently with water, liberating toxic gases.[1]

Primary Hazards:

  • Corrosive: Causes severe burns to skin, eyes, and mucous membranes.[2][4][5]

  • Toxic: Harmful if swallowed and highly toxic upon skin absorption.[1][4] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[4][5]

  • Reactive: Reacts violently with water.[1][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of Phenyl dichlorophosphate is provided below.

PropertyValue
CAS Number 770-12-7
Molecular Formula C₆H₅Cl₂O₂P
Molecular Weight 210.98 g/mol
Appearance Colorless to light brown liquid[1]
Boiling Point 241-243 °C (at 760 mmHg)[1][6]
Melting Point -1 °C[1]
Density 1.412 g/mL (at 25 °C)[6]
Flash Point > 110 °C (> 230 °F)[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling Phenyl dichlorophosphate to prevent any direct contact.[7][8]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[6][8]Protects against splashes that can cause severe eye damage.[8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[7][8]Prevents skin contact, which can lead to severe burns and toxic absorption.[4][8]
Body Protection A chemical-resistant laboratory coat or apron worn over personal clothing.[7][8]Provides a barrier against spills and contamination.[8]
Respiratory Protection Work must be conducted in a certified chemical fume hood.[7] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[8]Minimizes the inhalation of corrosive and toxic vapors.[4][7][8]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for the safe handling of Phenyl dichlorophosphate.

Experimental Workflow for Handling Phenyl Dichlorophosphate

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area 1. Designate Work Area Ensure fume hood is certified and operational. gather_ppe 2. Assemble PPE Collect all necessary PPE as specified. prep_area->gather_ppe gather_mats 3. Prepare Materials Gather all required reagents and equipment. gather_ppe->gather_mats don_ppe 4. Don PPE Put on all required personal protective equipment. gather_mats->don_ppe conduct_exp 5. Conduct Experiment Perform work within the fume hood. don_ppe->conduct_exp decontaminate 6. Decontaminate Wipe down surfaces and equipment. conduct_exp->decontaminate dispose_waste 7. Dispose of Waste Segregate and dispose of waste according to regulations. decontaminate->dispose_waste doff_ppe 8. Doff PPE Remove PPE in the correct order. dispose_waste->doff_ppe wash_hands 9. Personal Hygiene Wash hands thoroughly. doff_ppe->wash_hands

Caption: Workflow for handling Phenyl Dichlorophosphate.

Detailed Steps:

  • Preparation:

    • Designate a specific area for handling Phenyl dichlorophosphate within a certified chemical fume hood.[7]

    • Ensure an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary PPE before handling the chemical.[8]

    • Prepare all other reagents and equipment needed for the experiment.

  • Handling:

    • Don the appropriate PPE in the correct order: lab coat, gloves (consider double gloving), and face shield with goggles.[7][8]

    • Conduct all transfers and reactions in a dry, inert atmosphere (e.g., under nitrogen or argon) to prevent hydrolysis.[7]

    • Use a closed system for transfers whenever possible.

    • Avoid inhalation of vapors and any contact with skin and eyes.

  • Spill Management:

    • In the event of a small spill, neutralize it with a mild base such as sodium bicarbonate and absorb it with an inert material.[7]

    • For larger spills, evacuate the area and follow emergency procedures.

    • Do not use water to clean up spills as it reacts violently with the chemical.[1][4]

  • Disposal Plan:

    • All waste containing Phenyl dichlorophosphate must be treated as hazardous waste.

    • Collect waste in a dedicated, sealed, and clearly labeled container.

    • Dispose of the waste through an approved hazardous waste disposal facility, following all local, state, and federal regulations.

    • Do not mix with other waste streams. Leave chemicals in their original containers if possible.

First-Aid Measures

Immediate action is critical in case of exposure.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek immediate medical attention.[1]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.[1]
Inhalation Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Call a physician or Poison Control Center immediately.[1][2]

Storage

Proper storage is crucial to maintain the stability of Phenyl dichlorophosphate and prevent accidents.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials.

  • Keep the container tightly closed and sealed.[9]

  • Store under an inert gas as the chemical is moisture-sensitive.[9]

  • The storage area floor should be impermeable to prevent the escape of liquids.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.